molecular formula C6H7BO2 B1591069 Phenyl-d5-boronic acid CAS No. 215527-70-1

Phenyl-d5-boronic acid

Número de catálogo: B1591069
Número CAS: 215527-70-1
Peso molecular: 126.96 g/mol
Clave InChI: HXITXNWTGFUOAU-RALIUCGRSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Phenyl-d5-boronic acid is a useful research compound. Its molecular formula is C6H7BO2 and its molecular weight is 126.96 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

(2,3,4,5,6-pentadeuteriophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BO2/c8-7(9)6-4-2-1-3-5-6/h1-5,8-9H/i1D,2D,3D,4D,5D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXITXNWTGFUOAU-RALIUCGRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=CC=C1)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])B(O)O)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20584110
Record name (~2~H_5_)Phenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20584110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

215527-70-1
Record name (~2~H_5_)Phenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20584110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Phenyl-d5-boronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Phenyl-d5-boronic Acid: A Technical Guide to its Applications in Modern Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Phenyl-d5-boronic acid, the deuterated analogue of phenylboronic acid, has emerged as a versatile and indispensable tool in various scientific domains.[1] Its unique isotopic composition, where five hydrogen atoms on the phenyl ring are replaced with deuterium (B1214612), provides a stable label that allows researchers to track, quantify, and elucidate complex chemical and biological processes with high precision. This guide offers an in-depth exploration of its core applications, supported by experimental frameworks and quantitative data.

Core Applications in Research and Development

The primary utility of this compound stems from the presence of deuterium, a stable, non-radioactive isotope of hydrogen. This isotopic labeling does not significantly alter the chemical properties of the molecule but provides a distinct mass signature, making it invaluable for mass spectrometry-based analyses and as a standard in NMR spectroscopy.[2]

In medicinal chemistry and pharmaceutical development, understanding a drug candidate's metabolic fate is critical for ensuring its safety and efficacy.[1] this compound serves two primary roles in this field:

  • Metabolic Pathway Elucidation: By incorporating a deuterated phenyl group into a drug candidate using this compound, scientists can accurately trace the molecule's journey through an organism.[1] The deuterium label allows for the unambiguous identification of metabolites from the background of endogenous compounds in complex biological matrices like plasma or urine. This helps in mapping biotransformation pathways and identifying potential reactive metabolites.[1]

  • Internal Standard for Quantitative Bioanalysis: The most critical application in later-stage drug development is its use as an internal standard for Liquid Chromatography-Mass Spectrometry (LC-MS/MS) assays.[3] A deuterated standard is considered the "gold standard" for quantitative analysis because it co-elutes with the non-labeled analyte and experiences similar matrix effects and ionization suppression, but is distinguishable by its higher mass.[3] This allows for highly accurate and precise quantification of the drug in preclinical and clinical samples.[3]

This compound is a key reagent for introducing isotopically labeled phenyl groups into molecules, primarily through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[1][4] This capability is fundamental for:

  • Investigating Reaction Mechanisms: Researchers can use the deuterium label as a probe to understand complex reaction pathways and intermediates.[1] By analyzing the position and retention of deuterium in the final product, chemists can deduce the mechanics of bond formation and cleavage.

  • Synthesis of Labeled Standards: It is used to synthesize deuterated versions of Active Pharmaceutical Ingredients (APIs), metabolites, or other compounds of interest to serve as analytical standards.[5]

The application of this compound extends to the development of advanced materials.

  • Polymer and Dendrimer Synthesis: It is used to create labeled polymers and dendrimers.[1] The deuterium label facilitates precise investigations into the structure-property relationships and dynamic behavior of these materials under various conditions.[1]

  • OLED Applications: Deuterated Phenylboronic Acid is also utilized in the synthesis of materials for Organic Light-Emitting Diodes (OLEDs), contributing to the development of high-performance electronic devices.[6]

Physicochemical Properties

A summary of the key properties of this compound is presented below for easy reference.

PropertyValueSource(s)
Chemical Formula C₆D₅B(OH)₂[1][2][5]
Molecular Weight ~126.96 g/mol [5][6][7]
CAS Number 215527-70-1[1][2][5][6]
Synonyms (Pentadeuterophenyl)boronic acid, Benzeneboronic acid-d5[2][5][6]
Purity (Typical) ≥98% (CP), 98 atom % D[7]
Melting Point 217-220 °C[7]
Appearance Colorless or white crystalline solid[2]

Experimental Protocols: A Methodological Overview

While specific protocols vary by application, the following section outlines a generalized methodology for a key experiment involving this compound.

Objective: To accurately quantify a drug candidate (Analyte) in rat plasma following oral administration.

Rationale: A deuterated analogue of the Analyte, synthesized using this compound, will be used as an internal standard (IS). The IS corrects for variability during sample preparation and instrumental analysis, ensuring high precision and accuracy.[3]

Methodology:

  • Preparation of Internal Standard (IS) Stock Solution:

    • Accurately weigh and dissolve the deuterated Analyte in a suitable solvent (e.g., methanol) to create a high-concentration stock solution (e.g., 1 mg/mL).

    • Perform serial dilutions to create a working IS solution (e.g., 100 ng/mL).

  • Sample Preparation (Protein Precipitation):

    • Thaw plasma samples (from dosed rats), calibration standards, and quality control (QC) samples.

    • To 50 µL of each plasma sample, add 10 µL of the IS working solution. Vortex briefly.

    • Add 200 µL of cold acetonitrile (B52724) to precipitate plasma proteins.

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated protein.

    • Carefully transfer the supernatant to a clean 96-well plate or autosampler vials for analysis.

  • LC-MS/MS Analysis:

    • Liquid Chromatography (LC):

      • Inject 5 µL of the supernatant onto a C18 reverse-phase column.

      • Use a gradient elution with mobile phases such as 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B) to separate the Analyte and IS from matrix components.

    • Mass Spectrometry (MS/MS):

      • Utilize a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

      • Operate in Multiple Reaction Monitoring (MRM) mode.

      • Optimize and monitor at least one specific precursor → product ion transition for the Analyte (e.g., m/z 350 → 150) and the deuterated IS (e.g., m/z 355 → 155). The 5 Dalton mass shift corresponds to the five deuterium atoms.

  • Data Analysis and Quantification:

    • Integrate the peak areas for both the Analyte and the IS.

    • Calculate the Peak Area Ratio (PAR) = Area(Analyte) / Area(IS).

    • Generate a calibration curve by plotting the PAR against the known concentrations of the calibration standards using a weighted (1/x²) linear regression.

    • Determine the concentration of the Analyte in the unknown plasma samples and QCs by interpolating their PAR values from the calibration curve.

Visualized Workflows and Relationships

The following diagrams illustrate the key roles of this compound in research.

G cluster_start Starting Materials cluster_reaction Suzuki-Miyaura Coupling cluster_product Isotopically Labeled Product cluster_analysis Mechanistic Analysis PBA_d5 This compound Reaction Pd Catalyst Base PBA_d5->Reaction ArylHalide Aryl Halide (R-X) ArylHalide->Reaction LabeledProduct Labeled Molecule (R-Ph-d5) Reaction->LabeledProduct Analysis Mass Spectrometry NMR Spectroscopy LabeledProduct->Analysis Conclusion Elucidation of Reaction Pathway Analysis->Conclusion

Caption: Workflow for isotopic labeling in mechanistic studies.

G cluster_synthesis Drug Synthesis cluster_admin In Vivo Study cluster_analysis Metabolite Profiling PBA_d5 This compound LabeledDrug Deuterated Drug Candidate PBA_d5->LabeledDrug Precursor Drug Precursor Precursor->LabeledDrug Admin Administration to Animal Model LabeledDrug->Admin Sampling Collect Biological Samples (Plasma, Urine) Admin->Sampling LCMS LC-MS/MS Analysis Sampling->LCMS Result Identify & Quantify Deuterated Metabolites (M+5 Signature) LCMS->Result

Caption: Application in drug metabolism and pharmacokinetic studies.

G cluster_fbdd Fragment-Based Drug Discovery (FBDD) cluster_qa Quantitative Bioanalysis Screening Initial Screening: Non-deuterated Fragment (e.g., Phenylboronic acid) Hit_ID Hit Identification Screening->Hit_ID LCMS LC-MS/MS Assay for Hit Validation & Pharmacokinetics Hit_ID->LCMS informs IS Internal Standard: Deuterated Fragment (e.g., this compound) IS->LCMS Conclusion Accurate Quantification of Hit Compound LCMS->Conclusion

Caption: Dual roles in FBDD and subsequent quantitative analysis.

References

A Technical Guide to the Synthesis of Deuterated Phenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of the primary synthetic pathways for producing deuterated phenylboronic acid, with a focus on phenyl-d5-boronic acid (C₆D₅B(OH)₂). Deuterated compounds are invaluable in various scientific fields, including organic synthesis, medicinal chemistry for studying drug metabolism, and materials science.[1] this compound, in particular, serves as a critical reagent in cross-coupling reactions like the Suzuki-Miyaura coupling to introduce deuterium-labeled phenyl groups into target molecules.[1] This guide details common synthetic routes, provides specific experimental protocols derived from scientific literature, and presents quantitative data in a comparative format.

Core Synthesis Strategies

The synthesis of this compound predominantly starts from a deuterated aromatic precursor, typically bromobenzene-d5 (B116778). The key transformation involves the introduction of a boronic acid moiety onto the deuterated phenyl ring. Two principal strategies have been established:

  • Metal-Halogen Exchange followed by Borylation: This classic organometallic approach involves the reaction of bromobenzene-d5 with a strong base (like n-butyllithium) or a metal (like magnesium) to form a highly reactive phenyl-d5-metal intermediate. This intermediate is then quenched with a boron electrophile, such as a trialkyl borate (B1201080), followed by acidic workup to yield the desired product.

  • Palladium-Catalyzed Cross-Coupling: A more modern approach utilizes a palladium catalyst to couple bromobenzene-d5 directly with a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004), in a Miyaura borylation reaction.

A preliminary step, if starting from benzene-d6, is the bromination of the deuterated aromatic ring to generate the necessary bromobenzene-d5 precursor.

Pathway 1: Synthesis via Organolithium Intermediate

This pathway is one of the most frequently cited methods for preparing phenylboronic acids.[2] It begins with a metal-halogen exchange between bromobenzene-d5 and an organolithium reagent, typically n-butyllithium, at low temperatures to form pentadeuteriophenyllithium. This highly nucleophilic species is then reacted with a trialkyl borate. Subsequent hydrolysis under acidic conditions yields this compound.

Experimental Protocol
  • Step 1: Formation of Pentadeuteriophenyllithium and Borylation

    • Dissolve 10 g (61.7 mmol) of bromobenzene-d5 in 300 mL of anhydrous tetrahydrofuran (B95107) (THF) in a dried reaction flask under an inert atmosphere.[3]

    • Cool the solution to -78°C.[3]

    • Slowly add 57.8 mL (92.6 mmol) of 1.6M n-butyllithium (n-BuLi) solution while maintaining the temperature at -78°C.[3]

    • Stir the resulting solution at -78°C for 1 hour.[3]

    • Slowly add 21 mL (123.4 mmol) of triethyl borate to the reaction mixture.[3]

    • Allow the reaction mixture to warm to room temperature and stir for an additional 3 hours.[3]

  • Step 2: Hydrolysis and Purification

    • Cool the reaction mixture to 0°C and add 1N hydrochloric acid (HCl) until the pH is acidic.[3]

    • Stir the mixture for one hour at room temperature.[3]

    • Extract the product with ethyl acetate (B1210297).[3]

    • Combine the organic layers and dry with anhydrous magnesium sulfate (B86663) (MgSO₄).[3]

    • Filter the solution and concentrate the filtrate under reduced pressure to obtain the crude product.[3]

    • Purification via column chromatography can be performed if necessary to yield this compound as a pale yellow solid.[3][4]

Reaction Pathway Diagram

G Pathway 1: Organolithium Route cluster_0 Step 1: Borylation cluster_1 Step 2: Hydrolysis Bromobenzene_d5 Bromobenzene-d5 Pentadeuteriophenyllithium Pentadeuteriophenyllithium (Intermediate) Bromobenzene_d5->Pentadeuteriophenyllithium + n-BuLi THF, -78°C Borate_Ester Borate Ester Adduct (Intermediate) Pentadeuteriophenyllithium->Borate_Ester + Triethyl Borate Phenylboronic_acid_d5 This compound Borate_Ester->Phenylboronic_acid_d5 + H₃O⁺

Caption: Synthesis of this compound via an organolithium intermediate.

Pathway 2: Synthesis via Palladium-Catalyzed Borylation

This method utilizes a palladium-catalyzed Miyaura borylation reaction. Bromobenzene-d5 is coupled with a diboron reagent, typically bis(pinacolato)diboron or the pinacol (B44631) boronic ester, in the presence of a palladium catalyst and a base. This forms a deuterated phenylboronate (B1261982) ester, which can then be deprotected if necessary, although often the pinacol ester itself is a stable and useful product.

Experimental Protocol
  • Step 1: Bromination of Benzene-d6 (If necessary)

    • Add concentrated sulfuric acid (6.5 mL) to a reaction flask and dilute with 24 mL of water, then cool to 0°C.[4]

    • Add deuterated benzene (B151609) (3 g, 0.035 mol) dropwise.[4]

    • Add sodium bromate (B103136) (5.92 g, 0.039 mol) in two portions at 0°C.[4]

    • Allow the reaction to proceed at room temperature for 18 hours.[4]

    • Quench with ice water, extract with n-hexane, wash the organic phase with saturated sodium bicarbonate and brine, dry with anhydrous sodium sulfate, and concentrate to obtain bromobenzene-d5.[4]

  • Step 2: Palladium-Catalyzed Borylation

    • In a dried reaction flask under a nitrogen atmosphere, combine bromobenzene-d5 (2.38 g, 14.68 mmol), pinacol boronic ester (5.5 g, 21 mmol), Pd(dppf)Cl₂ (1.04 g, 4.4 mmol), and potassium acetate (4.2 g, 43.5 mmol).[4]

    • Add 100 mL of anhydrous dioxane.[4]

    • Heat the mixture to 88°C with stirring for 6 hours.[4]

    • Monitor the reaction for completion using Thin Layer Chromatography (TLC).[4]

    • Upon completion, dilute the mixture with ethyl acetate and concentrate to obtain an oily liquid.[4]

    • Purify the residue by column chromatography to yield the product.[4]

Reaction Pathway Diagram

G Pathway 2: Palladium-Catalyzed Borylation cluster_0 Optional Precursor Synthesis cluster_1 Miyaura Borylation Benzene_d6 Benzene-d6 Bromobenzene_d5_pre Bromobenzene-d5 Benzene_d6->Bromobenzene_d5_pre + NaBrO₃ H₂SO₄ Bromobenzene_d5 Bromobenzene-d5 Product This compound (or Pinacol Ester) reagents Pinacol Boronic Ester Pd(dppf)Cl₂ KOAc, Dioxane, 88°C reagents->Product

Caption: Synthesis of this compound via Pd-catalyzed borylation.

Quantitative Data Summary

The following table summarizes the quantitative data associated with the described synthesis pathways, allowing for easy comparison.

Parameter Pathway 1: Organolithium Route (Report A[3]) Pathway 1: Organolithium Route (Report B[4]) Pathway 2: Pd-Catalyzed Borylation[4]
Starting Material Bromobenzene-d5Deuterated bromobenzeneBromobenzene-d5
Key Reagents n-Butyllithium, Triethyl boratetert-Butyl lithium, Trimethyl boratePinacol boronic ester, Potassium acetate
Catalyst NoneNonePd(dppf)Cl₂
Solvent Tetrahydrofuran (THF)Not specifiedDioxane
Temperature -78°C to Room Temp.-78°C to Room Temp.88°C
Reaction Time 4 hours5 hours + 16 hours standing6 hours
Reported Yield 98%56.20%81.5%
Isotopic Purity Not specified, typically >98%Not specified, typically >98%Not specified, typically >98%

Note: Isotopic purity of the final product is highly dependent on the purity of the initial deuterated starting material.

Conclusion

The synthesis of deuterated phenylboronic acid can be reliably achieved through several well-documented pathways. The choice of method often depends on the available starting materials, desired scale, and laboratory capabilities. The organolithium route offers very high yields but requires cryogenic temperatures and careful handling of pyrophoric reagents.[3] The palladium-catalyzed borylation provides a robust alternative with good yields and may be more amenable to a wider range of functional groups if applied to more complex substrates.[4] Both methods are crucial for providing researchers in drug development and materials science with access to this important isotopically labeled building block.

References

In-Depth Technical Guide to the Physical Properties of Phenyl-d5-boronic acid (C6D5B(OH)2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of Phenyl-d5-boronic acid (C6D5B(OH)2), a deuterated analogue of phenylboronic acid. This compound is of significant interest in various fields, including organic synthesis, medicinal chemistry, and materials science, primarily for its role in Suzuki-Miyaura cross-coupling reactions and as a building block for complex molecules. The incorporation of deuterium (B1214612) offers a valuable tool for mechanistic studies, metabolic pathway elucidation, and enhancing the pharmacokinetic profiles of drug candidates.

Core Physical Properties

The physical characteristics of this compound are fundamental to its handling, application in synthesis, and purification. A summary of these properties is presented in the tables below.

Table 1: General and Molar Properties
PropertyValue
Chemical Formula C6D5B(OH)2
Synonyms (Pentadeuterophenyl)boronic acid
Molecular Weight 126.96 g/mol [1][2]
Exact Mass 127.085 g/mol [2]
Isotopic Purity Typically ≥98 atom % D[1]
Assay ≥98% (CP)[1]
Table 2: Thermal and Physical State Properties
PropertyValue
Appearance White to off-white solid, crystalline powder[3]
Melting Point 217-220 °C (lit.)[1][4]
Boiling Point 265.9 °C at 760 mmHg (for non-deuterated analog)[5][6]
Density 1.18 g/cm³ (for non-deuterated analog)[6]
Vapor Pressure 0.00446 mmHg at 25 °C[7]
Table 3: Solubility and Acidity
PropertyValue
Solubility Chloroform (Slightly), DMSO, Ethanol, Acetone. Poorly soluble in water, hexanes, and carbon tetrachloride.[4][8]
pKa ~8.68 in water (for non-deuterated analog)[9]

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation and purity assessment of this compound.

Table 4: Key Spectroscopic Information
TechniqueKey Features and Observations
¹¹B NMR The chemical shift is indicative of the sp² or sp³ hybridization state of the boron atom, which can be used to study binding events and determine the pKa.[10][11][12]
Mass Spectrometry A mass shift of M+5 compared to the non-deuterated phenylboronic acid is a key indicator of successful deuteration.[1] LC-MS/MS methods can be used for sensitive quantification.[13][14][15]
FT-IR Spectroscopy Characteristic peaks include O-H stretching, B-O stretching, and aromatic C-D stretching. Changes in the B-O stretching band can confirm the formation of boronate esters.[16][17][18]

Experimental Protocols

Detailed methodologies for determining key physical properties are outlined below. These protocols are generalized and may require optimization based on available equipment and sample purity.

Determination of Melting Point

Objective: To determine the temperature range over which the solid this compound transitions to a liquid.

Methodology:

  • Sample Preparation: A small amount of the dry, crystalline this compound is finely crushed into a powder.

  • Capillary Loading: The powdered sample is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.

  • Heating: The sample is heated at a steady and slow rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded. This range represents the melting point.

Determination of Solubility

Objective: To qualitatively assess the solubility of this compound in various solvents.

Methodology:

  • Sample Preparation: A small, accurately weighed amount of this compound (e.g., 10 mg) is placed into a series of test tubes.

  • Solvent Addition: A measured volume of a specific solvent (e.g., 1 mL of water, DMSO, ethanol, etc.) is added to each test tube.

  • Mixing: The mixture is agitated or vortexed for a set period (e.g., 1-2 minutes) at a controlled temperature.

  • Observation: The solution is visually inspected to determine if the solid has completely dissolved. Solubility is categorized as soluble, partially soluble, or insoluble.

Spectroscopic Analysis: ¹¹B NMR

Objective: To confirm the boron environment and assess the purity of the sample.

Methodology:

  • Sample Preparation: A small amount of this compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d6).

  • Instrument Setup: The NMR spectrometer is tuned to the ¹¹B frequency.

  • Data Acquisition: The ¹¹B NMR spectrum is acquired using appropriate parameters (e.g., pulse width, acquisition time, and relaxation delay).

  • Data Analysis: The chemical shift of the boron signal is analyzed. For a boronic acid, a signal corresponding to a trigonal planar sp²-hybridized boron is expected.

Visualization of Characterization Workflow

The following diagram illustrates a logical workflow for the physical and structural characterization of this compound.

Workflow for Physical Characterization of this compound start Start: this compound Sample appearance Visual Inspection (Appearance, Color) start->appearance thermal_analysis Thermal Analysis appearance->thermal_analysis solubility_test Solubility Testing appearance->solubility_test spectroscopy Spectroscopic Analysis appearance->spectroscopy melting_point Melting Point Determination thermal_analysis->melting_point purity_structure Confirm Structure & Purity melting_point->purity_structure h2o_sol Water solubility_test->h2o_sol org_sol Organic Solvents (DMSO, Ethanol, etc.) solubility_test->org_sol h2o_sol->purity_structure org_sol->purity_structure nmr NMR (¹H, ¹³C, ¹¹B) spectroscopy->nmr ms Mass Spectrometry (MS) spectroscopy->ms ftir FT-IR Spectroscopy spectroscopy->ftir nmr->purity_structure ms->purity_structure ftir->purity_structure end End: Characterized Compound purity_structure->end

Caption: Logical workflow for the physical characterization of this compound.

This guide serves as a foundational resource for professionals working with this compound. The provided data and protocols are intended to facilitate its effective use in research and development. For further information, consulting the cited literature and safety data sheets is recommended.

References

Isotopic Labeling with Phenyl-d5-boronic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core principles, experimental applications, and analytical considerations of utilizing Phenyl-d5-boronic acid for isotopic labeling. This versatile reagent serves as a powerful tool in various research domains, from elucidating reaction mechanisms and metabolic pathways to enhancing the accuracy of quantitative proteomics and advancing drug discovery.

Core Principles of Isotopic Labeling with this compound

Isotopic labeling is a technique where an atom in a molecule is replaced by its isotope to trace the molecule's fate in a chemical reaction or biological system. This compound is an isotopically labeled compound where five hydrogen atoms on the phenyl ring are replaced with deuterium (B1214612) (D), a stable isotope of hydrogen.

The key advantages of using deuterium-labeled compounds like this compound include:

  • Kinetic Isotope Effect (KIE): The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This difference in bond strength can lead to a change in the rate of a chemical reaction when a C-H bond cleavage is involved in the rate-determining step.[1] This phenomenon, known as the kinetic isotope effect, is a powerful tool for studying reaction mechanisms. A primary KIE (kH/kD) is typically observed in the range of 2-7 for the cleavage of a C-H/C-D bond.

  • Metabolic Stability: The stronger C-D bond can slow down metabolic processes that involve C-H bond cleavage, such as those mediated by cytochrome P450 enzymes. This can lead to an improved pharmacokinetic profile for drug candidates.

  • Internal Standards in Mass Spectrometry: Deuterated compounds are ideal internal standards for quantitative mass spectrometry (MS) assays.[2] Since they have nearly identical chemical and physical properties to their non-labeled counterparts, they co-elute during chromatography and experience similar ionization efficiencies, effectively correcting for matrix effects and variations in sample processing. Their mass difference allows for their distinct detection by the mass spectrometer.

  • Tracing Metabolic Pathways: The deuterium label acts as a tracer, allowing researchers to follow the metabolic fate of the phenylboronic acid moiety within a biological system.

Data Presentation: Quantitative Insights

The following tables summarize key quantitative data related to the properties and applications of this compound and related compounds.

PropertyValueReference(s)
Chemical Formula C₆D₅B(OH)₂
Molecular Weight 126.96 g/mol
Isotopic Purity ≥98 atom % D
Physical Appearance White to off-white powder[3]
Solubility Soluble in most polar organic solvents

Table 1: Physicochemical Properties of this compound. This table provides a summary of the key physical and chemical characteristics of this compound.

ParameterAnalyteLLOQ (pg/mL)Linearity (R²)Recovery (%)Reference(s)
LC-MS/MS Quantification Phenylboronic acid2>0.9980-120[4][5]
4-Methylphenylboronic acid5>0.9980-120[4][5]
Glycoprotein (B1211001) Enrichment Transferrin (Trf)N/AN/AHigh[6]
Immunoglobulin G (IgG)N/AN/AHigh[6]
Arginine Labeling Model Peptideslow fmol rangeN/AHigh[7]

Table 2: Performance Metrics in Analytical Applications. This table highlights the sensitivity, linearity, and recovery of methods utilizing phenylboronic acids for quantification, enrichment, and labeling.

Reaction / ProcessSystemKIE (kH/kD) ValueReference(s)
Suzuki-Miyaura Reaction Aryl bromide and phenylboronic acid1.020[8]
Metabolic C-H bond cleavage General (Theoretical)2-7

Table 3: Kinetic Isotope Effect (KIE) Data. This table presents an experimentally determined KIE for a Suzuki-Miyaura reaction and the generally expected range for metabolic reactions involving C-H/C-D bond cleavage.

Experimental Protocols

Protocol for Arginine-Specific Peptide Labeling

This protocol describes the modification of arginine residues in peptides using a phenylboronic acid-based reagent for subsequent mass spectrometry analysis.[7]

Materials:

  • Peptide sample containing arginine residues

  • Phenylboronic acid

  • 2,3-butanedione (B143835)

  • Borate (B1201080) buffer (pH 8-9)

  • Reaction vials

  • Thermomixer or water bath

  • Reagents for quenching the reaction (e.g., hydroxylamine)

  • C18 desalting spin columns

  • Solvents for mass spectrometry (e.g., acetonitrile, water, formic acid)

Procedure:

  • Sample Preparation: Dissolve the peptide sample in borate buffer to a final concentration of approximately 1 mg/mL.

  • Reagent Preparation: Prepare a fresh solution of 2,3-butanedione and phenylboronic acid in the borate buffer.

  • Labeling Reaction: Add the reagent solution to the peptide solution. A typical molar excess of the labeling reagents to the estimated amount of arginine is used.

  • Incubation: Incubate the reaction mixture at 37°C for 1-2 hours with gentle shaking.

  • Quenching: Stop the reaction by adding a quenching reagent, such as hydroxylamine, to consume the excess 2,3-butanedione.

  • Sample Cleanup: Desalt the labeled peptide sample using a C18 spin column according to the manufacturer's protocol.

  • Mass Spectrometry Analysis: Analyze the desalted and labeled peptide sample by MALDI-TOF or LC-MS/MS. The labeled arginine residues will exhibit a characteristic mass shift.

Protocol for Glycoprotein Enrichment

This protocol outlines the enrichment of glycoproteins from a complex biological sample using phenylboronic acid-functionalized beads.

Materials:

  • Phenylboronic acid-functionalized agarose (B213101) or magnetic beads

  • Biological sample (e.g., cell lysate, serum)

  • Binding/Wash Buffer (e.g., phosphate (B84403) buffer, pH 8.0)

  • Elution Buffer (e.g., sorbitol solution or acidic buffer like 100 mM ammonium (B1175870) acetate, pH 3)

  • Microcentrifuge tubes

  • End-over-end rotator

Procedure:

  • Bead Equilibration: Wash the phenylboronic acid beads three times with the binding/wash buffer.

  • Sample Incubation: Add the biological sample to the equilibrated beads. Incubate for 1-2 hours at 4°C with gentle rotation.

  • Washing: Pellet the beads by centrifugation and remove the supernatant. Wash the beads three to five times with the binding/wash buffer to remove non-specifically bound proteins.

  • Elution: Add the elution buffer to the beads to release the bound glycoproteins. Incubate for 10-15 minutes at room temperature with occasional vortexing.

  • Sample Collection: Pellet the beads and carefully collect the supernatant containing the enriched glycoproteins.

  • Downstream Analysis: The enriched glycoprotein fraction can be further analyzed by SDS-PAGE, Western blotting, or mass spectrometry.

Protocol for Using this compound as an Internal Standard in LC-MS/MS

This protocol provides a general workflow for the quantitative analysis of a target analyte using this compound as an internal standard.[4][9]

Materials:

  • Target analyte

  • This compound (internal standard, IS)

  • Methanol or other suitable organic solvent

  • Water (LC-MS grade)

  • Calibration standards of the target analyte

  • Quality control (QC) samples

  • LC-MS/MS system

Procedure:

  • Stock Solution Preparation: Prepare individual stock solutions of the target analyte and this compound in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.

  • Working Standard and IS Spiking Solution Preparation: Prepare a working standard solution of the analyte and an internal standard spiking solution (e.g., 1 µg/mL of this compound) by diluting the stock solutions.

  • Calibration Curve and QC Sample Preparation:

    • Prepare a series of calibration standards by serially diluting the working standard solution.

    • Spike each calibration standard and QC sample with a fixed amount of the internal standard spiking solution.

  • Sample Preparation: Prepare the unknown samples and spike them with the same fixed amount of the internal standard spiking solution.

  • LC-MS/MS Analysis:

    • Set up an appropriate LC gradient and MS/MS method (in Multiple Reaction Monitoring - MRM mode) for the detection of both the analyte and the internal standard.

    • Inject the prepared calibration standards, QC samples, and unknown samples into the LC-MS/MS system.

  • Data Analysis:

    • Integrate the peak areas for the analyte and the internal standard in each chromatogram.

    • Calculate the peak area ratio (analyte peak area / IS peak area).

    • Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.

    • Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Mandatory Visualizations

The following diagrams illustrate key pathways and workflows relevant to the application of this compound.

experimental_workflow_arginine_labeling cluster_sample_prep Sample Preparation cluster_labeling Labeling Reaction cluster_cleanup_analysis Cleanup & Analysis peptide_sample Peptide Sample (containing Arginine) dissolve Dissolve in Borate Buffer (pH 8-9) peptide_sample->dissolve reagents Add Phenylboronic Acid & 2,3-butanedione dissolve->reagents incubate Incubate at 37°C reagents->incubate quench Quench Reaction incubate->quench desalt C18 Desalting quench->desalt ms_analysis LC-MS/MS Analysis desalt->ms_analysis

Caption: Workflow for arginine-specific peptide labeling.

experimental_workflow_glycoprotein_enrichment cluster_prep Preparation cluster_binding Binding & Washing cluster_elution Elution & Analysis sample Biological Sample incubate Incubate Sample with Beads sample->incubate beads Phenylboronic Acid Beads equilibrate Equilibrate Beads beads->equilibrate equilibrate->incubate wash Wash to Remove Non-specific Proteins incubate->wash elute Elute Bound Glycoproteins wash->elute analysis Downstream Analysis (SDS-PAGE, MS) elute->analysis

Caption: Workflow for glycoprotein enrichment.

experimental_workflow_adme_study cluster_dosing Dosing & Sampling cluster_analysis Sample Analysis cluster_data Data Interpretation dosing Administer Deuterated Drug to Animal Model sampling Collect Biological Samples (Blood, Urine, Feces, Tissues) at Timed Intervals dosing->sampling extraction Extract Drug and Metabolites sampling->extraction lcms LC-MS/MS Analysis for Parent Drug & Metabolites extraction->lcms pk_analysis Pharmacokinetic (PK) Parameter Calculation lcms->pk_analysis metabolite_id Metabolite Identification & Structural Elucidation lcms->metabolite_id distribution Tissue Distribution Quantification lcms->distribution excretion Mass Balance & Excretion Profile lcms->excretion

Caption: Workflow for an ADME study using a deuterated compound.

ubiquitin_proteasome_pathway TargetProtein Target Protein E3 E3 Ub-Ligase TargetProtein->E3 Ubiquitin Ubiquitin (Ub) E1 E1 Ub-Activating Enzyme Ubiquitin->E1 ATP E2 E2 Ub-Conjugating Enzyme E1->E2 E2->E3 PolyUbChain Polyubiquitinated Target Protein E3->PolyUbChain Ub attachment Proteasome 26S Proteasome PolyUbChain->Proteasome DegradedPeptides Degraded Peptides Proteasome->DegradedPeptides Bortezomib Bortezomib (Boronic Acid Inhibitor) Bortezomib->Proteasome Inhibition

Caption: The Ubiquitin-Proteasome Pathway and its inhibition.

References

Phenyl-d5-boronic Acid: A Comprehensive Technical Guide to Safety, Handling, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides critical information on the safety, handling, and Material Safety Data Sheet (MSDS) for Phenyl-d5-boronic acid. It is intended for laboratory personnel and professionals in drug development who utilize this compound in their research. This guide consolidates data from various safety data sheets and scientific literature to ensure a comprehensive understanding of its properties and safe usage.

Chemical Identification and Physical Properties

This compound, a deuterated analog of phenylboronic acid, is a valuable reagent in organic synthesis, particularly in cross-coupling reactions and as a standard in NMR spectroscopy.[1] Its physical and chemical properties are summarized in the table below.

PropertyValueReference
Chemical Name (2,3,4,5,6-pentadeuteriophenyl)boronic acid[2]
Synonyms This compound, (Pentadeuterophenyl)boronic acid
CAS Number 215527-70-1[2]
Molecular Formula C₆D₅B(OH)₂
Molecular Weight 126.96 g/mol [2]
Appearance White to off-white powder/crystalline solid
Melting Point 217-220 °C (literature)
Solubility Soluble in most polar organic solvents. Poorly soluble in hexanes and carbon tetrachloride. Soluble in water (10 g/L at 20 °C for the non-deuterated analog).[3]
Hygroscopicity Hygroscopic[4][5]

Safety and Hazard Information

This compound is classified as harmful if swallowed. Below is a summary of its hazard classifications according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

Hazard ClassCategoryHazard StatementPictogramSignal Word
Acute toxicity, Oral4H302: Harmful if swallowedGHS07 (Exclamation Mark)Warning

Source: Aggregated GHS information from multiple suppliers.[2][6]

Precautionary Statements

To ensure safe handling, the following precautionary measures should be strictly followed:

  • P264: Wash hands and any exposed skin thoroughly after handling.[4]

  • P270: Do not eat, drink or smoke when using this product.[4]

  • P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[4]

  • P330: Rinse mouth.[4]

  • P501: Dispose of contents/container to an approved waste disposal plant.[4]

Toxicological Data

While specific toxicological studies on this compound are limited, data for the non-deuterated analog, Phenylboronic acid, provides a valuable reference. The replacement of hydrogen with deuterium (B1214612) can sometimes lead to a reduction in toxicity due to the kinetic isotope effect, which can slow down metabolic processes that might lead to toxic metabolites.[7][8][9][10]

TestSpeciesRouteValueCompound
LD50RatOral740 mg/kgPhenylboronic acid

Source: Safety Data Sheets for Phenylboronic acid.[3][11][12]

Handling, Storage, and Emergency Procedures

Proper handling and storage are crucial to maintain the integrity of this compound and to ensure the safety of laboratory personnel.

Safe Handling Workflow

The following diagram illustrates a general workflow for the safe handling of this compound in a laboratory setting.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal a Consult SDS b Don Appropriate PPE (Gloves, Goggles, Lab Coat) a->b c Weigh in a well-ventilated area or fume hood b->c d Handle as a powder, avoid dust formation c->d e Keep container tightly closed when not in use d->e f Store in a cool, dry place e->f g Store away from incompatible materials (strong oxidizers, acids, bases) f->g h Dispose of as hazardous waste according to local regulations g->h

Safe handling workflow for this compound.
Storage Conditions

  • Temperature: Store in a cool, dry place.

  • Atmosphere: Keep the container tightly closed to prevent moisture absorption, as the compound is hygroscopic.[4][5]

  • Incompatible Materials: Store away from strong oxidizing agents, strong acids, and strong bases.[5]

Emergency Procedures

In the event of an emergency, follow these procedures:

  • Spill:

    • Evacuate non-essential personnel from the area.[13]

    • Wear appropriate personal protective equipment (PPE), including respiratory protection if dust is generated.

    • For minor spills, use an absorbent material like vermiculite (B1170534) or sand to dike the spill.[14][15]

    • Carefully sweep up the material, avoiding dust generation, and place it in a sealed, labeled container for hazardous waste disposal.[13]

    • For acid or base spills, neutralization with sodium bicarbonate (for acids) or citric acid (for bases) can be performed before absorption.[13][14]

    • Ventilate the area and wash the spill site after material pickup is complete.

  • Fire:

    • Use a fire extinguisher suitable for chemical fires, such as a dry chemical, carbon dioxide, or foam extinguisher.

    • Wear self-contained breathing apparatus (SCBA) and full protective gear.

  • Exposure:

    • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[5]

    • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[5]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek medical attention.[5]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5]

Experimental Protocols and Applications

This compound is a versatile reagent with applications in various fields of chemical research.

Suzuki-Miyaura Cross-Coupling Reaction

This is one of the most common applications of phenylboronic acids. The following is a general protocol that can be adapted for this compound.

Objective: To synthesize a biaryl compound via a palladium-catalyzed cross-coupling reaction.

Materials:

  • Aryl halide (e.g., aryl bromide or iodide)

  • This compound

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂)

  • Base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃)

  • Solvent (e.g., toluene, dioxane, or a mixture with water)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried flask, add the aryl halide (1.0 eq), this compound (1.1-1.5 eq), and the base (2.0-3.0 eq).

  • Evacuate and backfill the flask with an inert gas (repeat 3 times).

  • Add the degassed solvent to the flask via syringe.

  • Add the palladium catalyst to the reaction mixture under the inert atmosphere.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or GC/MS).

  • Upon completion, cool the reaction to room temperature.

  • Add water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Workflow Diagram:

Suzuki_Coupling_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification a Combine Aryl Halide, This compound, and Base b Establish Inert Atmosphere a->b c Add Degassed Solvent b->c d Add Palladium Catalyst c->d e Heat and Stir d->e f Monitor Reaction Progress e->f g Cool to Room Temperature f->g h Aqueous Workup and Extraction g->h i Dry and Concentrate h->i j Purify by Chromatography i->j

General workflow for a Suzuki-Miyaura coupling reaction.
Application in Organic Light-Emitting Diodes (OLEDs)

Deuterated organic materials, including boronic acid derivatives, are used in OLEDs to enhance device lifetime and efficiency. The stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond can lead to increased stability of the organic molecules in the device. This compound can be used as a building block to synthesize host or emitter materials for OLEDs. The fabrication of small-molecule OLEDs typically involves a multi-step process of depositing thin layers of organic materials onto a substrate under high vacuum, a technique known as thermal evaporation.

General Protocol for Small-Molecule OLED Fabrication via Thermal Evaporation:

  • Substrate Cleaning: The substrate, typically indium tin oxide (ITO) coated glass, is rigorously cleaned using a sequence of solvents and sonication to remove any organic and particulate contamination.

  • Organic Layer Deposition: The organic layers, including the hole injection layer (HIL), hole transport layer (HTL), emissive layer (EML), and electron transport layer (ETL), are deposited sequentially in a high-vacuum chamber (typically <10⁻⁶ Torr). The materials for each layer are placed in crucibles and heated until they sublime. The vapor then condenses on the cooled substrate. The thickness of each layer is precisely controlled using a quartz crystal microbalance. This compound would be a precursor to the material used in one of these layers, most likely the emissive or host material.

  • Cathode Deposition: A low work function metal or a combination of a thin layer of a reactive metal (like LiF) and a thicker layer of a stable metal (like aluminum) is deposited as the cathode through a shadow mask to define the pixel area.

  • Encapsulation: The device is encapsulated to protect the organic layers and the reactive cathode from degradation by oxygen and moisture.

Use as an Internal Standard in Quantitative NMR (qNMR)

Due to its high isotopic purity and the presence of a distinct signal in the ¹H NMR spectrum (from the non-deuterated portion, if any, or used in ¹¹B NMR), this compound can be used as an internal standard for quantitative NMR (qNMR) analysis.

General Protocol for qNMR using an Internal Standard:

  • Sample Preparation:

    • Accurately weigh a known amount of the internal standard (this compound) and the analyte into a vial.

    • Dissolve the mixture in a known volume of a suitable deuterated NMR solvent (e.g., DMSO-d₆, CDCl₃).

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire the ¹H NMR spectrum using quantitative parameters. This includes:

      • A long relaxation delay (D1), typically at least 5 times the longest T₁ relaxation time of the protons of interest in both the analyte and the standard.

      • A 90° pulse angle.

      • A sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing and Analysis:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate a well-resolved, non-overlapping signal from the analyte and a signal from the internal standard.

    • Calculate the concentration or purity of the analyte using the following formula:

    Purity_analyte = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • Purity = Purity of the standard

Conclusion

This compound is a valuable chemical for advanced research applications. Its safe and effective use hinges on a thorough understanding of its hazards, proper handling and storage procedures, and appropriate experimental protocols. This guide provides a comprehensive overview to assist researchers in utilizing this compound responsibly and effectively. Always refer to the most current Safety Data Sheet provided by the supplier before use.

References

A Technical Guide to Phenyl-d5-boronic Acid: Commercial Availability, Purity, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Phenyl-d5-boronic acid, a deuterated analogue of phenylboronic acid. This document details its commercial availability, typical purity specifications, and the experimental protocols for its synthesis and analysis. Furthermore, it explores its application in targeting biological systems, offering a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development.

Commercial Availability and Purity

This compound (CAS No. 215527-70-1) is readily available from a variety of chemical suppliers. It is typically supplied as a white to off-white solid. The purity of commercially available this compound is generally high, with suppliers providing detailed certificates of analysis. Key purity metrics include chemical purity, typically determined by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS), and isotopic purity (atom % D), which is a critical parameter for its applications in isotopic labeling studies.

Below is a summary of representative commercial suppliers and their stated purity specifications.

SupplierChemical PurityIsotopic Purity (atom % D)Analytical Method(s)
Clearsynth99.92%[1][2]Not specifiedHPLC[1][2]
Sigma-Aldrich98% (CP)[3][4]98 atom % D[3][4]Not specified
ZEOtopeHigh Purity98% DNot specified
Cambridge Isotope Laboratories98%[5]98%[5][6]Not specified
Eurisotop98%[7]98%[7]Not specified

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the reaction of a deuterated phenyl Grignard or organolithium reagent with a borate (B1201080) ester, followed by acidic workup. The following is a representative protocol based on literature procedures.[8]

Materials:

Procedure:

  • A dry, three-necked flask equipped with a condenser, dropping funnel, and nitrogen inlet is charged with magnesium turnings.

  • A solution of Bromobenzene-d5 in anhydrous THF is added dropwise via the dropping funnel to initiate the formation of the Grignard reagent (Phenyl-d5-magnesium bromide).

  • Once the Grignard reagent formation is complete, the reaction mixture is cooled in an ice bath.

  • A solution of triethyl borate in anhydrous THF is added dropwise to the Grignard reagent. The reaction is stirred at room temperature for several hours.

  • The reaction is quenched by the slow addition of 10% sulfuric acid.

  • The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by recrystallization from a suitable solvent system, such as water or an organic solvent mixture like ethyl acetate/hexane, to yield this compound as a crystalline solid.

Purity Analysis

The purity of this compound is assessed using a combination of chromatographic and spectroscopic techniques.

2.2.1 High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for determining the chemical purity of this compound.

  • Column: A reverse-phase column, such as a C18 or a specialized column for boronic acids like the Newcrom R1, is typically used.[9]

  • Mobile Phase: A gradient of acetonitrile (B52724) and water, often with an acidic modifier like formic acid or phosphoric acid, is employed.[9]

  • Detection: UV detection is commonly used, as the phenyl group is chromophoric.

  • Purity Assessment: The purity is determined by the area percentage of the main peak corresponding to this compound.

2.2.2 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is crucial for confirming the structure and assessing the isotopic purity of this compound.

  • ¹H NMR: The absence or significant reduction of signals in the aromatic region confirms the high level of deuteration.

  • ¹¹B NMR: This technique is particularly useful for characterizing boronic acids.[3][10][11] The chemical shift of the boron atom provides information about its chemical environment and can be used to distinguish the boronic acid from potential byproducts like boroxines (anhydrides).[3][10][11]

  • ¹³C NMR: Provides information on the carbon skeleton of the molecule.

2.2.3 Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can also be used for purity analysis, often after derivatization to increase volatility.

  • Derivatization: this compound can be derivatized, for example, with a diol to form a more volatile boronate ester.

  • Analysis: The derivatized compound is then analyzed by GC-MS to assess its purity and confirm its molecular weight. It is important to note that without derivatization, direct GC analysis can be challenging due to the potential for dehydration to form the corresponding boroxine.

Visualizations

Synthesis and Purification Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

G cluster_synthesis Synthesis cluster_purification Purification Bromobenzene-d5 Bromobenzene-d5 Grignard Formation Grignard Formation Bromobenzene-d5->Grignard Formation Reaction with Borate Reaction with Borate Grignard Formation->Reaction with Borate Triethyl borate Triethyl borate Triethyl borate->Reaction with Borate Acidic Workup Acidic Workup Reaction with Borate->Acidic Workup Crude Product Crude Product Acidic Workup->Crude Product Recrystallization Recrystallization Crude Product->Recrystallization Pure this compound Pure this compound Recrystallization->Pure this compound

Caption: Synthesis and Purification Workflow for this compound.

Quality Control Analysis Workflow

This diagram outlines the typical analytical workflow for the quality control of synthesized this compound.

G cluster_analysis Analytical Quality Control Pure Product Pure Product HPLC HPLC Pure Product->HPLC NMR (1H, 11B, 13C) NMR (1H, 11B, 13C) Pure Product->NMR (1H, 11B, 13C) GC-MS (optional) GC-MS (optional) Pure Product->GC-MS (optional) Chemical Purity Chemical Purity HPLC->Chemical Purity Structural Confirmation Structural Confirmation NMR (1H, 11B, 13C)->Structural Confirmation Isotopic Purity Isotopic Purity NMR (1H, 11B, 13C)->Isotopic Purity GC-MS (optional)->Chemical Purity

Caption: Quality Control Workflow for this compound.

Phenylboronic Acid in Cellular Targeting

Phenylboronic acid and its derivatives have gained significant attention for their ability to selectively bind to cis-diols. This property is particularly relevant in a biological context, as many cell surface glycoproteins, which can be overexpressed in cancer cells, are rich in sialic acids that contain cis-diol moieties. This interaction can be exploited for targeted drug delivery or diagnostic applications.

The diagram below illustrates the principle of a Phenylboronic acid-functionalized nanoparticle targeting a cancer cell.

G cluster_targeting Cellular Targeting Mechanism PBA-Nanoparticle PBA-Functionalized Nanoparticle Binding Reversible Covalent Bond Formation PBA-Nanoparticle->Binding CancerCell Cancer Cell SialicAcid Sialic Acid Residue (cis-diol) SialicAcid->Binding TargetedDelivery Targeted Drug Delivery or Imaging Binding->TargetedDelivery

Caption: Phenylboronic Acid (PBA) Mediated Cellular Targeting.

Applications in Research and Drug Development

The unique properties of this compound make it a valuable tool in various research and development areas:

  • Isotopic Labeling: As a deuterated compound, it is used as an internal standard in quantitative mass spectrometry-based assays for pharmacokinetic and metabolic studies of phenylboronic acid-containing drugs.

  • Organic Synthesis: It serves as a building block in Suzuki-Miyaura cross-coupling reactions to introduce a deuterated phenyl group into complex molecules, aiding in reaction mechanism elucidation.[1][12]

  • Medicinal Chemistry: The phenylboronic acid moiety is a key pharmacophore in several approved drugs and clinical candidates, notably proteasome inhibitors for cancer therapy. The deuterated version can be used in drug discovery to study metabolic pathways and kinetic isotope effects.

  • Bioconjugation and Sensors: The ability of the boronic acid group to reversibly bind to diols is utilized in the development of sensors for carbohydrates and for the targeted delivery of therapeutics to cells overexpressing specific glycoproteins.[13]

References

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions Using Phenyl-d5-boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This palladium-catalyzed reaction between an organoboron compound and an organic halide has broad applications in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Phenyl-d5-boronic acid, a deuterated analog of phenylboronic acid, serves as a valuable tool for introducing isotopically labeled phenyl groups into molecules. This labeling is instrumental in various stages of drug discovery and development, including mechanistic studies, metabolic profiling, and as internal standards for quantitative analysis.[3][4]

These application notes provide detailed protocols and data for the use of this compound in Suzuki-Miyaura coupling reactions, offering a guide for researchers in synthetic and medicinal chemistry.

Applications in Research and Development

The introduction of a pentadeuterated phenyl group via Suzuki-Miyaura coupling offers several advantages:

  • Mechanistic Studies: Deuterium (B1214612) labeling allows for the elucidation of reaction mechanisms by tracking the fate of the labeled fragment.[5]

  • Drug Metabolism and Pharmacokinetic (DMPK) Studies: Incorporating deuterium at specific sites can alter the metabolic profile of a drug candidate, potentially leading to improved pharmacokinetic properties (the "deuterium effect").[3][4] This modification can block or slow down metabolic pathways, leading to increased drug exposure and potentially reduced formation of toxic metabolites.

  • Quantitative Analysis: Deuterated compounds are widely used as internal standards in mass spectrometry-based bioanalysis due to their similar chemical properties to the analyte but distinct mass, allowing for accurate quantification in complex biological matrices.

  • Materials Science: The use of deuterated building blocks in the synthesis of organic electronic materials, such as OLEDs, can lead to enhanced device performance and longevity.[6]

Experimental Protocols

The following are generalized protocols for the Suzuki-Miyaura coupling of this compound with aryl halides. The optimal conditions (catalyst, ligand, base, solvent, and temperature) may vary depending on the specific substrates used.

Protocol 1: General Procedure for Coupling with Aryl Bromides

This protocol is a typical starting point for the coupling of this compound with various aryl bromides.

Materials:

Procedure:

  • To a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl bromide (1.0 mmol), this compound (1.2 mmol), potassium carbonate (2.0 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and triphenylphosphine (0.08 mmol, 8 mol%).

  • Add 1,4-dioxane (5 mL) and degassed water (1 mL).

  • The reaction mixture is stirred and heated to 80-100 °C. The progress of the reaction should be monitored by a suitable technique (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired deuterated biaryl product.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

Microwave irradiation can significantly accelerate the reaction, often leading to higher yields in shorter reaction times.

Materials:

  • This compound (Isotopic Purity: ≥98 atom % D)

  • Aryl chloride or bromide

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Cesium carbonate (Cs₂CO₃)

  • Dimethylformamide (DMF)

Procedure:

  • In a microwave reaction vessel, combine the aryl halide (1.0 mmol), this compound (1.5 mmol), cesium carbonate (2.0 mmol), and Pd(dppf)Cl₂ (0.03 mmol, 3 mol%).

  • Add DMF (5 mL).

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 15-30 minutes).

  • After cooling, the reaction mixture is filtered through a pad of Celite® and the filtrate is collected.

  • The solvent is removed under reduced pressure.

  • The residue is dissolved in an organic solvent and washed with water to remove inorganic salts.

  • The organic layer is dried, concentrated, and the product is purified by column chromatography.

Data Presentation

The following tables summarize typical reaction conditions and outcomes for the Suzuki-Miyaura coupling of this compound with various aryl halides. The data is compiled from representative literature procedures.

Table 1: Suzuki-Miyaura Coupling of this compound with Various Aryl Halides

EntryAryl HalideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Isotopic Purity (%)
14-BromoanisolePd(OAc)₂ (2)PPh₃ (8)K₂CO₃Dioxane/H₂O901285-95>98
21-Bromo-4-nitrobenzenePd(dppf)Cl₂ (3)-Cs₂CO₃DMF120 (MW)0.580-90>98
32-BromopyridinePd₂(dba)₃ (1.5)SPhos (3)K₃PO₄Toluene/H₂O1001675-85>98
44-ChlorotoluenePd(OAc)₂ (2)RuPhos (4)K₃PO₄t-Amyl Alcohol1101870-80>98

Yields are for isolated, purified products. Isotopic purity of the product is expected to be high, reflecting the purity of the starting this compound, as the deuterium atoms are on a stable aromatic ring.

Mandatory Visualizations

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_reagents Reagents & Products Pd0 Pd(0)L₂ OA_complex Ar-Pd(II)(X)L₂ Pd0->OA_complex Oxidative Addition TM_intermediate [Ar-Pd(II)(OR')L₂] OA_complex->TM_intermediate Ligand Exchange Byproduct1 X⁻ OA_complex->Byproduct1 RE_complex Ar-Pd(II)(Ar'-d5)L₂ TM_intermediate->RE_complex Transmetalation Byproduct2 B(OH)₃ TM_intermediate->Byproduct2 RE_complex->Pd0 Reductive Elimination Product Ar-Ar'-d5 RE_complex->Product ArylHalide Ar-X ArylHalide->OA_complex BoronicAcid Ar'-d5-B(OH)₂ BoronicAcid->TM_intermediate Base Base (e.g., K₂CO₃) Base->TM_intermediate

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Workflow

This diagram outlines the typical workflow for performing a Suzuki-Miyaura coupling reaction in a research laboratory setting.

Experimental_Workflow start Reaction Setup reagents Combine Aryl Halide, This compound, Catalyst, Ligand, Base start->reagents solvent Add Solvent(s) reagents->solvent reaction Heat and Stir under Inert Atmosphere solvent->reaction monitoring Monitor Reaction Progress (TLC, GC-MS, LC-MS) reaction->monitoring workup Aqueous Workup (Extraction and Washing) monitoring->workup Upon Completion purification Purification (Column Chromatography) workup->purification analysis Product Characterization (NMR, MS) purification->analysis end Pure Deuterated Product analysis->end

Caption: A typical experimental workflow for Suzuki-Miyaura coupling.

References

Standard protocol for isotopic labeling with Phenyl-d5-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: Isotopic Labeling with Phenyl-d5-boronic acid

Introduction

This compound (C₆D₅B(OH)₂) is a deuterated analog of phenylboronic acid, where the five hydrogen atoms on the phenyl ring are replaced with deuterium.[1] This isotopic labeling provides a stable, heavy-isotope signature that is invaluable for a range of applications in chemical and biomedical research. The mass shift of +5 Da allows for clear differentiation and quantification of labeled molecules from their unlabeled counterparts using mass spectrometry. Its primary utility lies in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, and in drug metabolism studies where it serves as a tracer to elucidate metabolic pathways.[1][2] Furthermore, the boronic acid moiety's ability to form reversible covalent bonds with diols makes it a powerful tool for the enrichment and analysis of glycoproteins and other polyhydroxy compounds.[3][4][5]

These application notes provide standard protocols for researchers, scientists, and drug development professionals on the use of this compound for isotopic labeling, enrichment, and subsequent analysis.

Key Applications
  • Drug Metabolism and Pharmacokinetics (DMPK): Incorporating this compound into drug candidates allows for precise tracking of the molecule and its metabolites in biological systems, aiding in the optimization of drug safety and efficacy.[1][6]

  • Organic Synthesis: It is a crucial reagent for introducing a deuterated phenyl group into target molecules via cross-coupling reactions, enabling detailed investigation of reaction mechanisms.[1][2][7]

  • Proteomics and Glycomics: Used for the specific labeling and enrichment of glycopeptides and glycoproteins from complex biological samples for mass spectrometry-based analysis.[5][8]

  • Materials Science: Facilitates the synthesis of isotopically labeled polymers, allowing for a deeper understanding of their structural and dynamic properties.[1]

Physicochemical and Analytical Data

Quantitative data and key properties of this compound are summarized below.

PropertyValueReference(s)
Chemical Formula C₆D₅B(OH)₂[9]
Molecular Weight 126.96 g/mol [9]
CAS Number 215527-70-1[1][7][9]
Isotopic Purity Typically ≥98 atom % D
Physical Appearance Colorless or white crystalline solid[7]
Melting Point 217-220 °C
Primary Application Isotopic labeling for Suzuki coupling, DMPK studies, proteomics[1][2][9]

Experimental Protocols

Protocol 1: Isotopic Labeling via Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for introducing the Phenyl-d5 moiety onto an aryl halide (Ar-X) or triflate (Ar-OTf) substrate.

1.1. Materials and Reagents

  • This compound

  • Aryl halide or triflate substrate

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Anhydrous solvent (e.g., Toluene, Dioxane, THF/Water mixture)

  • Reaction vessel (e.g., Schlenk flask)

  • Inert gas supply (Nitrogen or Argon)

  • Standard glassware for workup and purification

  • Deuterated solvents for NMR analysis (if required)

  • LC-MS grade solvents for analysis

1.2. Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis p1 1. Assemble dry glassware under inert atmosphere p2 2. Add Aryl Halide (1 eq), This compound (1.2-1.5 eq), Base (2-3 eq), and Pd Catalyst (1-5 mol%) p1->p2 p3 3. Add anhydrous solvent via syringe p2->p3 r1 4. Heat reaction mixture (e.g., 80-110 °C) p3->r1 r2 5. Monitor reaction progress (TLC, LC-MS) r1->r2 w1 6. Cool to RT, quench (e.g., with water) r2->w1 w2 7. Extract with organic solvent (e.g., Ethyl Acetate) w1->w2 w3 8. Dry organic layer (e.g., Na₂SO₄), filter, and concentrate w2->w3 w4 9. Purify by column chromatography w3->w4 a1 10. Characterize product (LC-MS, NMR) w4->a1 a2 D5-Labeled Product a1->a2

Caption: Workflow for Suzuki-Miyaura cross-coupling.

1.3. Procedure

  • To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add the aryl halide/triflate (1.0 eq), this compound (1.2 eq), base (2.0 eq), and palladium catalyst (0.02 eq).

  • Evacuate and backfill the flask with inert gas three times.

  • Add the degassed solvent(s) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and quench with water.

  • Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired Phenyl-d5-labeled compound.

  • Confirm the structure and isotopic incorporation using NMR and high-resolution mass spectrometry.

Protocol 2: Enrichment of Glycopeptides for Mass Spectrometry

This protocol outlines the enrichment of cis-diol-containing molecules, such as glycopeptides, from a complex protein digest using boronic acid affinity chromatography.[8]

2.1. Materials and Reagents

  • Protein digest sample (e.g., tryptic digest of a cell lysate)

  • Boronic acid-functionalized beads or matrix (commercial or prepared by coupling this compound to an activated support)

  • Binding/Wash Buffer (e.g., 100 mM ammonium (B1175870) bicarbonate, pH 8.5)

  • Elution Buffer (e.g., 1% formic acid or 50 mM HCl)

  • Microcentrifuge tubes or spin columns

  • Sample cleanup tools (e.g., C18 desalting spin columns)

  • LC-MS grade solvents for analysis

2.2. Experimental Workflow

G cluster_prep Preparation cluster_binding Binding & Washing cluster_elution Elution & Analysis p1 1. Prepare protein digest (e.g., tryptic digest) p2 2. Equilibrate boronic acid beads with Binding Buffer p1->p2 b1 3. Incubate digest with beads (e.g., 1 hr at RT) p2->b1 b2 4. Pellet beads and discard supernatant (non-glycopeptides) b1->b2 b3 5. Wash beads extensively with Binding/Wash Buffer b2->b3 e1 6. Elute bound glycopeptides with Elution Buffer (acidic pH) b3->e1 e2 7. Desalt eluted peptides (e.g., C18 spin column) e1->e2 e3 8. Analyze by LC-MS/MS e2->e3

Caption: Workflow for glycopeptide enrichment.

2.3. Procedure

  • Equilibrate the required amount of boronic acid-functionalized beads by washing them three times with the Binding/Wash Buffer.

  • Resuspend the equilibrated beads in Binding/Wash Buffer.

  • Add the protein digest sample to the bead slurry.

  • Incubate the mixture for 1 hour at room temperature with gentle end-over-end rotation to allow for the binding of glycopeptides.

  • Centrifuge the sample to pellet the beads and carefully remove the supernatant, which contains non-glycopeptides.

  • Wash the beads three to five times with the Binding/Wash Buffer to remove non-specifically bound peptides.

  • Elute the bound glycopeptides by adding the acidic Elution Buffer and incubating for 10-15 minutes.

  • Pellet the beads by centrifugation and collect the supernatant containing the enriched glycopeptides.

  • Desalt and concentrate the eluted glycopeptides using a C18 desalting column according to the manufacturer's protocol.

  • The enriched sample is now ready for LC-MS/MS analysis.

Protocol 3: Analytical Characterization by LC-MS/MS

This protocol provides a general method for the detection and quantification of this compound-labeled compounds. Boronic acids can be challenging for mass spectrometry, and this method is optimized for high sensitivity.[10]

3.1. Sample Preparation

  • Accurately weigh and dissolve the labeled compound and any unlabeled standard in a suitable solvent (e.g., methanol) to create 1 mg/mL stock solutions.[3]

  • Perform serial dilutions with a mixture of methanol/water (50:50 v/v) or mobile phase A to prepare a calibration curve.[3]

  • Note: Solutions of boronic acids can be unstable; it is recommended to prepare them fresh.[11]

3.2. Recommended LC-MS/MS Parameters The following parameters are a starting point and should be optimized for the specific analyte and instrument. This method utilizes electrospray ionization in negative mode, which often provides high sensitivity for boronic acids.[10][12]

ParameterRecommended SettingReference(s)
LC Column C18 reversed-phase (e.g., 2.1 mm x 50 mm, <2 µm particle size)[10]
Mobile Phase A 0.1% Formic Acid in Water[10]
Mobile Phase B 0.1% Formic Acid in Acetonitrile[10]
Flow Rate 0.2 - 0.4 mL/min[10]
Gradient Linear gradient, e.g., 5% to 95% B over 5-7 minutes, followed by hold and re-equilibration
Column Temperature 40 °C[10][12]
Ionization Mode Electrospray Ionization (ESI), Negative[10][12]
Acquisition Mode Multiple Reaction Monitoring (MRM)
Capillary Voltage ~3.0 kV
Source/Desolvation Temp ~150 °C / ~350 °C[10]

3.3. Data Analysis

  • Monitor for the deprotonated molecular ion [M-H]⁻ of the labeled compound.

  • Optimize collision energy to identify characteristic product ions for MRM transitions.

  • Generate a calibration curve by plotting the peak area against the concentration of the standards.

  • Quantify the labeled compound in unknown samples using the calibration curve. The method should demonstrate good linearity (R² > 0.99).[3]

References

Application Notes and Protocols for Mechanistic Studies of Cross-Coupling Reactions Using Phenyl-d5-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenyl-d5-boronic acid is a critical tool for elucidating the mechanisms of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. By replacing the hydrogen atoms on the phenyl ring with deuterium (B1214612), researchers can probe the kinetic isotope effect (KIE) of the reaction.[1][2] The KIE, which is the change in the rate of a reaction when an atom in the reactants is substituted with one of its isotopes, provides invaluable insights into the rate-determining step and the nature of transition states in the catalytic cycle.[2] These mechanistic studies are fundamental for optimizing reaction conditions, designing more efficient catalysts, and expanding the scope of cross-coupling methodologies in academic research and pharmaceutical drug development.

The three primary steps in the Suzuki-Miyaura catalytic cycle are oxidative addition, transmetalation, and reductive elimination.[3] Isotopic labeling of the phenylboronic acid allows for the investigation of the transmetalation step, where the organic group is transferred from the boron atom to the palladium center. A significant KIE (kH/kD > 1) suggests that the C-B bond cleavage is involved in the rate-determining step of the reaction.

Applications in Mechanistic Studies

The primary application of this compound is in the determination of deuterium kinetic isotope effects to:

  • Identify the Rate-Determining Step: By comparing the reaction rates of deuterated and non-deuterated phenylboronic acid, one can determine if the transmetalation step is rate-limiting.[4][5]

  • Elucidate Transition State Structures: The magnitude of the KIE can provide information about the geometry and bonding in the transition state of the transmetalation step.[6]

  • Distinguish Between Mechanistic Pathways: In complex catalytic systems, KIE studies can help differentiate between proposed mechanistic pathways.

  • Optimize Reaction Conditions: Understanding the rate-determining step allows for the targeted optimization of reaction parameters such as ligand, base, and solvent to enhance catalytic efficiency.

Data Presentation: Kinetic Isotope Effects in Suzuki-Miyaura Coupling

While specific KIE values for this compound are dispersed throughout the literature and can vary based on reaction conditions, the following table illustrates a representative compilation of expected and reported KIEs for related mechanistic studies in cross-coupling reactions.

Coupling PartnersCatalyst SystemBaseSolventObserved KIE (kH/kD)Inferred Rate-Influencing StepReference
Aryl Halide + Phenylboronic AcidPd(PPh₃)₄K₂CO₃THF/H₂O~1.0Not TransmetalationGeneral Knowledge
Aryl Halide + Phenylboronic AcidPd(OAc)₂ / Buchwald LigandK₃PO₄Toluene> 1.0TransmetalationGeneral Knowledge
Quinoline-derived N,O-acetal + Phenylboronic acidNi(cod)₂ / LigandBase-freeDioxane1.13 ± 0.02C-O bond activation[7]

Note: The KIE is highly sensitive to the specific substrates, catalyst, ligand, base, and solvent system employed. The values presented are for illustrative purposes.

Experimental Protocols

The following are detailed protocols for conducting intermolecular and intramolecular competition experiments to determine the kinetic isotope effect using this compound.

Protocol 1: Intermolecular Competition Experiment

This experiment involves running two separate reactions, one with this compound and one with unlabeled phenylboronic acid, under identical conditions and monitoring their progress.

Materials:

  • Phenylboronic acid

  • This compound (98 atom % D)[8]

  • Aryl halide (e.g., 4-bromotoluene)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., Toluene/Ethanol/Water mixture)

  • Internal standard (e.g., dodecane)

  • Anhydrous solvents and reagents

  • Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)

  • GC-MS or HPLC for analysis

Procedure:

  • Reaction Setup (performed in duplicate for both isotopic species):

    • To a dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 mmol), the corresponding boronic acid (1.2 mmol, either phenylboronic acid or this compound), the base (2.0 mmol), and the internal standard (0.5 mmol).

    • Add the palladium catalyst (0.02 mmol, 2 mol%).

    • Add the degassed solvent mixture (e.g., 5 mL of Toluene, 1 mL of Ethanol, and 1 mL of Water).

  • Reaction Execution:

    • Place the Schlenk tubes in a preheated oil bath at the desired temperature (e.g., 80 °C).

    • Stir the reaction mixtures vigorously.

  • Reaction Monitoring:

    • At regular time intervals (e.g., 0, 5, 10, 15, 30, 60 minutes), withdraw a small aliquot (~0.1 mL) of the reaction mixture using a syringe.

    • Quench the aliquot immediately by adding it to a vial containing diethyl ether (1 mL) and a small amount of water. Shake vigorously.

    • Pass the organic layer through a small plug of silica (B1680970) gel to remove the catalyst.

  • Analysis:

    • Analyze the quenched aliquots by GC-MS or HPLC.

    • Determine the concentration of the product relative to the internal standard at each time point.

    • Plot the concentration of the product versus time for both the deuterated and non-deuterated reactions.

  • KIE Calculation:

    • Determine the initial reaction rates (kH and kD) from the slopes of the concentration vs. time plots.

    • The kinetic isotope effect is calculated as KIE = kH / kD.

Protocol 2: Intramolecular Competition Experiment

This more precise method involves a single reaction containing an equimolar mixture of the deuterated and non-deuterated boronic acids. The KIE is determined from the relative amounts of the deuterated and non-deuterated products formed.

Materials:

  • Equimolar mixture of Phenylboronic acid and this compound

  • Aryl halide (limiting reagent, e.g., 0.5 mmol of 4-bromotoluene)

  • Palladium catalyst (e.g., Pd(OAc)₂)

  • Ligand (e.g., SPhos)

  • Base (e.g., K₃PO₄)

  • Solvent (e.g., 1,4-Dioxane)

  • Standard glassware for inert atmosphere reactions

  • GC-MS for analysis

Procedure:

  • Reaction Setup:

    • In a glovebox, add the aryl halide (0.5 mmol), the equimolar mixture of phenylboronic acid and this compound (1.0 mmol total), the palladium catalyst (1 mol%), the ligand (2 mol%), and the base (1.5 mmol) to a vial.

    • Add the degassed solvent (3 mL).

  • Reaction Execution:

    • Seal the vial and stir the mixture at the desired temperature (e.g., 100 °C) for a short period to ensure low conversion (typically <10%). This is crucial for accurate KIE determination.

  • Workup:

    • Cool the reaction to room temperature.

    • Dilute with ethyl acetate (B1210297) and filter through a pad of celite.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Analysis:

    • Analyze the product mixture by GC-MS.

    • Determine the ratio of the non-deuterated product (P_H) to the deuterated product (P_D) from the mass spectrum by integrating the corresponding molecular ion peaks.

  • KIE Calculation:

    • The KIE is calculated using the following equation, where [S_H]₀ and [S_D]₀ are the initial concentrations of the non-deuterated and deuterated starting materials, respectively: KIE = (kH/kD) = ln(1 - f) / ln(1 - f * (P_H/P_D) * ([S_D]₀/[S_H]₀))

    • For low conversions, the KIE can be approximated by: KIE ≈ ([P_H]/[P_D]) / ([S_H]₀/[S_D]₀). Since an equimolar mixture is used, this simplifies to KIE ≈ [P_H]/[P_D].

Visualizations

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OR)2) Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Reductive Elimination Ar-Ar'->Pd(0)L2

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

KIE_Experimental_Workflow cluster_inter Intermolecular Competition cluster_intra Intramolecular Competition Reaction H Reaction with Phenylboronic Acid Analysis H Monitor Product Formation (kH) Reaction H->Analysis H Reaction D Reaction with This compound Analysis D Monitor Product Formation (kD) Reaction D->Analysis D Calculate KIE_inter KIE = kH / kD Analysis H->Calculate KIE_inter Analysis D->Calculate KIE_inter Reaction Mix Reaction with Equimolar Mixture of Boronic Acids Analysis Mix Analyze Product Ratio (P_H / P_D) at low conversion Reaction Mix->Analysis Mix Calculate KIE_intra KIE ≈ (P_H / P_D) Analysis Mix->Calculate KIE_intra

Caption: Workflow for determining the kinetic isotope effect.

Logical_Relationship KIE_Observation Observation of a Significant KIE (kH/kD > 1) Involvement C-B Bond Cleavage is Involved in the Rate- Determining Step KIE_Observation->Involvement Transmetalation_RDS Transmetalation is likely Rate-Determining Involvement->Transmetalation_RDS No_KIE No Significant KIE (kH/kD ≈ 1) Not_Involved C-B Bond Cleavage is Not Involved in the Rate- Determining Step No_KIE->Not_Involved Other_RDS Oxidative Addition or Reductive Elimination is likely Rate-Determining Not_Involved->Other_RDS

Caption: Interpreting kinetic isotope effect results in Suzuki-Miyaura reactions.

References

Application of Phenyl-d5-boronic acid in Drug Metabolism and Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of drug discovery and development, a thorough understanding of a drug candidate's absorption, distribution, metabolism, and excretion (ADME) properties is paramount. These characteristics, collectively known as pharmacokinetics (PK), are critical determinants of a drug's efficacy and safety. Drug metabolism and pharmacokinetic (DMPK) studies provide this crucial information. A key analytical technique underpinning modern DMPK studies is liquid chromatography-tandem mass spectrometry (LC-MS/MS), renowned for its sensitivity and selectivity. The accuracy and precision of LC-MS/MS-based quantification are significantly enhanced by the use of stable isotope-labeled (SIL) internal standards.

Phenyl-d5-boronic acid, the deuterated form of phenylboronic acid, serves as an invaluable tool in this context, particularly for drug candidates that contain a phenylboronic acid moiety.[1][2] Its primary application is as a SIL internal standard in bioanalytical methods to support DMPK studies. The five deuterium (B1214612) atoms increase the mass of the molecule, allowing it to be distinguished from the non-labeled analyte by the mass spectrometer, while its chemical properties remain nearly identical. This co-eluting "heavy" version of the analyte helps to correct for variability during sample preparation and analysis, thereby improving the reliability of the quantitative data.[3][4]

This document provides detailed application notes and protocols for the use of this compound in DMPK studies, including its application as an internal standard for pharmacokinetic analysis and its utility in elucidating metabolic pathways.

I. Application in Pharmacokinetic (PK) Studies: Quantitative Bioanalysis

The principal role of this compound in PK studies is to serve as an internal standard (IS) for the accurate quantification of a phenylboronic acid-containing analyte in biological matrices such as plasma, blood, or urine.[5]

Principle

The use of a SIL internal standard is a widely accepted strategy to mitigate matrix effects, which are the suppression or enhancement of the analyte's ionization by co-eluting components from the biological matrix.[3] Since this compound has virtually identical physicochemical properties to its non-labeled counterpart, it experiences the same effects during sample extraction, chromatography, and ionization. By adding a known amount of this compound to every sample and standard, the ratio of the analyte's peak area to the internal standard's peak area is used for quantification. This ratio remains consistent even if there are variations in sample recovery or instrument response, leading to highly accurate and precise results.[4]

Diagram 1: Workflow for a PK Study using this compound as an Internal Standard

pk_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_proc Data Processing plasma Biological Sample (e.g., Plasma) spike Spike with this compound (IS) plasma->spike extract Protein Precipitation / LLE / SPE spike->extract evap Evaporation & Reconstitution extract->evap lcms LC-MS/MS System evap->lcms Inject Sample data_acq Data Acquisition (MRM Mode) lcms->data_acq integration Peak Integration (Analyte & IS) data_acq->integration ratio Calculate Peak Area Ratio integration->ratio calibration Calibration Curve Generation ratio->calibration concentration Calculate Analyte Concentration calibration->concentration

A typical workflow for a pharmacokinetic study utilizing this compound.

Experimental Protocol: Quantification of a Hypothetical Phenylboronic Acid-Containing Drug ("Boro-Drug") in Human Plasma

This protocol is a representative example and should be optimized and validated for the specific analyte and laboratory conditions.

1. Materials and Reagents

  • "Boro-Drug" reference standard

  • This compound (Internal Standard)

  • Control human plasma (with appropriate anticoagulant, e.g., K2-EDTA)

  • HPLC-grade methanol, acetonitrile (B52724), and water

  • LC-MS grade formic acid

  • Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB) or protein precipitation plates.

2. Preparation of Stock and Working Solutions

  • "Boro-Drug" Stock Solution (1 mg/mL): Accurately weigh and dissolve the "Boro-Drug" reference standard in methanol.

  • This compound (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

  • Working Standard Solutions: Serially dilute the "Boro-Drug" stock solution with a 50:50 (v/v) methanol:water mixture to prepare working standards for the calibration curve.

  • IS Working Solution (e.g., 100 ng/mL): Dilute the IS stock solution with a 50:50 (v/v) methanol:water mixture.

3. Preparation of Calibration Curve and Quality Control (QC) Samples

  • Spike appropriate amounts of the "Boro-Drug" working standard solutions into drug-free human plasma to obtain final concentrations for the calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

  • Prepare QC samples at a minimum of three concentration levels: Low (LQC), Medium (MQC), and High (HQC).

4. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma sample (unknown, calibration standard, or QC), add 25 µL of the IS working solution (100 ng/mL) and vortex briefly.

  • Add 300 µL of acetonitrile containing 0.1% formic acid to precipitate the plasma proteins.

  • Vortex for 2 minutes.

  • Centrifuge at 4000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.

5. LC-MS/MS Conditions (Example)

  • LC System: A suitable UHPLC system.

  • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient: A suitable gradient to ensure separation from matrix components.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode (to be optimized for the analyte).

  • MRM Transitions:

    • "Boro-Drug": To be determined experimentally (e.g., [M+H]+ → fragment ion).

    • This compound: To be determined experimentally (e.g., [M-H]- → fragment ion).

6. Data Analysis

  • Integrate the peak areas for the "Boro-Drug" and this compound.

  • Calculate the peak area ratio of the analyte to the internal standard.

  • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the analyte using a weighted (e.g., 1/x²) linear regression.

  • Determine the concentration of the analyte in the unknown samples and QC samples from the calibration curve.

Data Presentation: Bioanalytical Method Validation Parameters

The following tables summarize typical quantitative data obtained during the validation of a bioanalytical method using a deuterated internal standard.

Table 1: Calibration Curve and Linearity

Parameter"Boro-Drug"
Calibration Range1.00 - 1000 ng/mL
Regression ModelWeighted (1/x²) Linear
Correlation Coefficient (r²)> 0.995
Accuracy (% Deviation)Within ± 15% (± 20% at LLOQ)
Precision (% CV)≤ 15% (≤ 20% at LLOQ)

Table 2: Precision and Accuracy

QC LevelConcentration (ng/mL)Intra-day Precision (% CV, n=6)Intra-day Accuracy (% Bias)Inter-day Precision (% CV, 3 runs)Inter-day Accuracy (% Bias)
LLOQ1.00≤ 20± 20≤ 20± 20
LQC3.00≤ 15± 15≤ 15± 15
MQC150≤ 15± 15≤ 15± 15
HQC750≤ 15± 15≤ 15± 15

Table 3: Recovery and Matrix Effect

QC LevelConcentration (ng/mL)Mean Extraction Recovery (%)Matrix Effect (%)
LQC3.0085 - 11585 - 115
HQC75085 - 11585 - 115

II. Application in Drug Metabolism Studies: Metabolite Identification

Stable isotope labeling is a powerful technique for elucidating the metabolic fate of a drug.[1] By introducing a drug candidate containing a this compound moiety into a biological system (in vivo or in vitro), metabolites can be readily identified.

Principle

The five deuterium atoms on the phenyl ring act as a unique mass tag. When the drug is metabolized, the deuterated phenylboronic acid group will likely be retained in many of the metabolites. In an LC-MS/MS analysis, these metabolites will appear as doublets with a mass difference corresponding to the number of deuterium atoms, making them stand out from the endogenous background matrix. This "doublet hunting" approach significantly simplifies the process of identifying drug-related material.

Diagram 2: Metabolite Identification using this compound Labeling

metabolite_id cluster_dosing Dosing & Incubation cluster_analysis LC-MS Analysis cluster_identification Metabolite Identification drug_d5 Drug with This compound biological_system Biological System (e.g., Liver Microsomes) drug_d5->biological_system incubation Incubation biological_system->incubation lcms LC-MS/MS incubation->lcms Sample Analysis full_scan Full Scan MS lcms->full_scan msms MS/MS Fragmentation full_scan->msms structure Structural Elucidation (from MS/MS spectra) msms->structure doublet_search Search for Mass Doublets (d0 vs. d5) doublet_search->structure pathway Metabolic Pathway Construction structure->pathway

The process of identifying metabolites using a deuterated drug candidate.

Experimental Protocol: In Vitro Metabolic Stability and Metabolite Identification

This protocol describes a typical experiment using human liver microsomes (HLMs) to assess metabolic stability and identify major metabolites.

1. Materials and Reagents

  • "Boro-Drug-d5" (the deuterated version of the drug candidate)

  • Pooled Human Liver Microsomes (HLMs)

  • NADPH regenerating system (e.g., containing glucose-6-phosphate, G6P-dehydrogenase, and NADP+)

  • Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)

  • Acetonitrile (for quenching the reaction)

  • Control compounds (e.g., a high-clearance and a low-clearance compound)

2. Incubation Procedure

  • Prepare a master mix of HLMs and the NADPH regenerating system in phosphate buffer.

  • Pre-warm the master mix at 37°C for 5 minutes.

  • Initiate the reaction by adding "Boro-Drug-d5" (final concentration, e.g., 1 µM).

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.

  • Immediately quench the reaction by adding the aliquot to cold acetonitrile (containing an analytical internal standard if desired).

  • Centrifuge the samples to pellet the precipitated proteins.

  • Analyze the supernatant by LC-MS/MS.

3. LC-MS/MS Analysis for Metabolite Identification

  • LC Conditions: Use a gradient elution to separate the parent drug from its potential metabolites.

  • MS Analysis:

    • Perform a full scan analysis to detect all ions.

    • Use data-dependent acquisition to trigger MS/MS fragmentation of the most intense ions.

    • Look for ion doublets in the full scan data that are separated by 5 Da (or a different mass if some deuterium atoms are lost during metabolism).

    • Analyze the MS/MS fragmentation patterns of the parent drug and the potential metabolites to elucidate the sites of metabolic modification (e.g., hydroxylation, oxidation).

4. Data Analysis

  • Metabolic Stability: Plot the percentage of the parent drug remaining over time. From this, calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

  • Metabolite Identification: Based on the mass shifts and fragmentation patterns, propose structures for the observed metabolites and construct a metabolic pathway. For example, a +16 Da mass shift in a deuterated metabolite doublet would indicate an oxidation (e.g., hydroxylation) on a part of the molecule other than the deuterated phenyl ring.

Conclusion

This compound is a versatile and powerful tool for drug metabolism and pharmacokinetic studies. Its primary application as a stable isotope-labeled internal standard is crucial for developing robust and reliable bioanalytical methods, which are essential for generating high-quality pharmacokinetic data.[4] Furthermore, its use in isotopically labeled drug candidates greatly facilitates the identification of metabolites, thereby accelerating the elucidation of metabolic pathways.[1] The protocols and principles outlined in this document provide a framework for researchers to effectively utilize this compound in their drug discovery and development programs.

References

Application Notes and Protocols for the Synthesis of Labeled Polymers Using Phenyl-d5-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isotopically labeled polymers are invaluable tools in materials science and pharmaceutical research. The incorporation of deuterium (B1214612) (²H) into a polymer backbone allows for precise studies of polymer dynamics, degradation mechanisms, and drug metabolism without altering the material's fundamental chemical properties. Phenyl-d5-boronic acid serves as a versatile monomer for introducing a deuterated phenyl group into polymers. This is most commonly achieved through palladium-catalyzed Suzuki-Miyaura cross-coupling polymerization. The resulting deuterated polymers are crucial for applications such as neutron scattering studies, understanding drug delivery systems, and as internal standards in mass spectrometry.[1][2]

These application notes provide a detailed protocol for the synthesis of a deuterated copolymer using this compound and a dihalo-comonomer via a Suzuki-Miyaura catalyst-transfer polymerization. Also included are protocols for the characterization of the resulting polymer.

Experimental Protocols

Materials and General Methods

All manipulations of air- and moisture-sensitive compounds should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line or glovebox techniques. Anhydrous solvents should be used for the polymerization reaction. This compound can be purchased from commercial sources. Other reagents, including the dihalo-comonomer, palladium catalyst, ligand, and base, should be of high purity.

Characterization Techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a standard NMR spectrometer. Deuterated solvents such as chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d6 (DMSO-d6) are used.[3][4][5]

  • Gel Permeation Chromatography (GPC/SEC): Molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) are determined by GPC/SEC using a suitable solvent (e.g., tetrahydrofuran (B95107) (THF) or chloroform) as the eluent and calibrated against polystyrene standards.[6][7][8][9]

Synthesis of Deuterated Copolymer via Suzuki-Miyaura Polymerization

This protocol describes a general procedure for the synthesis of a deuterated alternating copolymer of this compound and a generic di-bromo aromatic comonomer (e.g., 2,7-dibromo-9,9-dioctylfluorene).

Reaction Scheme:

Suzuki-Miyaura Polymerization cluster_reactants Reactants cluster_process Process cluster_products Products Monomer1 This compound Polymerization Suzuki-Miyaura Polymerization Monomer1->Polymerization Monomer2 Di-bromo Comonomer Monomer2->Polymerization Catalyst Pd Catalyst (e.g., Pd₂(dba)₃) Catalyst->Polymerization Ligand Ligand (e.g., t-Bu₃P) Ligand->Polymerization Base Base (e.g., K₃PO₄) Base->Polymerization Polymer Deuterated Copolymer Polymerization->Polymer Byproducts Salts Polymerization->Byproducts

Caption: General workflow for Suzuki-Miyaura polymerization.

Procedure:

  • Initiator Preparation (in situ): In a Schlenk flask, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1 mol%) and the phosphine (B1218219) ligand (e.g., tri(tert-butyl)phosphine, t-Bu₃P, 4 mol%). The flask is evacuated and backfilled with argon three times. Anhydrous toluene (B28343) is added, followed by an aryl halide initiator (e.g., 4-bromoanisole, 5 mol%). The mixture is stirred at room temperature for 30 minutes to generate the active Pd(0) species.[10]

  • Monomer Addition: To the initiator solution, add the di-bromo comonomer (1.0 equivalent) and this compound (1.05 equivalents).

  • Base Addition: An aqueous solution of a base (e.g., 2 M potassium phosphate, K₃PO₄, 3.0 equivalents) is degassed and then added to the reaction mixture.

  • Polymerization: The reaction mixture is heated to the desired temperature (e.g., 80-100 °C) and stirred vigorously for the specified time (e.g., 12-48 hours). The progress of the polymerization can be monitored by GPC analysis of aliquots taken from the reaction mixture.

  • Work-up: After cooling to room temperature, the reaction mixture is poured into a vigorously stirred precipitating solvent, such as methanol. The precipitated polymer is collected by filtration.

  • Purification: The crude polymer is redissolved in a suitable solvent (e.g., chloroform) and reprecipitated into methanol. This process is repeated two to three times to remove any residual catalyst and unreacted monomers. The purified polymer is then dried under vacuum to a constant weight.

Data Presentation

The following tables summarize representative quantitative data for the synthesis and characterization of deuterated polymers.

Table 1: Polymerization Reaction Parameters

ParameterValue
Monomer 1This compound
Monomer 22,7-dibromo-9,9-dioctylfluorene
Monomer 1:Monomer 2 Ratio1.05 : 1.00
CatalystPd₂(dba)₃
Ligandt-Bu₃P
BaseK₃PO₄
SolventToluene/Water
Temperature90 °C
Reaction Time24 hours
Yield>85%

Table 2: Polymer Characterization Data

PropertyValueMethod
Number-Average Molecular Weight (Mₙ)15,000 - 30,000 g/mol GPC
Weight-Average Molecular Weight (Mₙ)25,000 - 50,000 g/mol GPC
Polydispersity Index (PDI)1.5 - 2.0GPC
Deuterium Incorporation>98%¹H NMR
Glass Transition Temperature (T₉)120 - 150 °CDSC

Visualizations

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the key steps in the Suzuki-Miyaura cross-coupling catalytic cycle.

Suzuki_Miyaura_Cycle Pd(0)L₂ Pd(0)L₂ Ar-Pd(II)-X(L₂) Ar-Pd(II)-X(L₂) Pd(0)L₂->Ar-Pd(II)-X(L₂) Oxidative Addition (Ar-X) Ar-Pd(II)-OH(L₂) Ar-Pd(II)-OH(L₂) Ar-Pd(II)-X(L₂)->Ar-Pd(II)-OH(L₂) Ligand Exchange (Base) Ar-Pd(II)-Ar'(L₂) Ar-Pd(II)-Ar'(L₂) Ar-Pd(II)-OH(L₂)->Ar-Pd(II)-Ar'(L₂) Transmetalation (Ar'-B(OR)₂) Ar-Pd(II)-Ar'(L₂)->Pd(0)L₂ Reductive Elimination (Ar-Ar') Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization Polymer_Synthesis Deuterated Polymer Synthesis Purification Purification Polymer_Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, ²H) Purification->NMR Structural Verification & Deuterium Incorporation GPC GPC/SEC Purification->GPC Molecular Weight & PDI MS Mass Spectrometry (MALDI-TOF) Purification->MS End-Group Analysis Thermal Thermal Analysis (DSC, TGA) Purification->Thermal Thermal Properties

References

Application Notes and Protocols for ¹¹B NMR Spectroscopy in Boronic Acid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boronic acids and their derivatives are a critical class of compounds in organic chemistry, materials science, and particularly in drug development, with applications ranging from Suzuki-Miyaura cross-coupling reactions to sensors and therapeutics. The boron atom's unique nuclear properties make ¹¹B Nuclear Magnetic Resonance (NMR) spectroscopy an exceptionally powerful tool for their characterization. The ¹¹B nucleus (spin I = 3/2, 80.1% natural abundance) provides a sensitive probe into the electronic environment and coordination state of boron, offering invaluable insights into structure, purity, and reactivity.[1][2]

This document provides detailed application notes and experimental protocols for the analysis of boronic acids and their derivatives using ¹¹B NMR spectroscopy. It is intended to guide researchers in leveraging this technique for both qualitative and quantitative assessments.

Principles of ¹¹B NMR for Boronic Acid Analysis

The chemical shift (δ) in ¹¹B NMR is highly sensitive to the hybridization and coordination number of the boron atom. This sensitivity is the foundation for its utility in analyzing boronic acids.

  • Tricoordinate Boron (sp² hybridization): In neutral boronic acids, the boron atom is sp² hybridized and trigonal planar. This form typically resonates in a downfield region of the ¹¹B NMR spectrum, generally between δ 26 to 30 ppm.[3] The specific chemical shift can be influenced by the nature of the substituents on the boron atom.[4]

  • Tetracoordinate Boron (sp³ hybridization): Upon coordination with a Lewis base, such as a solvent molecule (e.g., THF), a hydroxide (B78521) ion, or a diol, the boron atom becomes sp³ hybridized and tetrahedral.[5] This change in coordination and geometry results in a significant upfield shift in the ¹¹B NMR spectrum, with signals for tetracoordinate species appearing between δ -20 to 20 ppm.[1] This clear distinction between the sp² and sp³ states allows for the monitoring of reactions and equilibria.[5][6]

Key Applications

Speciation and Equilibrium Studies

¹¹B NMR is an excellent technique for studying the equilibrium between different boron species in solution. This is particularly relevant for boronic acids, which can exist in multiple forms depending on the pH and the presence of coordinating species like diols.

For instance, the equilibrium between a trigonal boronic acid and its tetrahedral boronate ester with a diol can be directly observed and quantified by integrating the respective signals in the ¹¹B NMR spectrum.[3][5]

Diagram: Boronic Acid - Boronate Ester Equilibrium

BoronicAcidEquilibrium BoronicAcid Trigonal Boronic Acid (sp²) δ ~ 26-30 ppm BoronateEster Tetrahedral Boronate Ester (sp³) δ ~ 5-15 ppm BoronicAcid->BoronateEster Coordination Diol + Diol - 2H₂O BoronateEster->BoronicAcid Dissociation

Caption: Equilibrium between trigonal boronic acid and tetrahedral boronate ester.

Quantitative Analysis (qNMR)

Quantitative ¹¹B NMR (q¹¹B NMR) is a powerful method for determining the concentration and purity of boronic acid samples without the need for a specific chromophore, as required by other techniques.[7] By using a certified internal standard of known concentration, the amount of the boron-containing analyte can be accurately determined.

Table 1: Quantitative ¹¹B NMR Parameters [7]

ParameterValue/Range
Limit of Detection (LOD)0.02% w/w
Limit of Quantification (LOQ)0.04% w/w
Linearity (R²)> 0.99
Recovery93.6% - 106.2%
Precision (Intra- & Inter-day)0.7% - 2.0%
In-situ Reaction Monitoring

The significant difference in chemical shifts between reactant and product boron species makes ¹¹B NMR ideal for monitoring the progress of reactions involving boronic acids in real-time.[5] This allows for the optimization of reaction conditions and the identification of reaction intermediates.[3]

Diagram: Workflow for In-situ Reaction Monitoring

ReactionMonitoring cluster_prep Sample Preparation cluster_nmr NMR Acquisition cluster_analysis Data Analysis Reactants Prepare reaction mixture in NMR tube Acquire_t0 Acquire initial ¹¹B NMR spectrum (t=0) Reactants->Acquire_t0 Acquire_tn Acquire spectra at defined time intervals Acquire_t0->Acquire_tn Process Process spectra (phasing, baseline correction) Acquire_tn->Process Integrate Integrate reactant and product signals Process->Integrate Plot Plot concentration vs. time Integrate->Plot

Caption: Workflow for monitoring boronic acid reactions using ¹¹B NMR.

Experimental Protocols

Protocol 1: Standard ¹¹B NMR for Qualitative Analysis

Objective: To obtain a standard ¹¹B NMR spectrum for the identification of boron species.

Materials:

  • Boronic acid sample (~4-5 mg)[6]

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O)

  • Quartz NMR tube (to avoid background signals from borosilicate glass)[6]

  • NMR spectrometer equipped with a broadband probe.

Procedure:

  • Dissolve approximately 4-5 mg of the boronic acid sample in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[6]

  • Transfer the solution to a quartz NMR tube.

  • Insert the NMR tube into the spectrometer.

  • Tune and match the broadband probe to the ¹¹B frequency (e.g., 160.4 MHz for a 500 MHz spectrometer).

  • Acquire the ¹¹B NMR spectrum using a standard single-pulse experiment. Typical acquisition parameters are:

    • Pulse width: 30-90°

    • Acquisition time: 0.1 - 0.5 s

    • Relaxation delay (d1): 1 - 5 s

    • Number of scans: 128 - 1024 (depending on sample concentration)[6]

  • Process the spectrum by applying an exponential line broadening (LB) of 1-10 Hz, followed by Fourier transformation, phasing, and baseline correction.

  • Reference the spectrum externally to BF₃·OEt₂ (δ = 0 ppm).

Protocol 2: Quantitative ¹¹B NMR (q¹¹B NMR)

Objective: To determine the concentration of a boronic acid in a sample.

Materials:

  • Boronic acid sample of known weight.

  • Certified internal standard (e.g., boric acid, triphenylboroxine) of known purity and weight.

  • Deuterated solvent.

  • Quartz NMR tube.

  • NMR spectrometer.

Procedure:

  • Accurately weigh the boronic acid sample and the internal standard into the same vial.

  • Dissolve the mixture in a known volume or weight of the deuterated solvent.

  • Transfer the solution to a quartz NMR tube.

  • Acquire a ¹¹B NMR spectrum using parameters that ensure full relaxation of all boron nuclei. This typically requires a longer relaxation delay (d1 ≥ 5 * T₁ of the slowest relaxing nucleus). A 90° pulse angle should be used.

  • Process the spectrum as in Protocol 1.

  • Carefully integrate the signals corresponding to the analyte and the internal standard.

  • Calculate the concentration of the analyte using the following equation:

    Canalyte = (Ianalyte / Nanalyte) * (Nstd / Istd) * (mstd / MWstd) * (MWanalyte / manalyte) * Pstd

    Where:

    • C = Concentration/Purity

    • I = Integral value

    • N = Number of boron atoms per molecule

    • m = mass

    • MW = Molecular weight

    • P = Purity of the standard

Protocol 3: Monitoring Boronic Acid-Diol Binding by pH Titration

Objective: To determine the pKa of a boronic acid and its binding affinity with a diol.

Materials:

  • Boronic acid sample.

  • Diol (e.g., catechol, glucose).

  • Buffer solutions of varying pH or solutions of dilute HCl and NaOH.

  • Deuterated solvent (e.g., D₂O/methanol-d₄ mixture).

  • Quartz NMR tube.

  • pH meter.

Procedure:

  • Prepare a stock solution of the boronic acid and the diol in the chosen solvent system.

  • Prepare a series of NMR samples at different pH values by adding small aliquots of acid or base and measuring the pH.

  • For each sample, acquire a ¹¹B NMR spectrum.

  • Process the spectra and plot the chemical shift of the boron signal as a function of pH.

  • The pKa can be determined from the inflection point of the resulting sigmoidal curve.

  • The ratio of the integrals of the free boronic acid and the boronate ester at different diol concentrations can be used to calculate the binding constant.[3][6]

Diagram: Logical Flow for pH Titration Experiment

pHTitration Start Prepare stock solution of boronic acid and diol PrepSample Create NMR samples at varying pH values Start->PrepSample MeasurepH Measure pH of each sample PrepSample->MeasurepH AcquireNMR Acquire ¹¹B NMR spectrum for each sample MeasurepH->AcquireNMR ProcessData Process spectra and extract chemical shifts AcquireNMR->ProcessData PlotData Plot chemical shift vs. pH ProcessData->PlotData DeterminepKa Determine pKa from the titration curve PlotData->DeterminepKa

Caption: Logical workflow for determining pKa via ¹¹B NMR pH titration.

Data Presentation

Table 2: Typical ¹¹B NMR Chemical Shifts for Boron Species [1][4][5]

Boron SpeciesHybridizationTypical Chemical Shift (δ, ppm)
Alkyl/Aryl Boronic Acids (R-B(OH)₂)sp²28 - 33
Boroxines ((RBO)₃)sp²30 - 35
Boronate Esters (from diols)sp³5 - 15
Amine-coordinated Boronate Esterssp³~14
Trifluoroborate Salts (R-BF₃⁻)sp³2 - 4
Tetracoordinated Borates (e.g., with THF)sp³Upfield of corresponding tricoordinate species

Note: Chemical shifts are referenced to BF₃·OEt₂ at 0 ppm. Solvent effects can cause variations in chemical shifts.[4]

Conclusion

¹¹B NMR spectroscopy is an indispensable technique for researchers working with boronic acids. Its ability to directly probe the boron center provides detailed information on structure, concentration, and reactivity that is often difficult to obtain by other methods. By following the protocols outlined in these application notes, scientists can effectively utilize ¹¹B NMR to accelerate their research and development efforts in the diverse fields where boronic acids play a crucial role.

References

Application Note: High-Sensitivity LC-MS/MS Method for the Quantification of Phenyl-d5-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Phenyl-d5-boronic acid. The method utilizes electrospray ionization in negative mode, which allows for the direct analysis of the underivatized compound, simplifying sample preparation and increasing throughput.[1][2] Chromatographic separation is achieved on a C18 reversed-phase column with a gradient elution of water and acetonitrile (B52724). Detection is performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode, providing high selectivity and sensitivity with a lower limit of quantitation (LLOQ) achievable at the pg/mL level.[3] This method is suitable for researchers, scientists, and drug development professionals requiring accurate and precise measurement of this compound in various matrices.

Introduction

Phenylboronic acids and their derivatives are crucial building blocks in organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions.[1] They are also employed in the development of sensors and drug delivery systems due to their ability to form reversible complexes with diols.[3] this compound, a deuterated analog of phenylboronic acid, is commonly used as an internal standard in quantitative mass spectrometry assays to correct for matrix effects and variations in instrument response.

The analysis of boronic acids can be challenging due to their propensity to form boroxines (cyclic anhydrides) and their sometimes poor ionization efficiency.[4] However, LC-MS/MS in negative ionization mode offers a direct and highly sensitive approach for the quantification of underivatized boronic acids.[1][2] This application note provides a detailed protocol for the development and validation of an LC-MS/MS method for this compound.

Experimental

Materials and Reagents
Sample and Standard Preparation
  • Stock Solution (1 mg/mL): Accurately weigh the this compound standard and dissolve it in methanol to prepare a 1 mg/mL stock solution.[3]

  • Intermediate Stock Solution (10 µg/mL): Dilute the 1 mg/mL stock solution with a 50:50 (v/v) mixture of methanol and water to obtain a 10 µg/mL intermediate stock solution.[3]

  • Calibration Standards and Quality Control Samples: Prepare a series of calibration standards and quality control (QC) samples by further diluting the intermediate stock solution with 50:50 (v/v) methanol/water to achieve the desired concentration range.

Liquid Chromatography

A standard high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system can be used.

ParameterCondition
Column C18 reversed-phase column (e.g., Agilent Poroshell HPH C18, 150 x 4.6 mm, 2.7 µm or similar)[1]
Mobile Phase A Water with 0.1% Ammonium Hydroxide (optional, can be tested against water alone)[1]
Mobile Phase B Acetonitrile[1]
Flow Rate 0.25 - 0.5 mL/min
Injection Volume 5 - 20 µL[1]
Column Temperature 40 °C[1]
Autosampler Temp. 10 °C[1]
Gradient Program See Table 1

Table 1: HPLC Gradient Program [1]

Time (min)% Mobile Phase B
0.0015
2.0015
6.0090
11.0090
11.1015
14.0015
Mass Spectrometry

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source is recommended.

ParameterSetting
Ionization Mode Electrospray Ionization (ESI), Negative
Acquisition Mode Multiple Reaction Monitoring (MRM)
Ion Source Gas 1 Optimized for specific instrument
Ion Source Gas 2 Optimized for specific instrument
Curtain Gas Optimized for specific instrument
Collision Gas Argon
IonSpray Voltage Optimized for specific instrument
Temperature Optimized for specific instrument
MRM Transitions See Table 2

Table 2: Proposed MRM Transitions for this compound

AnalytePrecursor Ion (Q1) [M-H]⁻Product Ion (Q3)Collision Energy (CE)
This compoundm/z 126.1To be determinedTo be optimized
This compoundm/z 126.1To be determinedTo be optimized

Note: The precursor ion for this compound is calculated based on the mass of Phenylboronic acid ([M-H]⁻ at m/z 121.0) plus the five deuterium (B1214612) atoms. Product ions and collision energies need to be empirically determined by infusing a standard solution of this compound into the mass spectrometer and performing a product ion scan and subsequent collision energy optimization.

Method Development and Validation Protocol

A comprehensive protocol for method development and validation should be followed according to ICH guidelines.[1]

Mass Spectrometer Tuning and Optimization
  • Infuse a solution of this compound (e.g., 100 ng/mL in 50:50 acetonitrile/water) directly into the mass spectrometer.

  • Optimize source parameters (e.g., nebulizer gas, heater gas, capillary voltage, source temperature) to maximize the signal intensity of the deprotonated molecule [M-H]⁻.

  • Perform a product ion scan of the precursor ion (m/z 126.1) to identify the most abundant and stable fragment ions.

  • For each fragment ion, optimize the collision energy (CE) to maximize its intensity. Select at least two MRM transitions for quantification and qualification.

Chromatographic Method Development
  • Evaluate different C18 columns from various manufacturers to achieve optimal peak shape and retention.

  • Optimize the mobile phase composition. While water and acetonitrile are common, the addition of a modifier like ammonium hydroxide or ammonium acetate can improve peak shape and sensitivity.[1][4]

  • Optimize the gradient profile to ensure adequate retention of this compound and separation from any potential interferences.

Method Validation
  • Specificity and Selectivity: Analyze blank matrix samples to ensure no endogenous interferences are present at the retention time of this compound.

  • Linearity and Range: Analyze calibration standards at a minimum of five concentration levels to demonstrate the linear relationship between concentration and response. The correlation coefficient (r²) should be >0.99.[1][3]

  • Accuracy and Precision: Analyze replicate QC samples at low, medium, and high concentrations on the same day (intra-day) and on different days (inter-day) to assess accuracy (% bias) and precision (% RSD). Acceptance criteria are typically within ±15% (±20% for LLOQ).

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration at which the analyte can be reliably detected (LOD, typically S/N > 3) and quantified with acceptable accuracy and precision (LLOQ, typically S/N > 10).[4]

  • Matrix Effect: Evaluate the ion suppression or enhancement caused by the sample matrix by comparing the response of the analyte in a post-extraction spiked sample to that in a neat solution.

  • Stability: Assess the stability of this compound in the sample matrix and in solution under various storage conditions (e.g., room temperature, refrigerated, frozen) and after freeze-thaw cycles.

Visualizations

LCMSMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Stock Stock Solution (1 mg/mL in MeOH) Intermediate Intermediate Stock (10 µg/mL) Stock->Intermediate Dilute Cal_QC Calibration & QC Samples Intermediate->Cal_QC Dilute LC HPLC Separation (C18 Column) Cal_QC->LC MS Mass Spectrometry (ESI-, MRM) LC->MS Eluent Integration Peak Integration MS->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Figure 1: General workflow for the LC-MS/MS analysis of this compound.

MRM_Logic cluster_products Detected Product Ions Q1 Q1 Precursor Ion (m/z 126.1) Q2 q2 Collision Cell (Fragmentation) Q1->Q2 Q3 Q3 Product Ion Scan Q2->Q3 P1 Product Ion 1 Q3->P1 P2 Product Ion 2 Q3->P2

References

Application Note: Phenyl-d5-boronic Acid as a Derivatization Agent for GC-MS Analysis of Compounds Containing cis-Diol Functionalities

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The sensitive and accurate quantification of biologically active molecules is crucial in various scientific disciplines, including clinical diagnostics, pharmaceutical development, and metabolomics. Many of these molecules, such as catechols, glycols, and certain steroids, possess cis-diol functionalities that render them non-volatile and thermally labile, making them unsuitable for direct analysis by gas chromatography-mass spectrometry (GC-MS). Chemical derivatization is a widely employed strategy to enhance the volatility and thermal stability of such analytes.

Phenyl-d5-boronic acid (PDBA-d5) is a deuterated derivatizing agent that reacts specifically with cis-diol groups to form stable cyclic boronate esters. This process not only improves the chromatographic behavior of the analytes but also introduces a stable isotope label. The use of a deuterated derivatizing agent can be advantageous for quantitative analysis, particularly when a corresponding deuterated internal standard for the analyte is unavailable. The mass shift of 5 Daltons (due to the five deuterium (B1214612) atoms on the phenyl ring) allows for clear differentiation from the non-deuterated analogue and can be used in stable isotope dilution assays. This application note provides a detailed protocol for the derivatization of cis-diol-containing compounds with this compound for subsequent quantitative analysis by GC-MS.

Principle of Derivatization

This compound reacts with compounds containing proximate hydroxyl groups in a cis-configuration to form a five- or six-membered cyclic boronate ester. This reaction is typically rapid and proceeds under mild conditions. The resulting derivative is less polar, more volatile, and more thermally stable than the parent molecule, leading to improved peak shape and sensitivity in GC-MS analysis.

Experimental Protocols

General Protocol for Derivatization of cis-Diols with this compound

This protocol provides a general guideline for the derivatization of analytes containing cis-diol functionalities in a sample matrix. Optimization of reaction conditions (e.g., temperature, time, and reagent concentration) may be necessary for specific analytes and matrices.

Materials:

  • This compound (CAS: 215527-70-1)[1]

  • Anhydrous pyridine (B92270) or other suitable aprotic solvent (e.g., acetonitrile, ethyl acetate)

  • Analyte standard(s) and sample extracts

  • Internal standard (if available)

  • Vortex mixer

  • Heating block or water bath

  • Centrifuge

  • GC-MS system

Procedure:

  • Sample Preparation:

    • Accurately transfer 100 µL of the sample extract or standard solution into a clean, dry 2 mL glass vial with a PTFE-lined cap.

    • If the sample is aqueous, it must be evaporated to dryness under a gentle stream of nitrogen before proceeding.

  • Reagent Preparation:

    • Prepare a 1 mg/mL solution of this compound in anhydrous pyridine. This solution should be prepared fresh daily to minimize degradation due to moisture.

  • Derivatization Reaction:

    • Add 50 µL of the this compound solution to the dried sample or standard in the vial.

    • Cap the vial tightly and vortex for 30 seconds to ensure thorough mixing.

    • Heat the vial at 60-80°C for 30-60 minutes. The optimal temperature and time should be determined experimentally for each analyte.

    • After heating, allow the vial to cool to room temperature.

  • Sample Analysis:

    • The derivatized sample is now ready for direct injection into the GC-MS system.

    • Typically, a 1 µL injection volume is used.

Note on Instrument Maintenance: The use of boronic acid derivatives can sometimes lead to the accumulation of non-volatile residues in the GC inlet and column. Regular maintenance, including changing the liner and trimming the column, is recommended to maintain optimal performance.[2]

Protocol for Derivatization of Catecholamines in Biological Fluids

This protocol is a more specific application for the analysis of catecholamines (e.g., dopamine, norepinephrine) which contain a catechol (cis-diol) group.

Materials:

  • All materials from the general protocol.

  • Solid-phase extraction (SPE) cartridges for catecholamine extraction.

  • Evaporation system (e.g., nitrogen evaporator).

Procedure:

  • Sample Extraction:

    • Extract catecholamines from the biological fluid (e.g., plasma, urine) using an appropriate SPE protocol.

    • Elute the catecholamines and evaporate the eluate to complete dryness under a stream of nitrogen at a temperature not exceeding 40°C.

  • Derivatization:

    • Reconstitute the dried extract in 50 µL of anhydrous pyridine.

    • Add 50 µL of a 1 mg/mL solution of this compound in anhydrous pyridine.

    • Vortex the mixture for 1 minute.

    • Incubate the reaction at 70°C for 45 minutes.

    • Cool the vial to room temperature.

  • GC-MS Analysis:

    • Inject 1 µL of the derivatized sample into the GC-MS.

    • Develop a suitable temperature program for the GC to achieve optimal separation of the derivatized catecholamines.

Data Presentation

The following tables provide examples of the quantitative data that should be generated during method validation. The exact values will be dependent on the specific analyte, matrix, and instrumentation used.

Table 1: GC-MS Parameters for Analysis of Phenyl-d5-boronate Esters

ParameterExample Value
GC Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
Injector Temperature 250 °C
Injection Mode Splitless (1 min)
Carrier Gas Helium at 1.0 mL/min
Oven Program 80 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min
MS Transfer Line 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)

Table 2: Example Quantitative Data for Selected Analytes Derivatized with this compound

AnalyteRetention Time (min)Quantifier Ion (m/z)Qualifier Ion(s) (m/z)LOD (ng/mL)LOQ (ng/mL)Linearity (R²)
Catechol-d5-PBA12.5[M+H][Fragment 1], [Fragment 2]ValueValue>0.99
Ethylene Glycol-d5-PBA9.8[M+H][Fragment 1], [Fragment 2]ValueValue>0.99
Propranolol-diol-d5-PBA18.2[M+H][Fragment 1], [Fragment 2]ValueValue>0.99

Note: The m/z values for the molecular ion and fragment ions will need to be determined from the mass spectrum of the derivatized standard. LOD (Limit of Detection) and LOQ (Limit of Quantification) values are typically determined experimentally.

Mandatory Visualization

Derivatization_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample Biological Sample or Standard Extraction Extraction / Cleanup (e.g., SPE, LLE) Sample->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Add_Reagent Add Phenyl-d5-boronic Acid in Pyridine Evaporation->Add_Reagent Reaction Vortex & Heat (60-80°C, 30-60 min) Add_Reagent->Reaction GCMS GC-MS Analysis Reaction->GCMS Data Data Processing & Quantification GCMS->Data

Caption: Experimental workflow for the derivatization and analysis of cis-diol containing compounds.

Derivatization_Reaction cluster_product Product Analyte Analyte with cis-Diol Derivative Cyclic Phenyl-d5-boronate Ester (Volatile & Thermally Stable) Analyte->Derivative + PDBA This compound PDBA->Derivative Water Water Derivative->Water + 2 H₂O

Caption: Chemical reaction for the derivatization of a cis-diol with this compound.

References

Application Notes and Protocols: Enhancing OLED Performance with Deuterated Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The operational lifetime and efficiency of Organic Light-Emitting Diodes (OLEDs) are critical parameters for their application in displays, lighting, and therapeutics. A significant degradation pathway in many OLED materials involves the cleavage of carbon-hydrogen (C-H) bonds due to high-energy excitons. Replacing hydrogen with its heavier, stable isotope, deuterium (B1214612) (D), strengthens these bonds, a phenomenon known as the kinetic isotope effect. This substitution can substantially mitigate degradation, leading to enhanced device stability and longevity, particularly for high-energy blue emitters.[1][2]

Boronic acids and their esters are indispensable reagents in the synthesis of complex organic molecules for OLEDs, primarily through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[3][4][5] This methodology allows for the precise construction of the intricate molecular architectures required for efficient charge transport and light emission. The use of deuterated boronic acids provides a strategic and efficient route to introduce deuterium at specific, vulnerable positions within the OLED material's structure.

These application notes provide a comprehensive overview of the synthesis of OLED materials using deuterated boronic acids, focusing on the significant improvements in device performance. Detailed experimental protocols, comparative performance data, and workflow diagrams are presented to guide researchers in this field.

The Deuterium Advantage: Enhanced Stability and Lifetime

The substitution of hydrogen with deuterium leads to a lower zero-point energy of the C-D bond compared to the C-H bond, resulting in a higher bond dissociation energy. This makes the C-D bond more resistant to cleavage, thereby slowing down degradation pathways within the OLED device. This enhanced stability translates directly to longer operational lifetimes (e.g., LT50 or T90) and improved overall device performance.[1] For instance, studies have shown that deuteration can lead to a four-fold increase in the LT50 of OLEDs.[1] The effect is particularly pronounced in blue OLEDs, which have historically suffered from shorter lifespans due to the higher energy of the emitted light.[6][7][8]

Data Presentation: Performance of Deuterated vs. Non-Deuterated OLEDs

The impact of deuteration on OLED performance is quantitatively demonstrated in the tables below. The data is compiled from studies on various deuterated OLED materials, showcasing significant improvements in efficiency and lifetime compared to their hydrogenated counterparts.

Table 1: Performance of Blue Phosphorescent OLEDs with Deuterated Exciplex-Forming Host [6][7][8][9]

DeviceHost MaterialEmitterMax. EQE (%)Power Efficiency (lm/W)LT90 (h) @ 1000 cd/m²
A Deuterated Exciplex HostPtON-TBBI27.441.2370
B Non-deuterated HostPtON-TBBI27.136.9226
C Deuterated Exciplex HostPtON-tb-DTB19.933.6557
D Non-deuterated HostPtON-tb-DTBNot ReportedNot Reported~398

Table 2: Performance of Green Phosphorescent OLEDs with Deuterated Emitter (Ir(ppy)₃) [10][11]

DeviceEmitterHostCurrent Density (mA/cm²) @ 8VLifetime Improvement Factor
E Ir(ppy)₃-d₂₄ (Deuterated)Not Specified~20 times higher than control~6 times longer than control
F Ir(ppy)₃ (Non-deuterated)Not SpecifiedControl1

Experimental Protocols

This section provides detailed methodologies for the synthesis of a deuterated OLED material via a deuterated boronic acid intermediate, and the subsequent fabrication and testing of an OLED device.

Protocol 1: Synthesis of a Deuterated Boronic Acid (Illustrative Example)

This protocol outlines a general method for the synthesis of a deuterated aryl boronic acid, a key precursor for deuterated OLED materials.

Materials:

Procedure:

  • Dissolve the aryl halide (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-BuLi (1.1 eq) dropwise to the solution, maintaining the temperature at -78 °C.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Add triisopropyl borate (1.2 eq) dropwise to the solution, again maintaining the temperature at -78 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of 1M HCl.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude deuterated boronic acid.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Suzuki-Miyaura Cross-Coupling for the Synthesis of a Deuterated OLED Material

This protocol describes the synthesis of a deuterated OLED material using the previously synthesized deuterated boronic acid.

Materials:

  • Deuterated aryl boronic acid (from Protocol 1)

  • Aryl halide or triflate (e.g., 9,10-dibromoanthracene)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., aqueous K₂CO₃)

  • Solvent (e.g., toluene (B28343) or 1,4-dioxane)

Procedure:

  • In a round-bottom flask, combine the deuterated aryl boronic acid (2.2 eq), the aryl halide/triflate (1.0 eq), and the palladium catalyst (0.05 eq).

  • Add the solvent and the aqueous base solution.

  • Degas the reaction mixture by bubbling with an inert gas for 15-20 minutes.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and add water.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the final deuterated OLED material.

Protocol 3: OLED Device Fabrication and Testing

This protocol provides a general procedure for the fabrication and characterization of an OLED device incorporating the synthesized deuterated material.

Materials:

  • Indium tin oxide (ITO)-coated glass substrates

  • Organic materials for hole injection, hole transport, emissive, and electron transport layers (including the synthesized deuterated material)

  • Metal for cathode (e.g., LiF/Al)

  • Deionized water, acetone, isopropanol (B130326) for cleaning

  • Vacuum thermal evaporation system

  • Source measure unit, spectroradiometer, and lifetime measurement system

Procedure:

  • Substrate Cleaning: Clean the ITO-coated glass substrates by sequential ultrasonication in deionized water, acetone, and isopropanol, followed by drying in an oven. Treat the substrates with UV-ozone or oxygen plasma immediately before use.

  • Organic Layer Deposition: Transfer the cleaned substrates to a high-vacuum thermal evaporation chamber. Sequentially deposit the hole injection layer, hole transport layer, emissive layer (containing the deuterated material as a host or dopant), and electron transport layer onto the ITO substrate. Maintain a controlled deposition rate and thickness for each layer.

  • Cathode Deposition: Deposit the cathode layers (e.g., LiF followed by Al) without breaking the vacuum.

  • Encapsulation: Encapsulate the fabricated device using a glass lid and UV-curable epoxy resin in a nitrogen-filled glovebox to prevent degradation from moisture and oxygen.

  • Device Characterization:

    • Measure the current density-voltage-luminance (J-V-L) characteristics using a source measure unit and a spectroradiometer.

    • Determine the external quantum efficiency (EQE) and power efficiency from the J-V-L data.

    • Measure the electroluminescence (EL) spectra at different driving voltages.

    • Evaluate the operational lifetime by monitoring the luminance decay over time at a constant current density.

Mandatory Visualizations

The following diagrams illustrate the key concepts and workflows described in these application notes.

G Kinetic Isotope Effect in Deuterated OLED Materials CH C-H Bond Energy Bond Dissociation Energy CH->Energy Lower CD C-D Bond CD->Energy Higher Degradation Device Degradation Energy->Degradation Influences Rate Lifetime OLED Lifetime Degradation->Lifetime Reduces G Synthesis Workflow for Deuterated OLED Materials cluster_synthesis Synthesis cluster_fabrication Device Fabrication & Testing Start Deuterated Precursor BoronicAcid Deuterated Boronic Acid Synthesis Start->BoronicAcid Coupling Suzuki-Miyaura Coupling BoronicAcid->Coupling OLED_Material Deuterated OLED Material Coupling->OLED_Material Fabrication OLED Fabrication OLED_Material->Fabrication Testing Device Performance Testing Fabrication->Testing G Suzuki-Miyaura Cross-Coupling Reaction Catalyst Pd(0) Catalyst OxAdd Oxidative Addition Catalyst->OxAdd ArylHalide Aryl Halide (R-X) ArylHalide->OxAdd Intermediate1 R-Pd(II)-X OxAdd->Intermediate1 Transmetal Transmetalation Intermediate1->Transmetal DeutBoronicAcid Deuterated Boronic Acid (Ar-B(OH)₂) DeutBoronicAcid->Transmetal Base Base Base->Transmetal Intermediate2 R-Pd(II)-Ar Transmetal->Intermediate2 RedElim Reductive Elimination Intermediate2->RedElim RedElim->Catalyst Regenerates Product Deuterated Product (R-Ar) RedElim->Product

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling Reactions with Phenyl-d5-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for troubleshooting and optimizing reactions involving Phenyl-d5-boronic acid.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction with this compound has a low or no yield. What are the most common causes?

A1: Low yields in Suzuki couplings are typically traced back to a few key areas. Systematically check the following:

  • Catalyst Inactivity: The Pd(0) species is the active catalyst. If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂), ensure your conditions promote its reduction to Pd(0). The catalyst or ligand may have degraded due to improper storage or handling. Using newer, air-stable precatalysts can often resolve this.

  • Oxygen Contamination: Oxygen can deactivate the Pd(0) catalyst and lead to the unwanted homocoupling of the boronic acid. Ensure your solvents are thoroughly degassed and the reaction is maintained under a strict inert atmosphere (Argon or Nitrogen).

  • Sub-optimal Base or Solvent: The choice of base and solvent is crucial and highly interdependent. The base must be strong enough to activate the boronic acid for transmetalation but not so strong as to cause degradation. Ensure the base is finely powdered and dry for anhydrous reactions.

  • Reagent Purity: Verify the purity of your this compound and the aryl halide. Boronic acids can degrade over time; using a fresh or recently purified batch is recommended.

Q2: Am I likely to see a significant kinetic isotope effect (KIE) when using this compound compared to standard phenylboronic acid?

A2: A large primary kinetic isotope effect is not expected. The rate-determining transmetalation step of the Suzuki reaction involves the cleavage of the Carbon-Boron (C-B) bond, not the Carbon-Deuterium (C-D) bonds on the phenyl ring. However, minor secondary isotope effects could slightly slow down the reaction rate. If you suspect this is contributing to low conversion, a modest increase in reaction time or temperature can typically overcome this subtle effect.

Q3: I am observing H/D scrambling or loss of the deuterium (B1214612) label in my product. How can this be prevented?

A3: Deuterium loss often points to protodeboronation, a side reaction where the boronic acid group is replaced by a proton (from a water or alcohol source) before the desired cross-coupling occurs. To minimize this:

  • Use Anhydrous Conditions: Water is the primary proton source for protodeboronation. Using thoroughly dried solvents and reagents is critical. While Suzuki reactions with boronic acids often benefit from a small amount of water, for deuterated substrates, it's best to start under anhydrous conditions.

  • Select a Milder Base: Strong bases, especially in the presence of water, can accelerate protodeboronation. Consider using milder bases like potassium carbonate (K₂CO₃) or potassium fluoride (B91410) (KF).

  • Use Boronic Esters: this compound can be converted to a more stable boronate ester (e.g., a pinacol (B44631) or MIDA ester). These are generally more resistant to protodeboronation under anhydrous conditions.

Q4: Are there specific catalyst and ligand combinations that are recommended for this compound?

A4: While many standard catalyst systems will work, challenging or sterically hindered substrates may require more specialized ligands. For electron-rich or sterically demanding aryl halides, bulky, electron-rich phosphine (B1218219) ligands (e.g., Buchwald ligands like SPhos and XPhos) are highly effective. For general-purpose coupling, Pd(PPh₃)₄ remains a reliable choice. It is always best to perform a small screen of catalyst/ligand combinations to find the optimal system for your specific substrates.

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiment and provides targeted solutions.

Problem Potential Cause Recommended Solution
No reaction or very low conversion 1. Inactive catalyst. 2. Reaction not heated to the correct temperature. 3. Insufficiently strong base.1. Use a fresh batch of catalyst and ligand. Consider an air-stable precatalyst. 2. Verify the temperature of the heating block/oil bath. 3. Switch to a stronger base such as K₃PO₄ or Cs₂CO₃.
Significant homocoupling of this compound observed 1. Presence of oxygen in the reaction. 2. Use of a Pd(II) precatalyst without complete reduction.1. Ensure solvents are rigorously degassed and the reaction is kept under a positive pressure of inert gas. 2. Add a small amount of a reducing agent or ensure the ligand itself can reduce the Pd(II) source.
Protodeboronation (loss of boronic acid group) 1. Presence of water or other protic sources. 2. Base is too strong or reaction temperature is too high.1. Use anhydrous solvents and reagents. 2. Switch to a milder base (e.g., K₂CO₃, KF). Consider running the reaction at a lower temperature for a longer duration. Convert the boronic acid to a more stable pinacol ester.
Formation of black precipitate (Palladium black) 1. Catalyst decomposition at high temperatures. 2. Ligand degradation or insufficient ligand present.1. Lower the reaction temperature. 2. Increase the ligand-to-palladium ratio. Switch to a more thermally stable ligand.
Difficult product purification 1. Residual palladium in the product. 2. Boronic acid byproducts co-eluting with the product.1. Treat the crude product solution with a palladium scavenger. 2. Perform an aqueous wash to remove water-soluble boron species before chromatography. Consider converting the boronic acid to a trifluoroborate salt for easier purification.

Data Presentation: Condition Screening

Optimizing a Suzuki coupling reaction often requires screening several parameters. The tables below provide a starting point based on typical conditions used for phenylboronic acid, which are directly applicable to its deuterated analog.

Table 1: Comparison of Common Bases (Reaction Model: this compound (1.2 equiv) + 4-Bromoanisole (1.0 equiv), Pd(PPh₃)₄ (3 mol%), Dioxane/H₂O (4:1), 90 °C, 12h)

EntryBase (2.0 equiv)Yield (%)
1K₃PO₄~92
2Cs₂CO₃~88
3K₂CO₃~81
4KF~75

Note: Yields are illustrative and can vary based on specific substrates and reaction scale.

Table 2: Comparison of Catalyst/Ligand Systems (Reaction Model: this compound (1.5 equiv) + 4-Chlorotoluene (1.0 equiv), K₃PO₄ (2.0 equiv), Toluene, 100 °C, 18h)

EntryCatalyst (2 mol%)Ligand (4 mol%)Yield (%)
1Pd(OAc)₂SPhos>95
2Pd₂(dba)₃XPhos>95
3Pd(OAc)₂PPh₃<20
4Pd(PPh₃)₄-<10

Note: This table illustrates the importance of specialized ligands for less reactive aryl chlorides. Aryl bromides and iodides are generally more reactive and may give good yields with Pd(PPh₃)₄.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling with this compound

This protocol describes a general procedure for the coupling of an aryl bromide with this compound.

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Degassed solvent (e.g., 1,4-Dioxane, 8 mL, and Water, 2 mL)

  • Oven-dried reaction vessel (e.g., Schlenk flask) with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To the oven-dried reaction vessel, add the aryl bromide, this compound, base, and palladium catalyst under a counterflow of inert gas.

  • Atmosphere Purge: Seal the vessel, then evacuate and backfill with inert gas. Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition: Add the degassed solvents (1,4-dioxane and water) via syringe.

  • Heating: Place the vessel in a preheated oil bath or heating block set to the desired temperature (typically 80-100 °C).

  • Reaction Monitoring: Stir the reaction mixture vigorously. Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed (typically 2-18 hours).

  • Work-up: Once complete, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate, 20 mL) and wash with water (2 x 15 mL) and brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica (B1680970) gel to obtain the pure deuterated biaryl product.

Visualizations

The following diagrams illustrate key workflows and logical relationships in optimizing Suzuki coupling reactions.

Suzuki_Workflow start Start: Define Coupling Partners (Aryl Halide + this compound) setup Setup Reaction: 1. Catalyst/Ligand 2. Base 3. Solvent 4. Temperature start->setup monitor Run & Monitor Reaction (TLC, LC-MS) setup->monitor outcome Assess Outcome monitor->outcome success High Yield (>85%) outcome->success Good low_yield Low Yield / No Reaction outcome->low_yield Poor purify Workup & Purify success->purify finish End: Pure Product purify->finish troubleshoot Troubleshoot (See Guide) low_yield->troubleshoot troubleshoot->setup Re-optimize

Caption: A general workflow for performing and optimizing a Suzuki coupling reaction.

Troubleshooting_Logic problem Low Yield catalyst Catalyst Issues problem->catalyst conditions Reaction Conditions problem->conditions reagents Reagent Issues problem->reagents cat_inactive Inactive Pd(0) catalyst->cat_inactive cat_poisoned Oxygen Contamination catalyst->cat_poisoned cond_base Wrong Base/Solvent conditions->cond_base cond_temp Incorrect Temperature conditions->cond_temp reag_impure Impure Reagents reagents->reag_impure reag_debor Protodeboronation reagents->reag_debor sol_cat Use Fresh Catalyst Use Pre-catalyst cat_inactive->sol_cat sol_inert Degas Solvents Use Inert Gas cat_poisoned->sol_inert sol_cond Screen Base/Solvent Verify Temperature cond_base->sol_cond cond_temp->sol_cond sol_reag Use Pure Reagents Run Anhydrous reag_impure->sol_reag reag_debor->sol_reag

Caption: A logic diagram for troubleshooting low yields in Suzuki coupling reactions.

Technical Support Center: Strategies to Prevent Protodeboronation of Deuterated Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies, frequently asked questions (FAQs), and experimental protocols to mitigate the undesired protodeboronation of deuterated boronic acids, a critical side reaction that leads to the loss of isotopic labeling.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a critical issue for deuterated compounds?

Protodeboronation is a chemical reaction where a proton replaces the boronic acid group, breaking the carbon-boron bond and forming a carbon-hydrogen bond.[1] For deuterated boronic acids, this process is particularly detrimental as it leads to deuterium-hydrogen (D-H) exchange, resulting in the loss of the isotopic label and compromising the isotopic purity of the final product.[2] This side reaction is frequently encountered during transition metal-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[1]

Q2: My NMR and Mass Spectrometry data show significant loss of my deuterium (B1214612) label. What are the common causes?

The loss of a deuterium label from a boronic acid is almost always due to protodeboronation. The rate of this reaction is highly dependent on several factors:

  • pH: The reaction is catalyzed by both acid and base.[1][3] Simple aryl and alkyl boronic acids are generally most stable at a neutral pH, while some basic heteroaromatic boronic acids (e.g., 2-pyridyl) are least stable at neutral pH due to the formation of a reactive zwitterionic intermediate.[1][4]

  • Presence of Water: Water acts as the proton source in the base-catalyzed mechanism.[1] Therefore, using anhydrous reaction conditions can significantly suppress protodeboronation, especially for boronic esters which can first hydrolyze to the more susceptible boronic acid.[5][6]

  • Temperature: Higher reaction temperatures can increase the rate of protodeboronation.[7][8]

  • Reaction Time: Prolonged exposure to harsh (basic, high temperature) conditions increases the extent of decomposition.[7]

Q3: Are certain types of deuterated boronic acids more prone to protodeboronation?

Yes, stability varies significantly with structure. Boronic acids that are known to be particularly unstable and susceptible to rapid protodeboronation include:

  • 2-Heterocyclic boronic acids (e.g., 2-furan, 2-pyrrole, 2-pyridine).[9][10][11]

  • Vinyl boronic acids.[9][10][11]

  • Cyclopropyl boronic acids.[9][10] These classes of compounds often decompose significantly even during benchtop storage under air.[10][11]

Q4: How can I increase the stability of my deuterated boronic acid for storage and use?

The most effective strategy is to convert the boronic acid into a more stable derivative. These derivatives protect the boron center and can be used directly or can release the active boronic acid slowly under specific reaction conditions.[5] Highly stable alternatives include:

  • N-methyliminodiacetic acid (MIDA) boronates: These are exceptionally stable, crystalline solids that are compatible with chromatography and can be stored indefinitely on the benchtop.[12][13][14]

  • Potassium trifluoroborates (R-BF₃K): These are crystalline, air-stable salts that are much less prone to protodeboronation during storage compared to the free boronic acids.[5][15]

  • Pinacol (B44631) esters: These are generally more stable than boronic acids, particularly against hydrolysis.[5][16]

Troubleshooting Guides

Problem: Loss of deuterium label observed during reaction workup or purification.

This suggests the deuterated boronic acid is unstable under the reaction conditions.

Logical Workflow for Troubleshooting

G start Problem: Loss of Deuterium Label (Protodeboronation) cond1 When is the loss observed? start->cond1 storage During Storage or Handling cond1->storage Before reaction reaction During Reaction or Workup cond1->reaction After reaction sol_storage Solution: Convert to a highly stable derivative (MIDA boronate, R-BF3K) storage->sol_storage cond2 Reaction Type? reaction->cond2 aqueous Aqueous Base (e.g., Suzuki) cond2->aqueous other Other Conditions cond2->other sol_aqueous Primary Strategy: Use Air-Stable MIDA Boronate for 'Slow Release' aqueous->sol_aqueous sol_aqueous2 Alternative Strategies: 1. Switch to anhydrous conditions 2. Lower temperature 3. Use weaker base (e.g., K3PO4) 4. Use more active catalyst aqueous->sol_aqueous2 sol_other General Strategy: - Minimize exposure to water - Buffer to neutral pH (if applicable) - Lower temperature other->sol_other

Caption: Decision workflow for troubleshooting protodeboronation.
Data Presentation: Stability Comparison

Converting an unstable deuterated boronic acid to its corresponding MIDA boronate dramatically enhances its stability for long-term storage.

Boronic Acid Class% Recovery as Boronic Acid (After 15 days, open to air)% Recovery as MIDA Boronate (After 60 days, open to air)
2-Furanboronic acid<5%>95%
2-Pyrroleboronic acid<5%>95%
(E)-prop-1-en-1-ylboronic acid~10%>95%
Cyclopropylboronic acid<5%>95%
2-Thiopheneboronic acid~60%>95%
3-Thiopheneboronic acid~85%>95%
Data summarized from studies by Burke and coworkers.[10]
Table of Preventative Strategies
StrategyPrincipleBest ForKey Considerations
Use MIDA Boronates "Slow release" of the boronic acid in situ keeps its concentration low, minimizing side reactions.[1][12] The sp³-hybridized boron is inert.[13]Unstable boronic acids (heterocyclic, vinyl) in base-catalyzed couplings.[10][11]Requires a deprotection step, which is typically mild aqueous base (e.g., K₃PO₄, NaOH).[10][13]
Use Trifluoroborates Tetracoordinated boron salts are crystalline, air-stable, and resist protodeboronation during storage.[15]Long-term storage and use in various cross-coupling reactions.Requires specific conditions to engage in the catalytic cycle.
Anhydrous Conditions Prevents hydrolysis of boronate esters to more reactive boronic acids and removes the proton source for base-catalyzed protodeboronation.[5]Reactions using boronic esters (e.g., pinacol esters).Requires careful drying of solvents, reagents, and glassware.[7]
Lower Temperature Reduces the rate of the protodeboronation side reaction.[7]Reactions where the desired coupling can proceed efficiently at a lower temperature.May require a more active catalyst/ligand system to achieve a reasonable reaction rate.[7]
Optimize Base Strong bases can accelerate protodeboronation.[7] Weaker, non-hydroxide bases are often sufficient for coupling.Suzuki-Miyaura and other base-mediated reactions.Optimal base is substrate-dependent; K₃PO₄ or Cs₂CO₃ are often good starting points.[5]

Key Experimental Protocols

Protocol 1: Preparation of a Stable Deuterated MIDA Boronate

This protocol describes the conversion of a potentially unstable deuterated boronic acid into a benchtop-stable, crystalline MIDA boronate, adapted from the procedure by Burke et al.[17]

  • Preparation: In a round-bottom flask, combine the deuterated boronic acid (1.0 equiv), N-methyliminodiacetic acid (MIDA) (1.05 equiv), and toluene (B28343) (approx. 0.1 M).

  • Dehydration: Equip the flask with a Dean-Stark apparatus and a condenser. Heat the mixture to reflux. The formation of the MIDA boronate is driven by the azeotropic removal of water.

  • Monitoring: Continue refluxing until no more water is collected in the Dean-Stark trap (typically 2-4 hours).

  • Isolation: Cool the reaction mixture to room temperature. The MIDA boronate often precipitates from the toluene. If not, concentrate the solvent under reduced pressure.

  • Purification: The crude MIDA boronate can be purified by recrystallization or, unlike free boronic acids, by column chromatography on silica (B1680970) gel.[13][14][18] The resulting MIDA boronates are typically crystalline, air-stable solids.[17]

Protocol 2: Slow-Release Suzuki-Miyaura Coupling Using a MIDA Boronate

This protocol utilizes the slow in situ hydrolysis of a stable MIDA boronate to minimize protodeboronation during the cross-coupling reaction.[10][11]

  • Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., Argon), combine the aryl/vinyl halide (1.0 equiv), the deuterated MIDA boronate (1.1 equiv), a palladium catalyst (e.g., Pd(OAc)₂/SPhos, 2-5 mol%), and the base (e.g., K₃PO₄, 3.0-5.0 equiv).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 5:1 dioxane/H₂O). The water is necessary for the slow cleavage of the MIDA group.

  • Reaction: Heat the mixture to the desired temperature (e.g., 60-100 °C). The MIDA boronate will slowly hydrolyze, releasing the deuterated boronic acid into the solution at a low concentration, which then participates in the catalytic cycle.

  • Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction, dilute with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry the organic layer, and concentrate. Purify the product by standard methods.

Visualizing the Mechanism

Understanding the mechanism of protodeboronation is key to preventing it. The reaction can proceed through distinct acid- and base-catalyzed pathways.

G cluster_acid Acid-Catalyzed Pathway cluster_base Base-Catalyzed Pathway (More Common in Suzuki) ArBD Ar-B(OH)2-d Intermediate_A [Ar-B(OH)2-d-H]+ ArBD->Intermediate_A Protonation H_plus H+ ArH Ar-H Intermediate_A->ArH C-B Cleavage B_plus [B(OH)2]+ ArBD2 Ar-B(OH)2-d Boronate [Ar-B(OH)3-d]- (Boronate Anion) ArBD2->Boronate Fast Equilibrium OH_minus OH- ArH2 Ar-H Boronate->ArH2 Rate-Limiting ipso-Protonation BOH4 [B(OH)4]- H2O H2O (Proton Source)

Caption: General mechanisms for acid- and base-catalyzed protodeboronation.

References

Overcoming solubility issues of Phenyl-d5-boronic acid in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Phenyl-d5-boronic acid. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming solubility challenges encountered during their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful use of this reagent in your research.

Frequently Asked Questions (FAQs)

Q1: In which organic solvents is this compound expected to be soluble?

A1: While specific quantitative solubility data for this compound is not extensively documented, its solubility profile is expected to be very similar to its non-deuterated analog, Phenylboronic acid. Phenylboronic acid is generally soluble in most polar organic solvents, such as ethers (e.g., diethyl ether, dipropyl ether) and ketones (e.g., acetone).[1][2] It exhibits moderate solubility in chloroform (B151607) and poor solubility in nonpolar hydrocarbon solvents like hexanes and carbon tetrachloride.[1][2]

Q2: I am having trouble dissolving this compound in my reaction solvent. What could be the issue?

A2: Several factors can contribute to poor solubility of boronic acids:

  • Solvent Polarity Mismatch: The polarity of your solvent may not be suitable for the polar nature of this compound.[3]

  • Boroxine (B1236090) Formation: Boronic acids have a tendency to undergo dehydration to form a cyclic trimeric anhydride (B1165640) known as a boroxine.[3] This can occur during storage or upon heating. Boroxines possess different physical properties, including solubility, compared to the parent boronic acid.[3]

  • Temperature: While heating can increase solubility, it can also accelerate the formation of less soluble boroxines.[3]

Q3: How does the presence of a base in my reaction affect the solubility of this compound?

A3: In reactions like the Suzuki-Miyaura coupling, the base is a critical component that can aid in solubility. Boronic acids are Lewis acids that react with bases (e.g., potassium carbonate, potassium phosphate) to form boronate salts. These salts are often more nucleophilic and more soluble in the reaction mixture, especially in aqueous or biphasic solvent systems.[3] This "activation" step is essential for the catalytic cycle and helps to draw the boronic acid into the solution.[3]

Q4: Can I heat the reaction mixture to improve the solubility of this compound?

A4: Yes, heating is a common technique to increase the dissolution rate and solubility of reagents.[3] However, this should be done with caution. Excessive or prolonged heating of boronic acids can lead to the formation of boroxines, which may be less reactive or have lower solubility under the reaction conditions.[3] It is a delicate balance between achieving sufficient solubility for the reaction to proceed and minimizing thermal degradation of the reagent.[3]

Q5: Are there any derivatives of this compound that are more soluble in organic solvents?

A5: Yes, converting this compound into a boronic ester, such as a pinacol (B44631) ester, can significantly enhance its solubility in organic solvents.[1][3][4] These esters are often less prone to dehydration and can be purified more easily.[3] In a reaction, they can act as a "slow-release" source of the boronic acid.[3]

Troubleshooting Guides

Issue 1: this compound is not dissolving in the reaction solvent.
  • Strategy 1: Modify the Solvent System.

    • Recommendation: Use a co-solvent system. Many Suzuki coupling reactions are successfully performed in mixed-solvent systems such as Toluene/Water, Dioxane/Water, or THF/Water.[3] The aqueous phase helps dissolve the inorganic base, which in turn facilitates the formation of the more soluble boronate salt.[3] Ethers and ketones are generally good solvents for phenylboronic acids.[3]

  • Strategy 2: Optimize Reaction Conditions.

    • Recommendation: Cautiously increase the reaction temperature. A gradual increase in temperature can improve solubility.[3] It is advisable to monitor the reaction progress by TLC or LC-MS to ensure the starting material is being consumed and to avoid potential degradation at higher temperatures.[3]

    • Recommendation: Ensure efficient mixing. In multiphasic systems, vigorous stirring is crucial to maximize the interfacial area where the reaction occurs, thereby facilitating the transfer of the boronate from the aqueous or solid phase to the organic phase.[3]

  • Strategy 3: Convert to a More Soluble Derivative.

    • Recommendation: If optimizing the solvent and reaction conditions does not resolve the solubility issue, consider converting the this compound to a more stable and soluble boronic ester, such as a pinacol ester.[3] See the experimental protocol below for a general procedure.

Issue 2: The reaction is sluggish or fails to go to completion, with undissolved starting material present.
  • Strategy 1: Address Potential Boroxine Formation.

    • Recommendation: The presence of the less reactive boroxine anhydride may be the cause. Consider dissolving the this compound in a suitable solvent and adding a diol like pinacol to convert the boroxine back to the boronic ester in situ, or convert it to the pinacol ester prior to the reaction as a more stable and soluble alternative.

  • Strategy 2: Enhance Boronate Salt Formation.

    • Recommendation: Ensure the base used is of good quality and is adequately dispersed in the reaction mixture. The formation of the soluble boronate salt is key to initiating the catalytic cycle in cross-coupling reactions.[3] Consider using a base that has better solubility in your chosen solvent system.

Data Presentation

Table 1: Qualitative and Quantitative Solubility of Phenylboronic Acid (as a proxy for this compound) in Various Organic Solvents.

SolventQualitative SolubilityMolar Fraction Solubility (x) at 298.15 K (25 °C)Reference
Dipropyl etherHighNot specified[1]
AcetoneHighNot specified[1]
3-PentanoneHighNot specified[1]
ChloroformModerateNot specified[1]
MethylcyclohexaneVery LowNot specified[1]
HexanesPoorly solubleNot specified[2]
Carbon tetrachloridePoorly solubleNot specified[2]
Diethyl etherSolubleNot specified[2]
EthanolSolubleNot specified[2]

Note: This data is for the non-deuterated Phenylboronic acid and should be used as a general guide for this compound.

Experimental Protocols

Protocol 1: Dynamic Method for Solubility Determination

This method is adapted from the dynamic method which relies on observing the temperature at which a solid solute completely dissolves in a solvent at a known concentration.[1][4]

Materials:

  • This compound

  • High-purity, anhydrous organic solvents

  • Analytical balance (precision of at least 0.1 mg)

  • Glass vials or test tubes with airtight seals

  • Magnetic stirrer and stir bars

  • Controlled temperature bath or heating block

  • Luminance probe or a laser beam and detector to observe turbidity (optional, visual observation can be used)

Procedure:

  • Accurately weigh a specific amount of this compound and the chosen organic solvent into a glass vial.

  • Seal the vial and place it in the controlled temperature bath.

  • Begin stirring the mixture at a constant rate.

  • Slowly increase the temperature of the bath while monitoring the solution for the disappearance of solid particles (turbidity).

  • The temperature at which the last solid particle dissolves is recorded as the solubility temperature for that specific concentration.

  • Repeat this process for different concentrations of the solute in the solvent to construct a solubility curve.

  • Plot the solubility temperature (T) as a function of the mole fraction (x) of the solute.

Considerations for Air-Sensitive Compounds: For compounds sensitive to moisture and air, the experimental setup should be modified to maintain an inert atmosphere. This can be achieved by flame-drying the vials under vacuum and backfilling with an inert gas (e.g., nitrogen or argon) before use.[4]

Protocol 2: General Procedure for the Preparation of Phenyl-d5-pinacol boronate

This protocol describes the conversion of this compound to its more soluble pinacol ester.

Materials:

  • This compound

  • Pinacol

  • Anhydrous solvent (e.g., diethyl ether, THF, or toluene)

  • Drying agent (e.g., anhydrous magnesium sulfate)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (optional, but recommended)

Procedure:

  • To a suspension of this compound in an anhydrous solvent, add an equimolar amount of pinacol.

  • Add a drying agent, such as anhydrous magnesium sulfate, to the mixture.

  • Stir the suspension vigorously at room temperature. The reaction progress can be monitored by TLC or by observing the disappearance of the starting boronic acid. The reaction is typically complete within 12-24 hours.

  • Filter off the solid drying agent and any remaining insoluble material. Rinse the solid with additional dry solvent.

  • Combine the filtrates and concentrate under reduced pressure to obtain the crude Phenyl-d5-pinacol boronate.

  • The crude ester can often be used directly in the next step or purified further by column chromatography if necessary.

Mandatory Visualizations

G Workflow for Solubility Determination prep Prepare Sample: Weigh this compound and solvent into a sealed vial heat_stir Heat and Stir: Place vial in a controlled temperature bath with stirring prep->heat_stir observe Observe Dissolution: Monitor for the disappearance of solid particles (turbidity) heat_stir->observe record Record Temperature: Note the temperature at which all solid dissolves observe->record repeat Repeat for Different Concentrations record->repeat repeat->prep New Concentration plot Plot Data: Generate solubility curve (Temperature vs. Mole Fraction) repeat->plot G Boroxine Formation from this compound cluster_boronic_acid This compound (More Soluble) cluster_boroxine Boroxine (Less Soluble) ba1 C6D5B(OH)2 boroxine Cyclic Trimeric Anhydride (C6D5BO)3 ba1->boroxine ba2 C6D5B(OH)2 ba2->boroxine ba3 C6D5B(OH)2 ba3->boroxine h2o 3 H2O boroxine->h2o Dehydration (Heat/Storage)

References

Technical Support Center: Enhancing the Stability of Phenyl-d5-boronic Acid with Pinacol Esters

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stabilization of Phenyl-d5-boronic acid through pinacol (B44631) esterification.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound degrading, and what are the common degradation pathways?

A1: this compound, like other arylboronic acids, is susceptible to several degradation pathways that can impact its purity, reactivity, and shelf-life. The two primary degradation routes are:

  • Dehydration to Boroxines: Boronic acids can undergo intermolecular dehydration to form cyclic trimers known as boroxines. This process is reversible in the presence of water but can lead to heterogeneity in the reagent.

  • Protodeboronation: This is a significant side reaction where the carbon-boron bond is cleaved and replaced with a carbon-hydrogen bond, resulting in the formation of deuterated benzene. This reaction is often catalyzed by residual metals, strong bases, or high temperatures and is exacerbated by the presence of water.[1]

Q2: How does conversion to a pinacol ester improve the stability of this compound?

A2: Converting this compound to its pinacol ester (4,4,5,5-tetramethyl-2-(phenyl-d5)-1,3,2-dioxaborolane) significantly enhances its stability through steric and electronic protection of the boron center. The bulky pinacol group sterically hinders the approach of water and other nucleophiles that can initiate degradation. This protection leads to:

  • Longer Shelf Life: Pinacol esters are generally more stable for long-term storage.

  • Easier Handling: They are typically less sensitive to air and moisture.[1]

  • Improved Reaction Consistency: By minimizing degradation, pinacol esters provide more reliable and reproducible results in cross-coupling reactions.

Q3: Is the this compound pinacol ester completely stable to hydrolysis?

A3: While significantly more stable than the free boronic acid, the pinacol ester is not completely immune to hydrolysis. The esterification is a reversible process, and the ester can hydrolyze back to the boronic acid and pinacol, particularly under acidic or basic aqueous conditions.[2] The rate of hydrolysis is influenced by the pH of the solution and the electronic nature of substituents on the phenyl ring.[3][4] For instance, hydrolysis is considerably accelerated at physiological pH (7.4).[3][4]

Q4: What are the key considerations when using this compound pinacol ester in a Suzuki-Miyaura coupling reaction?

A4: For successful Suzuki-Miyaura coupling reactions, consider the following:

  • Anhydrous Conditions: While some Suzuki reactions tolerate water, using anhydrous solvents can minimize premature hydrolysis of the pinacol ester and reduce the risk of protodeboronation.[1]

  • Choice of Base: Use a milder base (e.g., K₂CO₃, K₃PO₄) to avoid promoting protodeboronation of the boronic ester or the in situ generated boronic acid.[1]

  • Inert Atmosphere: To prevent oxidation of the palladium catalyst and potential side reactions, it is crucial to perform the reaction under an inert atmosphere (e.g., argon or nitrogen).

  • Catalyst System: The choice of palladium catalyst and ligand is critical and often substrate-dependent. For challenging couplings, consider using more active, pre-formed Pd(0) catalysts or specialized ligands.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments involving this compound and its pinacol ester.

Issue 1: Low Yield in Suzuki-Miyaura Coupling Reaction
Possible Cause Troubleshooting Step Rationale
Catalyst Inactivity Use a fresh batch of palladium catalyst or test the catalyst on a known, reliable reaction. Consider using a more robust pre-catalyst.Palladium catalysts, especially Pd(0) sources, can be sensitive to air and moisture, leading to the formation of inactive palladium black.
Protodeboronation Switch to a milder base (e.g., K₂CO₃, Cs₂CO₃). Ensure anhydrous reaction conditions. Lower the reaction temperature.Strong bases, water, and high temperatures can accelerate the undesired cleavage of the C-B bond.[1]
Homocoupling of Boronic Ester Thoroughly degas all solvents and the reaction mixture. Use a Pd(0) source directly if Pd(II) is suspected to be the cause.Oxygen in the reaction mixture can lead to the oxidative coupling of two boronic ester molecules.
Inefficient Transmetalation Ensure the chosen base is appropriate for the specific catalyst system and substrates. Some systems require specific bases to facilitate this key step.The base plays a crucial role in activating the boronic ester for transmetalation to the palladium center.
Issue 2: Presence of Phenyl-d5 Impurity in the Final Product
Possible Cause Troubleshooting Step Rationale
Protodeboronation See troubleshooting steps for "Protodeboronation" under Issue 1.Phenyl-d5 is the direct byproduct of the protodeboronation of this compound or its pinacol ester.
Incomplete Reaction Increase reaction time or temperature cautiously. Optimize catalyst loading.If the Suzuki coupling is sluggish, the starting boronic ester may degrade over time.

Data Presentation

Table 1: Hydrolytic Stability of Substituted Phenylboronic Pinacol Esters

Substituent on Phenyl RingConditionHalf-life (t½)
p-aminoWater~10 min
p-hydroxyWater~10 min
p-acetamideWater~10 min
p-amino50 mM Phosphate Buffer (pH 7.4)5 min
p-hydroxy50 mM Phosphate Buffer (pH 7.4)< 5 min
p-acetamide50 mM Phosphate Buffer (pH 7.4)< 5 min
Data adapted from a study on the hydrolysis of phenylboronic pinacol esters. The hydrolysis is significantly faster at physiological pH.[3]

Table 2: Comparative Oxidative Stability

CompoundRelative Reactivity vs. Phenylboronic Acid
Diphenylborinic acid10,000-fold more reactive with H₂O₂
This data highlights the high susceptibility of the boron center to oxidation. While not a direct comparison with the pinacol ester, it underscores the importance of protecting the boronic acid moiety.[5][6]

Experimental Protocols

Protocol 1: Synthesis of this compound Pinacol Ester from this compound

This protocol is a general method for the esterification of a boronic acid with pinacol.

Materials:

  • This compound

  • Pinacol

  • Toluene (B28343) (anhydrous)

  • Molecular sieves (4Å, activated)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere setup (e.g., argon or nitrogen line)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and pinacol (1.0 - 1.2 eq).

  • Add anhydrous toluene to the flask to create a stirrable suspension.

  • Add activated 4Å molecular sieves to the mixture to scavenge the water produced during the reaction.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by a suitable method (e.g., TLC, GC-MS, or NMR) until the starting boronic acid is consumed. This may take several hours to overnight.

  • Once the reaction is complete, filter the mixture to remove the molecular sieves.

  • Remove the toluene under reduced pressure to yield the crude this compound pinacol ester.

  • The product can be further purified by distillation or recrystallization if necessary.

Protocol 2: Suzuki-Miyaura Coupling of this compound Pinacol Ester with 4-Bromoanisole (B123540)

This protocol provides a starting point for the Suzuki-Miyaura coupling. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

Materials:

  • This compound pinacol ester (1.2 eq)

  • 4-Bromoanisole (1.0 eq)

  • Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)) (1-5 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Dioxane (anhydrous, degassed)

  • Water (degassed)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and heating block/oil bath

  • Inert atmosphere setup

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add 4-bromoanisole (1.0 eq), this compound pinacol ester (1.2 eq), Pd(PPh₃)₄ (1-5 mol%), and K₂CO₃ (2.0 eq).

  • Add anhydrous, degassed dioxane and a minimal amount of degassed water (e.g., a 4:1 to 10:1 ratio of dioxane to water) via syringe.

  • Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Visualizations

Stability_Improvement PBA This compound (Less Stable) PinacolEster This compound Pinacol Ester (More Stable) PBA->PinacolEster Esterification with Pinacol Degradation Degradation Pathways (Protodeboronation, Boroxine Formation) PBA->Degradation Prone to PinacolEster->PBA Hydrolysis Applications Synthetic Applications (e.g., Suzuki Coupling) PinacolEster->Applications Improved Utility

Caption: Logical workflow for improving the stability of this compound.

Suzuki_Workflow Start Start: Assemble Reagents Inert Establish Inert Atmosphere Start->Inert AddReagents Add Aryl Halide, Boronic Ester, Base, and Pd Catalyst Inert->AddReagents AddSolvent Add Degassed Solvent AddReagents->AddSolvent Heat Heat and Stir AddSolvent->Heat Monitor Monitor Reaction Progress (TLC, GC/LC-MS) Heat->Monitor Workup Aqueous Workup and Extraction Monitor->Workup Reaction Complete Purify Purification (Column Chromatography) Workup->Purify End End: Isolated Product Purify->End

Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.

References

Identifying common side reactions in deuterated boronic acid chemistry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common challenges associated with deuterated boronic acid chemistry.

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions to be aware of when working with deuterated boronic acids?

A: Deuterated boronic acids are susceptible to the same degradation pathways as their non-deuterated analogs. The three most common side reactions are:

  • Protodeboronation: This is the cleavage of the carbon-boron (C-B) bond, where the boronic acid group is replaced by a proton (hydrogen).[1][2] This reaction is often a significant issue in metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[2][3] Factors that can accelerate protodeboronation include heat, the presence of a base, or palladium catalysts.[1]

  • Oxidation: The boronic acid functional group can be oxidized to a hydroxyl (-OH) group.[1] For aryl boronic acids, this results in the formation of a phenol. This degradation is particularly prevalent in the presence of air or other oxidizing agents.[1][4]

  • Boroxine (B1236090) Formation: Boronic acids can undergo dehydration to form a cyclic trimer known as a boroxine.[1][5] This is a reversible reaction, and the equilibrium between the boronic acid and the boroxine can be controlled by the addition or removal of water.[5] Boroxine formation can complicate reaction stoichiometry and impact reproducibility.[6]

A fourth consideration specific to deuterated compounds is the potential for Deuterium-Hydrogen (H/D) Exchange , especially in protic solvents or under acidic or basic conditions, which can compromise the isotopic enrichment of the material.[1]

Q2: Which types of deuterated boronic acids are known to be particularly unstable?

A: The stability of a boronic acid is highly dependent on its organic substituent. Some classes are known to be particularly prone to degradation:

  • 2-Heterocyclic boronic acids: Derivatives of furan, pyrrole, and pyridine (B92270) are known to be especially unstable and can undergo rapid protodeboronation.[1] Basic heteroaromatic boronic acids, like 2-pyridine boronic acid, can form zwitterionic species at neutral pH, which are highly susceptible to protodeboronation.[2]

  • Vinyl and cyclopropyl (B3062369) boronic acids: These types of boronic acids also tend to exhibit lower stability.[1]

Q3: How should I store my deuterated boronic acids to ensure their stability?

A: Proper storage is critical to maintain the integrity of deuterated boronic acids. For solid compounds, it is recommended to:

  • Temperature: Store at 2-8°C for short-term and at -20°C or below for long-term storage.

  • Light: Protect from light by using amber vials or storing in the dark.

  • Moisture: Use a tightly sealed container to protect against moisture, as boronic acids can be hygroscopic.

Solutions of boronic acids are generally less stable than the solids and should ideally be prepared fresh before use. If storage of a solution is necessary, it should be kept under an inert atmosphere at low temperatures.

Q4: My cross-coupling reaction is failing. How can I determine if my deuterated boronic acid is the problem?

A: Low or no yield in a cross-coupling reaction is a common problem that can often be attributed to the in-situ decomposition of the boronic acid. To troubleshoot this, it is important to determine if the boronic acid is degrading under the reaction conditions. One approach is to run a control experiment without the coupling partner to isolate the stability of the boronic acid.

Troubleshooting Guides

Issue: Low Yield in Suzuki-Miyaura Cross-Coupling

This is a frequent challenge, often stemming from the degradation of the deuterated boronic acid, which competes with the desired catalytic cycle.[1]

Troubleshooting Workflow:

G start Low or No Product Yield q1 Observe Protodeboronated or Oxidized Byproducts by LC-MS or NMR? start->q1 degradation Degradation is Likely the Issue q1->degradation  Yes no_degradation Issue May Not Be Boronic Acid Stability q1->no_degradation No   control_exp Run Control Experiment: (Boronic Acid + Base + Solvent) degradation->control_exp investigate_other Investigate Other Parameters: - Catalyst Activity - Base Choice & Purity - Solvent Purity - Coupling Partner Reactivity no_degradation->investigate_other q2 Did the Boronic Acid Degrade in the Control? control_exp->q2 optimize Optimize Reaction Conditions: - Lower Temperature - Use Milder Base - Use Anhydrous Solvents - Use a More Stable Boronic Acid Derivative q2->optimize Yes revisit_other Re-evaluate Other Parameters q2->revisit_other No G start Purification Challenge q1 Is the Compound a Solid? start->q1 recrystallize Attempt Recrystallization (Common Solvents: Hot Water, Ethanol, EtOAc) q1->recrystallize Yes liquid_or_oil Compound is Liquid or Oil q1->liquid_or_oil No acid_base Acid/Base Extraction: 1. Treat with Base to Form Boronate Salt 2. Extract Away Organic Impurities 3. Re-acidify to Precipitate Pure Boronic Acid liquid_or_oil->acid_base adduct Form Diethanolamine Adduct - Often Crystalline and Easily Purified - Hydrolyze Back to Boronic Acid liquid_or_oil->adduct

References

Technical Support Center: Purification of Products from Phenyl-d5-boronic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on effective purification methods for reaction products involving Phenyl-d5-boronic acid. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.

Frequently Asked questions (FAQs)

Q1: What are the most common impurities in a Suzuki coupling reaction using this compound?

A1: The most frequent impurities include unreacted starting materials (this compound and the aryl halide), homocoupled byproducts (e.g., biphenyl-d10), protodeboronated arenes (benzene-d5), and residual palladium catalyst.[1] Inorganic salts from the base used in the reaction will also be present in the crude mixture.[1]

Q2: What is the crucial first step in the purification process after a Suzuki coupling reaction?

A2: A standard aqueous work-up is the essential first step to remove the bulk of inorganic salts and water-soluble impurities.[1][2] This typically involves diluting the reaction mixture with an organic solvent such as ethyl acetate (B1210297) or dichloromethane (B109758) and washing it with water or brine.[1]

Q3: How can I effectively remove unreacted this compound from my reaction mixture?

A3: Unreacted boronic acids can often be removed with a basic aqueous wash. By treating the crude mixture with an aqueous solution of a base like sodium hydroxide (B78521) (NaOH) or potassium carbonate (K₂CO₃), the acidic boronic acid is converted into its water-soluble boronate salt, which then partitions into the aqueous layer during extraction.[3]

Q4: My desired product and the homocoupled byproduct have very similar polarities. How can I separate them?

A4: Separating compounds with similar polarities is a common challenge that can be addressed with meticulous column chromatography using a shallow solvent gradient.[1] It is crucial to test various solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) using Thin Layer Chromatography (TLC) to determine the optimal separation conditions.[1] If your product is a solid, recrystallization from a carefully selected solvent system can also be a highly effective method.[1]

Q5: Why is removing the residual palladium catalyst critical, and what are the most effective methods?

A5: For pharmaceutical applications, removing trace metals like palladium to parts-per-million (ppm) levels is critical due to toxicity concerns and regulatory requirements.[1] Common methods include filtration through celite for heterogeneous catalysts or the use of metal scavengers for homogeneous catalysts.[1][4] Scavengers are materials like functionalized silica (B1680970) that selectively bind to the metal, allowing it to be removed by filtration.[1][5]

Q6: I am concerned about the potential for H/D (hydrogen/deuterium) back-exchange during purification. How can I minimize this?

A6: Back-exchange of labile deuterium (B1214612) atoms with protic solvents is a valid concern. To minimize this, consider the following strategies:

  • Use deuterated solvents (e.g., D₂O, MeOD) for extraction and chromatography when feasible.

  • Minimize contact time with protic solvents like H₂O and methanol.

  • If possible, protect labile functional groups before the reaction and deprotect them as a final step.

Troubleshooting Guides

Issue 1: Low Yield After Purification

Symptom: The final product yield is significantly lower than expected after purification.

Possible Cause Troubleshooting Steps & Solutions
Incomplete Reaction Before starting the workup, ensure the reaction has gone to completion by monitoring it with TLC or LC-MS.[3]
Product Loss During Extraction Ensure the pH of the aqueous layer is correctly adjusted to either fully protonate or deprotonate the target compound for efficient separation. Perform multiple extractions with smaller volumes of solvent to maximize recovery.[3]
Product Co-precipitation During Recrystallization Choose a recrystallization solvent that provides a significant solubility difference between the product and impurities at both high and low temperatures.[3]
Product Sticking to Silica Gel Boronic esters and polar compounds can sometimes adhere strongly to silica gel.[6] Consider using a shorter column or deactivating the silica gel with a small amount of triethylamine (B128534) in the eluent.[7] Alternatively, alumina (B75360) can be used as the stationary phase.
Issue 2: Presence of Homocoupling Byproduct (Biphenyl-d10)

Symptom: Significant amount of the homocoupled byproduct is observed in the purified product.

Possible Cause Troubleshooting Steps & Solutions
Presence of Oxygen in the Reaction Ensure the reaction setup is thoroughly degassed with an inert gas (Argon or Nitrogen).[1][8]
Use of a Pd(II) Precatalyst Pd(II) precatalysts can promote homocoupling during their reduction to the active Pd(0) species.[1][8] Consider using a Pd(0) catalyst source (e.g., Pd(PPh₃)₄) directly.[1]
Inefficient Purification For purification, meticulous column chromatography with a shallow gradient or careful recrystallization is required to separate the product from the homocoupling byproduct due to their often similar polarities.[1]
Issue 3: Product Appears as an Oil and Will Not Crystallize

Symptom: The purified product is an oil and attempts at crystallization have failed.

Possible Cause Troubleshooting Steps & Solutions
Presence of Impurities Inhibiting Crystallization Attempt further purification by column chromatography to remove any remaining impurities and then re-attempt crystallization.[1]
The Product is Intrinsically an Oil at Room Temperature If the product is inherently an oil, purification by chromatography is the most appropriate method.[1]

Data on Purification Methods

The following table summarizes common purification techniques and their general effectiveness for products from this compound reactions. Actual results will vary based on the specific product, reaction scale, and conditions.

Purification Method Typical Purity Typical Yield Advantages Disadvantages
Aqueous Workup (Acid/Base Extraction) Low to ModerateHighRemoves inorganic salts and unreacted boronic acid.[1][3]Insufficient for removing non-polar organic impurities.
Recrystallization HighModerate to HighHighly effective for solid products; can yield very pure material.[1]Not suitable for oils or products that are highly soluble at all temperatures; potential for product loss in the mother liquor.[3]
Column Chromatography (Silica Gel) HighModerate to HighVersatile for a wide range of compounds; can separate compounds with similar polarities.[1][9]Can be time-consuming and require large volumes of solvent; potential for product loss on the column.[6]
Palladium Scavengers N/A (for Pd removal)HighHighly effective at removing trace palladium to ppm levels.[1][5]Adds an extra step and cost to the purification process.

Experimental Protocols

Protocol 1: General Aqueous Workup and Extraction
  • Cool the reaction mixture: Allow the reaction mixture to cool to room temperature.

  • Dilute: Dilute the mixture with an organic solvent such as ethyl acetate (EtOAc).

  • Wash with water/brine: Transfer the diluted mixture to a separatory funnel and wash with deionized water, followed by a wash with brine (saturated NaCl solution). This removes the bulk of inorganic salts.

  • Basic wash (optional): To remove unreacted this compound, wash the organic layer with a 1M aqueous solution of Na₂CO₃ or NaOH. The boronic acid will be converted to its salt and move to the aqueous layer.[3]

  • Acidic wash (optional): If the product is basic, an acidic wash (e.g., with 1M HCl) can be performed to remove basic impurities.

  • Dry and concentrate: Separate the organic layer, dry it over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

Protocol 2: Purification by Column Chromatography
  • Prepare the column: Pack a glass column with silica gel as a slurry in a non-polar solvent (e.g., hexanes).[10]

  • Load the sample: Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and carefully load it onto the top of the silica gel bed.[11]

  • Elute the column: Begin elution with a non-polar solvent system (e.g., 100% hexanes) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate).[7][9] The optimal solvent system should be determined beforehand by TLC analysis.

  • Collect fractions: Collect the eluent in fractions and monitor the composition of each fraction by TLC.

  • Combine and concentrate: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Protocol 3: Purification by Recrystallization
  • Choose a suitable solvent: The ideal solvent should dissolve the product well at high temperatures but poorly at low temperatures, while impurities should remain soluble at low temperatures.[12]

  • Dissolve the crude product: In a flask, add a minimal amount of the hot solvent to the crude product until it is completely dissolved.[13]

  • Hot filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.[13]

  • Cool slowly: Allow the solution to cool slowly to room temperature to promote the formation of large, pure crystals. Further cooling in an ice bath can maximize the yield.

  • Isolate the crystals: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Dry the crystals: Dry the purified crystals under vacuum to remove any residual solvent.

Protocol 4: Palladium Catalyst Removal using Activated Carbon
  • Dissolve the crude product: Dissolve the crude product in a suitable solvent.

  • Add activated carbon: Add activated carbon (typically 5-10 wt% relative to the crude product) to the solution.[5]

  • Stir the suspension: Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 1 to 18 hours.[5]

  • Filter through Celite: Filter the mixture through a pad of Celite to remove the activated carbon.[5]

  • Wash and concentrate: Wash the Celite pad with fresh solvent and concentrate the filtrate to obtain the product with reduced palladium content.

Visualizing Workflows

Purification_Workflow Start Crude Reaction Mixture Workup Aqueous Workup (Water/Brine Wash) Start->Workup Extraction Acid/Base Extraction (Remove Boronic Acid) Workup->Extraction Concentration Concentrate Extraction->Concentration Purification Purification Method Concentration->Purification Chromatography Column Chromatography Purification->Chromatography If oil or complex mixture Recrystallization Recrystallization Purification->Recrystallization If solid Analysis Purity Analysis (NMR, LC-MS) Chromatography->Analysis Recrystallization->Analysis Final Pure Product Analysis->Final

Caption: General purification workflow for products from this compound reactions.

Troubleshooting_Low_Yield Start Low Product Yield CheckReaction Check Reaction Completion (TLC, LC-MS) Start->CheckReaction Incomplete Incomplete Reaction CheckReaction->Incomplete OptimizeReaction Optimize Reaction Conditions (Time, Temperature, Reagents) Incomplete->OptimizeReaction Yes ReviewWorkup Review Workup Procedure Incomplete->ReviewWorkup No End Improved Yield OptimizeReaction->End ExtractionLoss Product Loss During Extraction? ReviewWorkup->ExtractionLoss AdjustpH Adjust pH, Perform Multiple Extractions ExtractionLoss->AdjustpH Yes PurificationLoss Product Loss During Purification? ExtractionLoss->PurificationLoss No AdjustpH->End OptimizePurification Optimize Chromatography/ Recrystallization Conditions PurificationLoss->OptimizePurification Yes PurificationLoss->End No OptimizePurification->End

Caption: Troubleshooting workflow for low product yield after purification.

References

Technical Support Center: Troubleshooting Low Yields in Suzuki Reactions with Deuterated Reagents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during Suzuki-Miyaura cross-coupling reactions involving deuterated reagents. Below you will find troubleshooting guides and frequently asked questions to help you diagnose and resolve issues of low yield in your experiments.

Frequently Asked Questions (FAQs)

Q1: Will using a deuterated boronic acid or aryl halide significantly slow down my Suzuki reaction due to a kinetic isotope effect (KIE)?

A1: A large primary kinetic isotope effect is not expected to be the cause of low yields in most Suzuki-Miyaura reactions using deuterated aryl or vinyl reagents. The rate-determining step is typically the transmetalation, which involves the cleavage of the carbon-boron (C-B) bond, not a carbon-deuterium (C-D) bond.[1] However, a small, secondary kinetic isotope effect may be observed due to the different vibrational frequencies of C-D versus C-H bonds, which can subtly influence the stability of the transition state.[2] This effect is generally minor and can often be overcome with minor adjustments to the reaction conditions, such as a slight increase in temperature or a longer reaction time.[1]

Q2: Are deuterated boronic esters less stable than their non-deuterated counterparts?

A2: No, deuterated boronic esters are expected to have comparable stability to their non-deuterated (protio) analogues.[1] The stability of a boronic ester is primarily determined by the diol used for protection (e.g., pinacol) and the electronic properties of the organic substituent, not by deuteration.[1] However, like all boronic esters, they can be susceptible to degradation over time and should be stored under an inert atmosphere at low temperatures.[1]

Q3: What are the most common side reactions when using deuterated reagents in Suzuki coupling, and how can I minimize them?

A3: The common side reactions are the same as with non-deuterated reagents:

  • Protodeboronation: This is the loss of the boronic acid/ester group and its replacement with a hydrogen (or deuterium (B1214612) from a solvent source). To minimize this, use anhydrous conditions, especially with boronic esters, and consider using more stable derivatives like MIDA boronates or potassium trifluoroborates.[1]

  • Homocoupling: The coupling of two boronic acid/ester molecules or two aryl halide molecules. This can be minimized by thoroughly degassing the reaction mixture to remove oxygen and by using a Pd(0) catalyst source directly, such as Pd(PPh₃)₄.[1]

  • Dehalogenation: The replacement of the halide on the electrophile with a hydrogen atom. This can sometimes be suppressed by the choice of ligand and base.

Q4: My deuterated product is difficult to purify. What are some common strategies?

A4: Purification of deuterated compounds is generally similar to their non-deuterated counterparts. If you are facing challenges, consider the following:

  • Removal of Boronic Acid Byproducts: Unreacted boronic acid can often be removed with a basic aqueous wash (e.g., with NaOH or K₂CO₃ solution) to convert it to a water-soluble boronate salt.

  • Chromatography: If the product and impurities have similar polarities, meticulous column chromatography with a shallow solvent gradient is often effective. Testing various solvent systems with Thin Layer Chromatography (TLC) is crucial for optimization.

  • Recrystallization: If your product is a solid, recrystallization from a carefully chosen solvent system can be a highly effective purification method.

Troubleshooting Guide for Low Yields

Low yields in Suzuki reactions with deuterated reagents can arise from several factors. This guide provides a systematic approach to identifying and resolving the issue.

Problem 1: Low or No Product Formation with a Deuterated Reagent
Potential Cause Troubleshooting Step Expected Outcome
Kinetic Isotope Effect (Secondary) While generally small, a secondary KIE could slightly slow the reaction.A modest increase in yield. If a significant improvement is seen, a slightly higher temperature or longer reaction time may be optimal.
1. Increase reaction temperature by 10-20 °C.
2. Extend the reaction time (e.g., from 12h to 24h).
Reagent Quality/Stability The deuterated reagent may have degraded or contain impurities.The control reaction should give a significantly higher yield, indicating an issue with the deuterated reagent.
1. Run a control experiment in parallel using the corresponding non-deuterated reagent under identical conditions.
2. If the control is successful, obtain a fresh batch of the deuterated reagent or re-purify the existing stock.
Suboptimal Reaction Conditions The standard conditions may not be optimal for the specific deuterated substrate.Improved yield by systematically optimizing each parameter.
1. Base: Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). The choice of base is critical for activating the boronic acid/ester.
2. Solvent: Ensure the solvent is anhydrous and degassed. Common solvents include dioxane, THF, and toluene (B28343)/water mixtures.
3. Catalyst/Ligand: The choice of palladium catalyst and phosphine (B1218219) ligand is crucial. For less reactive chlorides, more electron-rich and bulky ligands may be required.
Data Presentation: Comparison of Reaction Parameters

The following tables provide a summary of how different reaction parameters can influence the yield of a Suzuki reaction. Note that optimal conditions are substrate-dependent.

Table 1: Effect of Base on Suzuki Coupling Yield

BaseSolventTemperature (°C)Typical Yield Range (%)Notes
K₂CO₃Toluene/H₂O9070-95A common and effective base for many Suzuki couplings.
Cs₂CO₃Dioxane10080-98Often used for more challenging couplings due to its higher solubility.
K₃PO₄Toluene10075-99A strong base that can be effective for less reactive substrates.
KOt-BuTHF6560-90A very strong, non-nucleophilic base suitable for certain applications.

Table 2: Comparison of Deuterated vs. Non-Deuterated Reagent in a Hypothetical Suzuki Reaction

ReagentAryl HalideBoronic AcidYield (%)
Non-Deuterated4-BromoanisolePhenylboronic acid92
Deuterated4-Bromoanisole-d₄Phenylboronic acid89
Non-Deuterated4-BromoanisolePhenylboronic acid-d₅91

Note: This table illustrates the typically small difference in yield that might be observed due to secondary kinetic isotope effects.

Experimental Protocols

General Protocol for a Suzuki-Miyaura Cross-Coupling Reaction
  • Reaction Setup: To an oven-dried Schlenk flask, add the aryl halide (1.0 equiv), the deuterated boronic acid or ester (1.2 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, 2.0 equiv).

  • Degassing: Seal the flask with a septum and cycle between vacuum and an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add the degassed solvent (e.g., a 4:1 mixture of toluene and water) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol for a Control Experiment with a Non-Deuterated Reagent

To determine if the low yield is specific to the use of a deuterated reagent, a control experiment is essential.

  • Parallel Setup: Prepare two identical reaction flasks. In one flask, use the deuterated reagent of interest. In the second flask, use the corresponding non-deuterated (protio) analogue at the same molar equivalence.

  • Identical Conditions: Ensure that all other reagents (catalyst, base, solvent) are from the same batches and that the reaction conditions (temperature, time, stirring rate) are identical for both reactions.

  • Analysis: Upon completion, work up both reactions in the same manner and analyze the yields of the desired products. A significantly lower yield in the reaction with the deuterated reagent suggests an issue with that specific reagent (e.g., purity, stability) or a more pronounced than expected secondary kinetic isotope effect.

Visualizations

Suzuki_Catalytic_Cycle cluster_cycle Catalytic Cycle A Pd(0)Ln B R1-Pd(II)L2-X (Oxidative Adduct) A->B Oxidative Addition C [R1-Pd(II)L2-Base']+ B->C Ligand Exchange D R1-Pd(II)L2-R2 C->D Transmetalation D->A Reductive Elimination H R1-R2 D->H E R2-B(OH)2 E->C F Base F->C G R1-X G->B

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow start Low Yield in Suzuki Reaction with Deuterated Reagent q1 Is the reaction sluggish or showing no conversion? start->q1 a1_yes Potential Kinetic Isotope Effect or Suboptimal Conditions q1->a1_yes Yes a1_no Significant Side Products or Reagent Decomposition q1->a1_no No action1 1. Increase Temperature (10-20 °C) 2. Extend Reaction Time a1_yes->action1 action2 Run Control Experiment with Non-Deuterated Reagent a1_no->action2 q2 Yield Improved? action1->q2 q2->action2 No end Optimized Yield q2->end Yes q3 Control Yield High? action2->q3 a3_yes Issue with Deuterated Reagent (Purity, Stability) q3->a3_yes Yes a3_no General Reaction Problem q3->a3_no No action3 Optimize Reaction Conditions: - Base - Solvent - Catalyst/Ligand a3_no->action3 action3->end

References

Selecting the optimal base and solvent for Phenyl-d5-boronic acid coupling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Phenyl-d5-boronic acid coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing Suzuki-Miyaura cross-coupling reactions involving this deuterated reagent. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to assist in your research.

Frequently Asked Questions (FAQs)

Q1: What is the optimal general base and solvent combination for the Suzuki coupling of this compound?

A1: The optimal conditions for Suzuki coupling of this compound are highly dependent on the specific aryl halide coupling partner and the palladium catalyst/ligand system used. However, a common and effective starting point is the use of an inorganic base such as potassium carbonate (K₂CO₃) or potassium phosphate (B84403) (K₃PO₄) in a mixed solvent system like 1,4-dioxane/water or toluene/water.[1][2] These conditions facilitate the formation of the active boronate species required for efficient transmetalation.[1][3]

Q2: Will the deuterium (B1214612) labeling on this compound affect the reaction outcome compared to standard phenylboronic acid?

A2: The presence of deuterium atoms on the phenyl ring is not expected to have a significant impact on the reaction yield or optimal conditions. The key bond involved in the rate-determining transmetalation step is the carbon-boron bond, not the carbon-deuterium bonds. Therefore, a primary kinetic isotope effect is not anticipated.[4] Any secondary isotope effects are generally minor and can be compensated for by slight adjustments to the reaction time or temperature.[4]

Q3: How can I minimize protodeboronation of this compound during the reaction?

A3: Protodeboronation, the undesired cleavage of the C-B bond and its replacement with a C-H bond, can be a significant side reaction. To minimize this, consider the following strategies:

  • Use a milder base: Strong bases can promote protodeboronation. Using bases like potassium fluoride (B91410) (KF) or potassium carbonate (K₂CO₃) can be beneficial.

  • Use stable boronic acid derivatives: Converting the boronic acid to a more stable pinacol (B44631) ester (Bpin) or MIDA ester can reduce the rate of protodeboronation.[4][5]

  • Anhydrous conditions: For sensitive substrates, employing strictly anhydrous conditions can suppress protodeboronation.[4][6]

  • Lower reaction temperature: Running the reaction at the lowest effective temperature can help minimize this side reaction.[4]

Q4: What are the best practices for setting up a Suzuki coupling reaction with this compound?

A4: To ensure reproducibility and high yields, the following practices are recommended:

  • Inert atmosphere: Suzuki reactions are sensitive to oxygen, which can deactivate the palladium catalyst. It is crucial to degas the solvent and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[2]

  • Reagent quality: Use high-purity this compound, aryl halide, and solvent. The palladium catalyst and ligand should also be of high quality and stored under appropriate conditions.

  • Proper stoichiometry: A slight excess of the boronic acid (typically 1.1 to 1.5 equivalents) is commonly used to drive the reaction to completion. The base is usually added in 2 to 3 equivalents.

  • Monitoring the reaction: Track the progress of the reaction using techniques like thin-layer chromatography (TLC), gas chromatography (GC), or liquid chromatography-mass spectrometry (LC-MS) to determine the optimal reaction time.

Troubleshooting Guide

This guide addresses common issues encountered during the Suzuki coupling of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low to No Product Formation 1. Inactive catalyst. 2. Inefficient oxidative addition. 3. Poor transmetalation. 4. Incorrect base or solvent.1. Use a fresh batch of palladium catalyst or a pre-activated catalyst. Ensure the reaction is thoroughly degassed. 2. For electron-rich or sterically hindered aryl halides, switch to a more electron-rich and bulky ligand (e.g., Buchwald ligands like SPhos or XPhos).[7] 3. Use a stronger base (e.g., K₃PO₄, Cs₂CO₃) to promote boronate formation. Ensure the base is finely powdered.[2] 4. Screen different solvent systems (e.g., dioxane/H₂O, toluene/H₂O, DMF).
Protodeboronation of this compound 1. Harsh basic conditions. 2. High reaction temperature.1. Switch to a milder base such as KF or K₂CO₃. 2. Convert the boronic acid to a more stable pinacol or MIDA ester.[4][5] 3. Run the reaction at a lower temperature for a longer duration.
Homocoupling of this compound 1. Presence of oxygen. 2. Use of a Pd(II) precatalyst without complete reduction to Pd(0).1. Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere. 2. Use a Pd(0) source like Pd(PPh₃)₄ or ensure complete in situ reduction of the Pd(II) precatalyst.
Dehalogenation of the Aryl Halide 1. Presence of a hydrogen source. 2. Side reaction of the palladium hydride species.1. Ensure solvents are anhydrous if the reaction is sensitive to water. 2. Optimize the ligand and base to favor the desired cross-coupling pathway.
Incomplete Consumption of Starting Materials 1. Insufficient catalyst loading. 2. Short reaction time. 3. Low reaction temperature.1. Increase the catalyst loading in small increments (e.g., from 1 mol% to 2 mol%). 2. Extend the reaction time and monitor by TLC or LC-MS. 3. Gradually increase the reaction temperature.

Data Presentation

The following tables summarize quantitative data for the Suzuki-Miyaura coupling of phenylboronic acid with various aryl halides under different conditions. While this data is for the non-deuterated analogue, it serves as an excellent starting point for optimizing the coupling of this compound due to their similar reactivity.

Table 1: Effect of Base on the Yield of 4-Methoxybiphenyl

Reaction Conditions: 4-bromoanisole (B123540) (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (3 mol%), solvent (10 mL), 90 °C, 12 h.

Base Solvent Yield (%)
K₃PO₄1,4-Dioxane/H₂O (4:1)92
Cs₂CO₃1,4-Dioxane/H₂O (4:1)88
K₂CO₃1,4-Dioxane/H₂O (4:1)85
Na₂CO₃Toluene/EtOH/H₂O (2:1:1)78
Et₃NToluene45

Table 2: Effect of Solvent on the Yield of 4-Methylbiphenyl

Reaction Conditions: 4-iodotoluene (B166478) (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(OAc)₂ (2 mol%), PPh₃ (4 mol%), K₂CO₃ (2.0 mmol), 100 °C, 8 h.

Solvent Yield (%)
DMF95
1,4-Dioxane/H₂O (4:1)91
Toluene/H₂O (10:1)88
THF/H₂O (4:1)85
Acetonitrile/H₂O (4:1)75

Table 3: Comparison of Palladium Catalysts for the Coupling of 4-Chlorotoluene (B122035) and Phenylboronic Acid

Reaction Conditions: 4-chlorotoluene (1.0 mmol), phenylboronic acid (1.5 mmol), K₃PO₄ (2.0 mmol), Toluene/H₂O (10:1), 110 °C, 16 h.

Catalyst (mol%) Ligand (mol%) Yield (%)
Pd(OAc)₂ (2)SPhos (4)94
Pd₂(dba)₃ (1)XPhos (3)92
Pd(PPh₃)₄ (3)-75
PdCl₂(dppf) (3)-88

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound

This protocol provides a general starting point and may require optimization for specific substrates.

Materials:

  • This compound (1.2 equiv)

  • Aryl halide (1.0 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1)

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol), this compound (1.2 mmol), and the base (2.0 mmol).

  • Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Under a positive flow of inert gas, add the palladium catalyst.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Mandatory Visualization

Suzuki_Catalytic_Cycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd Ar-X (Aryl Halide) PdII R-Pd(II)-X L_n (Aryl Palladium Complex) OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation Ar'-B(OR)2 (Boronic Acid/Ester) + Base PdII_Aryl R-Pd(II)-Ar' L_n (Diaryl Palladium Complex) Transmetalation->PdII_Aryl RedElim Reductive Elimination PdII_Aryl->RedElim RedElim->Pd0 Catalyst Regeneration Product R-Ar' (Coupled Product) RedElim->Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow Start Low or No Yield CheckCatalyst Check Catalyst Activity and Reaction Setup Start->CheckCatalyst CheckReagents Verify Reagent Quality and Stoichiometry CheckCatalyst->CheckReagents OptimizeBase Optimize Base CheckReagents->OptimizeBase OptimizeSolvent Optimize Solvent OptimizeBase->OptimizeSolvent No Improvement Success Improved Yield OptimizeBase->Success Improvement OptimizeLigand Optimize Ligand OptimizeSolvent->OptimizeLigand No Improvement OptimizeSolvent->Success Improvement OptimizeTemp Adjust Temperature and Time OptimizeLigand->OptimizeTemp No Improvement OptimizeLigand->Success Improvement OptimizeTemp->Success Improvement

Caption: A logical workflow for troubleshooting low yields in Suzuki coupling reactions.

References

Managing the impact of water on Phenyl-d5-boronic acid reaction stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the impact of water on the reaction stability of Phenyl-d5-boronic acid.

Troubleshooting Guide

Issue 1: Low or No Yield in Suzuki-Miyaura Coupling Reaction

  • Question: My Suzuki-Miyaura coupling reaction using this compound has a low yield. What are the common causes related to water?

  • Answer: Low yields in Suzuki-Miyaura coupling can arise from several factors where water plays a critical role. A systematic evaluation of each reaction component is essential for effective troubleshooting.[1]

    • Protodeboronation: This is a significant side reaction where the boronic acid group is replaced by a hydrogen atom. It is often promoted by aqueous basic conditions.[2] To mitigate this, consider using this compound pinacol (B44631) ester, which is generally more stable.[2]

    • Catalyst Deactivation: The palladium catalyst's active form is Pd(0). Oxygen dissolved in the reaction mixture, especially in aqueous solvents, can oxidize the catalyst, leading to reduced activity.[2] It is crucial to thoroughly degas all solvents, including water, before use by bubbling with an inert gas like argon or nitrogen.[1][3]

    • Incomplete Dissolution: this compound has moderate solubility in water.[4] If the reagents are not fully dissolved, the reaction kinetics can be slow, leading to incomplete conversion. Ensure adequate stirring and consider a co-solvent system (e.g., THF/water, Dioxane/water) to improve solubility.[3][5]

    • Hydrolysis of Boronic Ester: If you are using a boronic ester of this compound as a more stable alternative, be aware that it can hydrolyze back to the boronic acid, especially during aqueous workup or chromatography.[6][7] This can lead to product loss.

Issue 2: Formation of Impurities and Byproducts

  • Question: I am observing significant impurity peaks in my reaction mixture. Could water be the cause?

  • Answer: Yes, the presence of water can lead to the formation of specific impurities.

    • Homocoupling: The presence of oxygen, often dissolved in aqueous media, can promote the homocoupling of this compound, resulting in the formation of deuterated biphenyl (B1667301) as a byproduct.[2] Thoroughly degassing the reaction mixture is a key preventative measure.

    • Boroxine (B1236090) Formation: this compound can undergo dehydration to form its trimeric anhydride, triphenyl-d15-boroxine. This is a reversible reaction, and the equilibrium is influenced by the amount of water present.[8][9][10] While boroxine itself can participate in some reactions, its formation can complicate reaction kinetics and analysis. In some solid-state reactions, the water released during boroxine formation is actually crucial for the reaction to proceed.[11][12]

    • Oxidative Degradation: At physiological pH, boronic acids can be susceptible to oxidation by reactive oxygen species, which can be present in non-deoxygenated aqueous solutions.[13][14] This can lead to cleavage of the carbon-boron bond.

Frequently Asked Questions (FAQs)

  • Question 1: Is it necessary to run Suzuki-Miyaura reactions under strictly anhydrous conditions when using this compound?

  • Answer: Not necessarily. In fact, many Suzuki-Miyaura coupling reactions are successfully performed in aqueous or mixed aqueous-organic solvent systems.[15][16] Water can be essential for dissolving the base (e.g., K₂CO₃, K₃PO₄) and for facilitating the catalytic cycle.[17] The key is to control the amount of water and to rigorously deoxygenate the aqueous components to prevent catalyst deactivation and side reactions.[1]

  • Question 2: How can I improve the stability of this compound during my reaction and workup?

  • Answer: To enhance stability, you can convert this compound to a more robust boronate ester, such as a pinacol ester.[1] Pinacol esters are generally more resistant to protodeboronation and are often easier to handle and purify.[2] However, they can still hydrolyze under certain conditions, particularly during chromatography on silica (B1680970) gel or under strongly acidic or basic aqueous conditions.[6][18]

  • Question 3: My this compound is clumpy and difficult to handle. What is the cause?

  • Answer: this compound is hygroscopic and can absorb moisture from the atmosphere. This can cause it to become clumpy. It is recommended to store it in a tightly sealed container in a dry environment, such as a desiccator.

  • Question 4: Can I use tap water for my Suzuki coupling reaction?

  • Answer: It is strongly advised to use deionized, distilled, and thoroughly degassed water. Tap water contains dissolved oxygen and various mineral ions that can interfere with the palladium catalyst and the overall reaction.

Data Presentation

Table 1: Comparative Hydrolytic Stability of Boronic Esters

Boronic Ester Protecting GroupCompoundConditionsStability MetricAnalytical MethodReference
Diisopropanolamine (DIPAB)Phenylboronic acid derivativeDMSO-d₆ with 50% D₂O, 25 °CHydrolysis constant (K_hyd) = 0.04¹H NMR[6]
Diethanolamine (DEAB)Phenylboronic acid derivativeDMSO-d₆ with 50% D₂O, 25 °CHydrolysis constant (K_hyd) = 0.44¹H NMR[6]
Pinacol (Bpin)2-Aminopyrimidine-5-boronic acidRP-HPLC, pH 12.4 mobile phaseStabilized (hydrolysis minimized)HPLC[6]
Pinacol (Bpin)Various arylboronic acidsRP-HPLC, XTerra MS C18 columnMinimal to no on-column hydrolysisHPLC[6]

Table 2: Oxidative Stability of Boronic Acid Derivatives

CompoundRelative StabilityFold Increase vs. Phenylboronic acidReference
Phenylboronic acidBaseline1[14]
Boralactone derivativeHighly Stable~10,000[14]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling in an Aqueous System

This protocol is a general guideline and may require optimization for specific substrates.

  • Reagent Preparation:

    • In a reaction vessel equipped with a magnetic stir bar and a condenser, add the aryl halide (1.0 eq), this compound (1.1-1.5 eq), and the base (e.g., K₂CO₃, 2.0-3.0 eq).

    • Prepare the solvent mixture (e.g., Toluene/Ethanol/Water or Dioxane/Water). The aqueous component should be deionized, distilled, and thoroughly degassed by bubbling with argon or nitrogen for at least 30 minutes.

  • Inert Atmosphere:

    • Seal the reaction vessel and evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure an oxygen-free atmosphere.[1]

  • Reaction Execution:

    • Add the degassed solvent mixture to the reaction vessel via a syringe.

    • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and ligand (if required) under a positive flow of inert gas.

    • Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

    • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).

  • Workup and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water or brine.

    • Separate the organic layer, dry it over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Monitoring Hydrolytic Stability of a this compound Pinacol Ester by ¹H NMR

This protocol is adapted from studies on boronic ester hydrolysis.[6]

  • Sample Preparation:

    • Accurately weigh a sample of the this compound pinacol ester (e.g., 10 mg) and dissolve it in a deuterated organic solvent (e.g., 500 µL of DMSO-d₆) in an NMR tube.

  • Initiation of Hydrolysis:

    • Acquire an initial ¹H NMR spectrum (t=0).

    • Add a specific volume of D₂O to the NMR tube to achieve the desired water concentration (e.g., add 500 µL for a 50% v/v mixture).

  • Data Acquisition:

    • Immediately after adding D₂O, begin acquiring ¹H NMR spectra at regular time intervals (e.g., every 15 minutes for the first hour, then hourly).

  • Analysis:

    • Monitor the disappearance of a characteristic proton signal of the starting pinacol ester (e.g., the methyl protons of the pinacol group) and the appearance of the corresponding signal from free pinacol.

    • Calculate the percentage of hydrolysis at each time point by integrating the respective signals.

Visualizations

Suzuki_Miyaura_Cycle cluster_0 Catalytic Cycle cluster_1 Boronic Acid Activation Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Aryl-Pd(II)-X L_n OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Aryl_Phenyl Aryl-Pd(II)-Phenyl L_n Transmetal->PdII_Aryl_Phenyl RedElim Reductive Elimination PdII_Aryl_Phenyl->RedElim RedElim->Pd0 Ar-Phenyl-d5 BoronicAcid Phenyl-d5-B(OH)₂ Boronate [Phenyl-d5-B(OH)₃]⁻ BoronicAcid->Boronate + Base Base Base (e.g., OH⁻) Boronate->Transmetal To Catalytic Cycle Water_Impact_Workflow Start Low Yield or Impurity Formation CheckDegas Were solvents thoroughly degassed? Start->CheckDegas CheckBase Is the aqueous base concentration optimal? Start->CheckBase CheckStability Consider Protodeboronation or Hydrolysis Start->CheckStability CheckDegas->CheckBase Yes SolutionDegas Degas all solvents (including water) with Ar or N₂ CheckDegas->SolutionDegas No CheckBase->CheckStability Yes SolutionOptimizeBase Titrate water content and screen different bases CheckBase->SolutionOptimizeBase Unsure CheckBoroxine Check for Boroxine Formation (¹¹B NMR) CheckStability->CheckBoroxine SolutionUseEster Use a more stable boronic ester (e.g., pinacol) CheckStability->SolutionUseEster

References

Technical Support Center: Palladium Catalyst Deactivation in Boronic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent palladium catalyst deactivation in cross-coupling reactions involving boronic acids, such as the Suzuki-Miyaura coupling.

Frequently Asked Questions (FAQs)

Q1: What are the most common visual indicators of palladium catalyst deactivation?

A1: The most common visual indicator is the formation of a black precipitate, commonly known as "palladium black".[1][2][3] This indicates that the active, soluble palladium catalyst has agglomerated into larger, inactive particles that fall out of solution.[1][2] Another indicator can be a color change in the reaction mixture that deviates from the expected progression, or the reaction stalling, as monitored by techniques like TLC or LC-MS.

Q2: How does the choice of base impact catalyst stability?

A2: The base plays a critical role in the transmetalation step of the catalytic cycle and can significantly influence catalyst stability.[4] An inappropriate base can lead to side reactions, such as protodeboronation of the boronic acid, which can indirectly lead to catalyst deactivation.[4] Some bases can also interact directly with the palladium center or promote the formation of palladium-hydride species, which can lead to unwanted side reactions and catalyst deactivation.[5] For sensitive substrates, using a moderate-strength base can limit decomposition that leads to catalyst deactivation.[6]

Q3: Can impurities in my boronic acid deactivate the catalyst?

A3: Yes, impurities in boronic acids are a common cause of catalyst deactivation. Impurities such as sulfur-containing compounds or other halides can act as catalyst poisons by irreversibly binding to the palladium center and rendering it inactive.[2] It is crucial to use high-purity boronic acids or to purify them before use.

Q4: What is protodeboronation and how does it relate to catalyst deactivation?

A4: Protodeboronation is a common side reaction where the boronic acid group is replaced by a hydrogen atom.[4] This process is often accelerated by aqueous conditions and certain structural features in the substrate.[4] While not a direct deactivation of the palladium catalyst itself, it consumes the boronic acid, leading to low or no product formation, which can be mistaken for catalyst inactivity. To minimize protodeboronation, you can use more stable boronic esters (e.g., pinacol (B44631) esters) or potassium trifluoroborate salts.[2]

Q5: Can a deactivated palladium catalyst be reactivated?

A5: In some cases, yes. If deactivation is due to the reduction of the active Pd(II) species to inactive Pd(0) nanoparticles, the catalyst's activity can sometimes be restored by treating it with an oxidizing agent, such as benzoquinone (BQ).[7][8] This reoxidizes the Pd(0) to the active Pd(II) state.[7][8] Another method involves using chloroform (B151607) and glacial acetic acid with stirring and ultrasonic operation to remove blockages in the catalyst pores.[9]

Troubleshooting Guides

Issue 1: Low or No Product Conversion

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Inactive Catalyst Ensure you are using a fresh, properly stored palladium source. If using a Pd(II) precatalyst, ensure the reaction conditions are suitable for its in-situ reduction to the active Pd(0) species.[4]
Oxygen Contamination Thoroughly degas all solvents and the reaction mixture. This can be done by bubbling an inert gas (argon or nitrogen) through the solvent or by using freeze-pump-thaw cycles. Run the reaction under a positive pressure of an inert gas.[3][4]
Poor Quality Reagents Use high-purity boronic acid, aryl halide, and base. Impurities can poison the catalyst. Consider purifying reagents if their quality is uncertain.[2][3]
Suboptimal Ligand Choice The ligand's electronic and steric properties are crucial. For challenging substrates, screen a variety of ligands. Electron-rich and bulky ligands often improve catalyst performance.[4]
Incorrect Reaction Temperature The optimal temperature is substrate and catalyst dependent. If conversion is low, consider incrementally increasing the temperature. However, be aware that excessively high temperatures can accelerate catalyst decomposition.[4][10]
Issue 2: Formation of Palladium Black

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
High Catalyst Loading Using too much palladium can accelerate the aggregation process. Try reducing the catalyst loading.[1]
High Reaction Temperature Elevated temperatures can promote the agglomeration of palladium nanoparticles.[10][11] Attempt the reaction at a lower temperature.
Inadequate Ligand Stabilization The ligand may not be effectively stabilizing the palladium nanoparticles. Consider using a more robust ligand that provides better steric and electronic stabilization.[2]
Slow Oxidative Addition If the rate of oxidative addition is slow compared to the rate of nanoparticle aggregation (Oswald ripening), palladium black can form. Using a more reactive aryl halide or a more active catalyst system can help.[1]

Visualizing Deactivation Pathways

The following diagram illustrates the key pathways leading to palladium catalyst deactivation in reactions with boronic acids.

DeactivationPathways ActiveCatalyst Active Pd(0) Catalyst OxidativeAddition Oxidative Addition (Aryl Halide) ActiveCatalyst->OxidativeAddition InactivePdBlack Inactive Palladium Black (Agglomeration) ActiveCatalyst->InactivePdBlack High Temp/ Low Ligand Stab. OxidizedCatalyst Oxidized/Degraded Catalyst/Ligand ActiveCatalyst->OxidizedCatalyst Oxygen/ Unstable Ligand PoisonedCatalyst Poisoned Catalyst (Impurities) ActiveCatalyst->PoisonedCatalyst Reagent Impurities Transmetalation Transmetalation (Boronic Acid) OxidativeAddition->Transmetalation ReductiveElimination Reductive Elimination Transmetalation->ReductiveElimination SideReaction Side Reactions (e.g., Protodeboronation) Transmetalation->SideReaction Unstable Boronic Acid ReductiveElimination->ActiveCatalyst Regeneration Product Desired Product ReductiveElimination->Product

Caption: Key deactivation pathways for palladium catalysts.

Experimental Protocols

Protocol 1: General Procedure for a Suzuki-Miyaura Coupling Reaction with Troubleshooting Considerations

This protocol provides a general method for performing a Suzuki-Miyaura coupling reaction, with notes on how to minimize catalyst deactivation.

Materials:

  • Aryl halide (1.0 mmol)

  • Boronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Degassed solvent (e.g., Toluene/Water 4:1, 5 mL)

  • Oven-dried glassware

  • Magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the aryl halide, boronic acid, and base.

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas for 10-15 minutes. This is crucial to prevent oxidation of the Pd(0) catalyst.[4]

  • Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add the palladium catalyst, followed by the degassed solvent via syringe.

  • Reaction Monitoring: Heat the reaction to the desired temperature (e.g., 80-100 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. If the reaction stalls, consider the troubleshooting steps outlined above.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Protocol 2: In-situ Generation and Use of Boronic Esters for Unstable Boronic Acids

This protocol is for reactions where the boronic acid is prone to decomposition (protodeboronation).

Materials:

  • Aryl halide (1.0 mmol)

  • Boronic acid (1.2 mmol)

  • Pinacol (1.2 mmol)

  • Palladium catalyst and ligand

  • Base

  • Anhydrous, degassed solvent (e.g., Dioxane)

Procedure:

  • Ester Formation: In a separate oven-dried flask under an inert atmosphere, dissolve the boronic acid and pinacol in the anhydrous solvent. Stir at room temperature for 1-2 hours to form the pinacol boronate ester in situ.

  • Coupling Reaction Setup: In the main reaction flask, add the aryl halide, base, and palladium catalyst/ligand system.

  • Addition of Boronic Ester: Transfer the solution containing the in-situ generated boronic ester to the main reaction flask via cannula or syringe under an inert atmosphere.

  • Reaction and Workup: Proceed with heating and monitoring as described in Protocol 1. The use of the more stable boronate ester can prevent decomposition and improve yields.[2][4]

The following workflow illustrates the decision-making process for troubleshooting a failing Suzuki-Miyaura coupling reaction.

TroubleshootingWorkflow Start Reaction Fails (Low/No Yield) CheckReagents Check Reagent Purity and Stoichiometry Start->CheckReagents Degas Ensure Rigorous Degassing CheckReagents->Degas Reagents OK OptimizeTemp Optimize Reaction Temperature Degas->OptimizeTemp Degassing OK ScreenLigands Screen Different Ligands/Catalysts OptimizeTemp->ScreenLigands Temp OK CheckBoronicAcid Is Boronic Acid Unstable? ScreenLigands->CheckBoronicAcid Still Fails UseEster Use Boronate Ester or Trifluoroborate CheckBoronicAcid->UseEster Yes Success Reaction Successful CheckBoronicAcid->Success No, other issue UseEster->Success

Caption: Troubleshooting workflow for Suzuki-Miyaura reactions.

References

Validation & Comparative

A Guide to Measuring the Kinetic Isotope Effect of Phenyl-d5-boronic Acid in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the intricacies of reaction mechanisms is paramount for innovation and optimization. The kinetic isotope effect (KIE) is a powerful tool for elucidating these mechanisms by revealing the rate-determining steps and transition state structures. This guide provides a comprehensive comparison of Phenyl-d5-boronic acid with its non-deuterated counterpart in the context of the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern synthetic chemistry. We present detailed experimental protocols, illustrative data, and visualizations to facilitate the application of this technique in your research.

The Kinetic Isotope Effect: A Window into Reaction Mechanisms

The kinetic isotope effect is the change in the rate of a chemical reaction when an atom in one of the reactants is replaced by one of its isotopes.[1] In the case of this compound, the substitution of five hydrogen atoms with deuterium (B1214612) on the phenyl ring can provide subtle yet crucial insights into the catalytic cycle. Since the carbon-boron bond, not a carbon-hydrogen bond on the aromatic ring, is cleaved during the key transmetalation step of the Suzuki-Miyaura reaction, a large primary KIE is not anticipated.[1] However, a secondary KIE may be observed.[1]

A normal secondary KIE (kH/kD > 1) would suggest that the transition state is more sterically crowded or has a higher vibrational frequency at the deuterated positions compared to the reactant, meaning the non-deuterated compound reacts slightly faster.[1] Conversely, an inverse secondary KIE (kH/kD < 1) would indicate a less sterically hindered or lower vibrational frequency at the deuterated positions in the transition state, resulting in the deuterated compound reacting slightly faster.[1]

Comparative Analysis: this compound vs. Phenylboronic Acid

The primary alternative for comparison is the non-deuterated Phenylboronic acid. The key distinction lies in the mass difference between hydrogen and deuterium, which can influence the vibrational frequencies of C-H(D) bonds and, consequently, the stability of the transition state. While data for secondary deuterium KIEs in the Suzuki-Miyaura coupling of deuterated aryl boronic esters is not extensively tabulated in literature, the principles of KIE provide a robust framework for prediction and analysis.[1]

Illustrative Performance Data

The following table presents hypothetical, yet realistic, data that could be obtained from an intermolecular competition experiment for the Suzuki-Miyaura coupling of an aryl bromide with an equimolar mixture of this compound and Phenylboronic acid.

ParameterThis compoundPhenylboronic acid (Alternative)
Initial Concentration 0.5 M0.5 M
Final Concentration 0.28 M0.22 M
Conversion (%) 44%56%
Calculated kH/kD (KIE) \multicolumn{2}{c

Note: This data is illustrative and the actual KIE is highly dependent on specific reaction conditions, including the catalyst, ligands, base, and solvent used.

Experimental Protocols

A reliable method for determining the KIE of this compound is through an intermolecular competition experiment monitored by Nuclear Magnetic Resonance (NMR) spectroscopy.

Protocol: Intermolecular KIE Competition Experiment via NMR Monitoring

1. Materials:

  • Aryl halide (e.g., 4-bromoanisole)

  • This compound

  • Phenylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water mixture)

  • Internal standard (e.g., 1,3,5-trimethoxybenzene)

  • NMR tubes

2. Reaction Setup:

  • In a nitrogen-filled glovebox, add the aryl halide (1.0 mmol), this compound (0.5 mmol), Phenylboronic acid (0.5 mmol), palladium catalyst (0.02 mmol), base (2.0 mmol), and internal standard (0.5 mmol) to a vial.

  • Add the anhydrous, degassed solvent (10 mL) to the vial.

  • Transfer an initial sample (t=0) to an NMR tube and acquire a spectrum.

  • Place the reaction vial in a pre-heated oil bath at the desired temperature (e.g., 80 °C) and start a timer.

3. Reaction Monitoring:

  • At regular time intervals (e.g., every 30 minutes), withdraw an aliquot of the reaction mixture, quench it with a small amount of cold water, and prepare an NMR sample.

  • Acquire ¹H NMR spectra for each time point.

4. Data Analysis:

  • Integrate the signals corresponding to the remaining this compound (monitoring a characteristic signal in the aromatic region, if distinguishable) and Phenylboronic acid relative to the internal standard.

  • Calculate the concentration of each boronic acid at each time point.

  • The KIE (kH/kD) can be determined from the relative rates of consumption of the two boronic acids using the following equation:

    kH/kD = ln([H]t/[H]₀) / ln([D]t/[D]₀)

    where [H] and [D] are the concentrations of the non-deuterated and deuterated reactants, respectively, at time t and time 0.

Visualizing the Process

To better understand the experimental workflow and the underlying catalytic cycle, the following diagrams are provided.

G Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd ArX Ar-X ArX->OxAdd PdII Ar-Pd(II)-X(L2) OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation BoronicAcid R-B(OH)2 / R-d5-B(OH)2 + Base BoronicAcid->Transmetalation PdII_Ar Ar-Pd(II)-R(L2) Transmetalation->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Product Ar-R / Ar-R-d5 RedElim->Product

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

G Workflow for KIE Measurement by NMR cluster_prep Reaction Preparation cluster_monitoring Reaction Monitoring cluster_analysis Data Analysis Reactants Combine Aryl Halide, Ph-B(OH)2, Ph-d5-B(OH)2, Catalyst, Base, Solvent, & Internal Standard InitialSample Take t=0 sample Reactants->InitialSample Heat Heat reaction to desired temperature InitialSample->Heat Sampling Take aliquots at regular time intervals Heat->Sampling NMR Acquire 1H NMR spectra Sampling->NMR Integration Integrate reactant signals relative to internal standard NMR->Integration Concentration Calculate reactant concentrations over time Integration->Concentration KIE Calculate kH/kD Concentration->KIE

Caption: Experimental workflow for measuring the KIE via NMR spectroscopy.

By employing the methodologies outlined in this guide, researchers can gain a deeper understanding of the catalytic mechanisms at play, paving the way for the development of more efficient and selective synthetic transformations.

References

Comparing the reactivity of Phenyl-d5-boronic acid vs. unlabeled phenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of synthetic chemistry and drug development, isotopically labeled compounds are invaluable tools for elucidating reaction mechanisms and studying metabolic pathways. Phenyl-d5-boronic acid, in which the five hydrogen atoms on the phenyl ring are replaced with deuterium, is a common building block in these studies. This guide provides a comparative analysis of the reactivity of this compound versus its unlabeled counterpart, phenylboronic acid, with a focus on the underlying principles of kinetic isotope effects and supported by general experimental observations in cross-coupling reactions.

The Kinetic Isotope Effect: A Telltale Sign of Reactivity Differences

The primary theoretical framework for comparing the reactivity of this compound and phenylboronic acid is the kinetic isotope effect (KIE). The KIE is the ratio of the reaction rate of a compound with a lighter isotope (kH) to that of its counterpart with a heavier isotope (kD).

In the context of the widely used Suzuki-Miyaura cross-coupling reaction, the carbon-hydrogen (or carbon-deuterium) bonds on the phenyl ring are not directly broken in the rate-determining step. Therefore, any difference in reactivity is expected to be a secondary kinetic isotope effect, which is typically small.

Table 1: Theoretical Comparison of Reactivity Based on the Secondary Kinetic Isotope Effect

ParameterPhenylboronic AcidThis compoundExpected Outcome (kH/kD)
Reaction Rate kHkDkH/kD ≈ 1
Product Yield Typically high in optimized reactionsExpected to be comparable to the unlabeled counterpartYields are anticipated to be very similar under identical conditions
Mechanism Standard Suzuki-Miyaura catalytic cycleFollows the same mechanistic pathwayNo change in the fundamental reaction mechanism is expected

Experimental Protocols for Comparative Reactivity Studies

To empirically determine the kinetic isotope effect, a competitive experiment is the most precise method. Below is a generalized protocol for such an experiment.

Protocol: Competitive Kinetic Experiment for Determining kH/kD
  • Reaction Setup : In a reaction vessel, combine the aryl halide (1 equivalent), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a suitable base (e.g., K₂CO₃, 2 equivalents) in a degassed solvent mixture (e.g., toluene/ethanol/water).

  • Addition of Boronic Acids : Add a precisely equimolar mixture of phenylboronic acid and this compound (total of 1.5 equivalents) to the reaction mixture.

  • Reaction Monitoring : Stir the reaction at a constant temperature and take aliquots at various time points (e.g., 5, 15, 30, 60, 120 minutes). Quench each aliquot to stop the reaction.

  • Product Analysis : Analyze the quenched aliquots by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the ratio of the unlabeled biphenyl (B1667301) product to the deuterated biphenyl-d5 product.

  • Data Analysis : The kH/kD ratio can be calculated from the ratio of the products at low conversion.

Visualizing the Concepts

To further clarify the concepts discussed, the following diagrams illustrate the experimental workflow and the logical relationship of the kinetic isotope effect.

G Experimental Workflow for KIE Determination cluster_0 Reaction Setup cluster_1 Boronic Acid Addition A Aryl Halide G Reaction Mixture A->G B Pd Catalyst B->G C Base C->G D Solvent D->G E Phenylboronic Acid E->G F This compound F->G H Reaction Monitoring (Time-course sampling) G->H I Product Analysis (GC-MS or LC-MS) H->I J kH/kD Calculation I->J

Caption: Workflow for the competitive kinetic analysis of this compound and phenylboronic acid.

G Logical Relationship of the Secondary Kinetic Isotope Effect A Reaction: Suzuki-Miyaura Cross-Coupling B Isotopic Substitution: Phenyl-H vs. Phenyl-D A->B C C-H/C-D bonds are not broken in the rate-determining step B->C D Secondary Kinetic Isotope Effect (KIE) C->D E Small change in reaction rate D->E F kH/kD ≈ 1 E->F G Negligible impact on synthetic yield E->G

Caption: The logical progression from isotopic substitution to the expected impact on reactivity.

Conclusion

The Gold Standard in Bioanalysis: A Comparative Guide to Method Validation with Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accuracy and reproducibility of bioanalytical data are the cornerstones of successful research and regulatory submissions. In the realm of liquid chromatography-mass spectrometry (LC-MS)-based bioanalysis, the use of an internal standard (IS) is indispensable for correcting analytical variability. Among the choices for an IS, stable isotope-labeled (SIL) internal standards, particularly deuterated compounds, are widely recognized as the "gold standard." [1][2][3]

This guide provides an objective comparison of the performance of deuterated internal standards against their non-deuterated (structural analog) counterparts, supported by experimental data and detailed validation protocols. It adheres to the harmonized guidelines of the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), as outlined in the ICH M10 Bioanalytical Method Validation guideline, to ensure the generation of high-quality, reliable data.[2][4]

The Critical Role of Internal Standards in Bioanalysis

Internal standards are compounds added at a constant concentration to all samples, including calibration standards, quality controls (QCs), and unknown study samples.[5] Their purpose is to mimic the analyte of interest throughout the analytical process, thereby compensating for variations in sample preparation, injection volume, and instrument response.[6][7] An ideal internal standard co-elutes with the analyte and experiences the same matrix effects, leading to a consistent analyte-to-internal standard peak area ratio, which is the basis for accurate quantification.[8]

Comparative Performance: Deuterated vs. Non-Deuterated Internal Standards

The key advantage of a deuterated internal standard lies in its physicochemical properties being nearly identical to the analyte.[3] This ensures that it behaves similarly during sample extraction, chromatography, and ionization.[6] Non-deuterated internal standards, often structural analogs, may have different extraction efficiencies, chromatographic retention times, and ionization responses, which can lead to inadequate compensation for analytical variability.[9][10]

The following tables summarize the comparative performance of deuterated and non-deuterated internal standards based on key validation parameters.

Validation Parameter Deuterated Internal Standard Non-Deuterated Internal Standard (Structural Analog) Regulatory Acceptance Criteria (ICH M10)
Selectivity & Specificity High: Minimal interference due to mass difference.[3]Moderate to High: Potential for interference from endogenous compounds or metabolites.Response of interfering peak at analyte retention time ≤ 20% of LLOQ response. Response of interfering peak at IS retention time ≤ 5% of IS response.[1]
Accuracy High: Typically within 95-105% of the nominal concentration.[11]Moderate to High: Can be biased due to differential matrix effects and recovery.Mean accuracy within ±15% of nominal value (±20% at LLOQ).[1]
Precision (%CV) High: Typically <15% (often <5%).[9][11]Moderate: Typically <20%.CV should not exceed 15% (20% at LLOQ).[1]
Matrix Effect Low & Consistent: Co-elution ensures similar ionization suppression/enhancement.[6]Variable: Different elution times can lead to significant and variable matrix effects.The coefficient of variation (CV) of the matrix factor across different lots of matrix should not be greater than 15%.[1]
Recovery Consistent & Reproducible: Tracks analyte recovery closely.[3]May be Inconsistent: Physicochemical differences can lead to different extraction efficiencies.Recovery should be consistent and reproducible, though 100% is not required. The CV of the recovery across QC levels should generally be ≤15%.[1]
Quantitative Comparison of Internal Standard Performance

The following table presents a summary of quantitative data from a study comparing the performance of a deuterated internal standard with a structural analog for the analysis of an immunosuppressant drug in whole blood.[11]

Analyte Internal Standard Type Concentration (ng/mL) Intra-Assay Accuracy (%) Intra-Assay Precision (%CV) Inter-Assay Accuracy (%) Inter-Assay Precision (%CV)
Cyclosporine ADeuterated (d12)2 - 125089 - 1380.9 - 14.790 - 1132.5 - 12.5
TacrolimusDeuterated (d2)0.5 - 42.289 - 1380.9 - 14.790 - 1132.5 - 12.5
SirolimusDeuterated (d3)0.6 - 49.289 - 1380.9 - 14.790 - 1132.5 - 12.5
EverolimusDeuterated (d3)0.5 - 40.889 - 1380.9 - 14.790 - 1132.5 - 12.5
Mycophenolic AcidDeuterated (d3)0.01 - 7.5 (µg/mL)89 - 1380.9 - 14.790 - 1132.5 - 12.5

Experimental Protocols

Detailed and robust experimental protocols are fundamental to a successful bioanalytical method validation. The following sections outline the methodologies for assessing key validation parameters when using a deuterated internal standard.

Selectivity and Specificity

Objective: To demonstrate that the analytical method can differentiate and quantify the analyte and the deuterated internal standard without interference from endogenous matrix components.[3]

Protocol:

  • Obtain at least six different sources of the blank biological matrix (e.g., plasma, urine) from individual donors.[3]

  • Prepare the following sets of samples:

    • Set A: Blank matrix from each source.

    • Set B: Blank matrix from each source spiked with the deuterated internal standard at its working concentration.[3]

    • Set C: Blank matrix from each source spiked with the analyte at the Lower Limit of Quantification (LLOQ).[3]

  • Process and analyze the samples using the developed LC-MS/MS method.

  • Acceptance Criteria: The response of any interfering peak in the blank matrix at the retention time of the analyte should be ≤ 20% of the response of the LLOQ. The response of any interfering peak at the retention time of the deuterated internal standard should be ≤ 5% of its response in the spiked samples.[1]

Accuracy and Precision

Objective: To determine the closeness of the measured concentrations to the nominal concentrations (accuracy) and the degree of scatter between a series of measurements (precision).[1]

Protocol:

  • Prepare quality control (QC) samples at a minimum of four concentration levels: LLOQ, low, medium, and high.

  • For intra-day accuracy and precision, analyze at least five replicates of each QC level in a single analytical run.

  • For inter-day accuracy and precision, analyze the QC samples on at least three different days.

  • Acceptance Criteria: The mean value should be within 15% of the nominal value for accuracy, and the precision (%CV) should not exceed 15%. At the LLOQ, both should be within 20%.[1]

Matrix Effect

Objective: To evaluate the effect of co-eluting matrix components on the ionization of the analyte and the deuterated internal standard.[3]

Protocol:

  • Obtain at least six different sources of the blank biological matrix.[3]

  • Prepare three sets of samples:

    • Set A: Analyte and deuterated internal standard spiked into a neat solution (e.g., mobile phase).[3]

    • Set B: Blank matrix from each source is extracted, and the resulting extract is spiked with the analyte and deuterated internal standard.[3]

    • Set C (optional): Blank matrix from each source is spiked with the analyte and deuterated internal standard before extraction.[2]

  • Calculate the matrix factor (MF) for the analyte and the internal standard for each source: MF = (Peak response in the presence of matrix) / (Peak response in neat solution).[1]

  • Acceptance Criteria: The CV of the matrix factor across the different lots of matrix should not be greater than 15%.[1]

Recovery

Objective: To determine the extraction efficiency of the analytical method for the analyte and the deuterated internal standard.[3]

Protocol:

  • Prepare two sets of samples at three concentration levels (low, medium, and high):

    • Set 1: Blank matrix is spiked with the analyte and deuterated internal standard and then extracted.[3]

    • Set 2: Blank matrix is extracted, and the resulting extract is spiked with the analyte and deuterated internal standard.[3]

  • Analyze both sets of samples.

  • Calculate the recovery for the analyte and internal standard at each concentration level: Recovery (%) = [(Peak Area in Set 1) / (Peak Area in Set 2)] x 100.[3]

  • Acceptance Criteria: Recovery does not need to be 100%, but it should be consistent and reproducible. The CV of the recovery across the QC levels should generally be ≤15%.[1]

Visualizing the Workflow and Logic

Diagrams are essential for understanding the experimental workflows and the decision-making processes in bioanalytical method validation.

Bioanalytical_Method_Validation_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_processing Data Processing & Evaluation cluster_decision Outcome Sample Biological Sample (Plasma, Urine, etc.) Spike_IS Spike with Deuterated Internal Standard Sample->Spike_IS Extraction Extraction (e.g., Protein Precipitation, SPE) Spike_IS->Extraction LC_MSMS LC-MS/MS Analysis Extraction->LC_MSMS Data_Acquisition Data Acquisition LC_MSMS->Data_Acquisition Peak_Integration Peak Integration & Ratio Calculation (Analyte/IS) Data_Acquisition->Peak_Integration Calibration_Curve Calibration Curve Generation Peak_Integration->Calibration_Curve Concentration_Calculation Concentration Calculation Calibration_Curve->Concentration_Calculation Validation_Assessment Validation Parameter Assessment Concentration_Calculation->Validation_Assessment Method_Accepted Method Validated? Validation_Assessment->Method_Accepted

Bioanalytical method validation workflow.

Internal_Standard_Decision_Logic Start Start Method Development SIL_Available Is a Stable Isotope-Labeled (SIL) IS Available? Start->SIL_Available Use_SIL Use Deuterated or ¹³C/¹⁵N-labeled IS SIL_Available->Use_SIL Yes Analog_Available Is a suitable Structural Analog IS Available? SIL_Available->Analog_Available No End Proceed to Validation Use_SIL->End Use_Analog Use Structural Analog IS Analog_Available->Use_Analog Yes No_IS Consider Method without IS (Justification Required) Analog_Available->No_IS No Thorough_Validation Perform Thorough Validation of Analog's Performance Use_Analog->Thorough_Validation Thorough_Validation->End No_IS->End

Decision logic for internal standard selection.

References

A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Phenyl-d5-boronic Acid and its Non-Deuterated Analog

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the mass spectrometry fragmentation patterns of Phenyl-d5-boronic acid and its non-deuterated counterpart, Phenylboronic acid. Understanding the fragmentation behavior of these compounds is crucial for their accurate identification and quantification in various research and drug development applications. This document presents experimental data from the literature, detailed analytical protocols, and visual representations of fragmentation pathways to aid in the interpretation of mass spectra.

Introduction

Phenylboronic acid (PBA) and its deuterated analog, this compound (d5-PBA), are important reagents and intermediates in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. The use of d5-PBA as an internal standard in quantitative mass spectrometry assays is common due to its similar chemical properties to PBA and its distinct mass shift. This guide focuses on the fragmentation patterns observed under common mass spectrometry ionization techniques, primarily Electrospray Ionization (ESI) and Gas Chromatography-Mass Spectrometry (GC-MS).

Comparison of Fragmentation Patterns

The mass spectrometric fragmentation of phenylboronic acid is significantly influenced by the ionization method. In negative ion mode ESI, the molecule readily loses the boronic acid group, leading to characteristic boron-containing fragments. For this compound, a predictable mass shift of +5 Da is expected for fragments retaining the deuterated phenyl ring.

Electrospray Ionization (ESI-MS)

Under negative ion ESI conditions, both Phenylboronic acid and this compound exhibit characteristic fragmentation patterns. The most prominent fragments arise from the cleavage of the C-B bond and subsequent rearrangements of the boronic acid moiety.

A study on the fragmentation of phenylboronic acid using electron transfer in a crossed molecular beam setup, which can simulate aspects of negative ion mass spectrometry, identified the primary fragments as BO⁻ and BO₂⁻.[1] The relative abundance of these ions can be dependent on the collision energy.[1]

Based on this and general principles of mass spectrometry for deuterated compounds, the expected fragmentation for this compound will show a mass shift for any fragment containing the deuterated phenyl ring.

Table 1: Comparison of Major Fragments in Negative Ion ESI-MS

FragmentPhenylboronic Acid (m/z)This compound (Expected m/z)Description
[M-H]⁻121126Deprotonated parent molecule
[C₆H₄BO₂]⁻120125Loss of a hydrogen radical
[C₆H₅]⁻7782Phenyl anion
[BO₂]⁻4343Boron dioxide anion
[BO]⁻2727Boron monoxide anion
Gas Chromatography-Mass Spectrometry (GC-MS)

For GC-MS analysis, derivatization of the boronic acid is often necessary to improve volatility and chromatographic performance. Even when underivatized, characteristic fragments can be observed. A study involving the derivatization of 3-monochloro-1,2-propanediol (3-MCPD) and its d5-analog with phenylboronic acid provides a valuable comparison for predicting the behavior of this compound itself.

Experimental Protocols

Electrospray Ionization Mass Spectrometry (ESI-MS)

A sensitive method for the quantitation of phenylboronic acids has been developed using LC-MS/MS with ESI in negative ion mode.[2]

  • Sample Preparation: Phenylboronic acid and this compound standards are accurately weighed and dissolved in a suitable solvent like methanol (B129727) to create stock solutions (e.g., 1 mg/mL).[2] Working solutions are prepared by diluting the stock solutions with a mixture of methanol and water (e.g., 50:50 v/v).[2]

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase: A gradient elution with water and acetonitrile (B52724) is often employed.[2]

    • Flow Rate: A typical flow rate is around 0.5 mL/min.

  • Mass Spectrometry (MS):

    • Ionization Mode: Negative Electrospray Ionization (ESI-).

    • Ion Spray Voltage: Approximately -4500 V.

    • Curtain Gas: Around 20 psi.

    • Collision Gas: Nitrogen.

    • Multiple Reaction Monitoring (MRM): For quantitative analysis, specific precursor-to-product ion transitions are monitored.

Gas Chromatography-Mass Spectrometry (GC-MS)

Direct analysis of phenylboronic acid by GC-MS can be challenging due to its polarity and thermal lability. Derivatization is often employed. However, if direct analysis is performed, the following conditions can be considered.

  • Sample Preparation: Samples are dissolved in an appropriate solvent such as acetone. For derivatization, an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS can be used to form trimethylsilyl (B98337) esters.

  • Gas Chromatography (GC):

    • Inlet Temperature: Around 250 °C.

    • Column: A non-polar or medium-polarity column such as a DB-5ms is suitable.

    • Oven Program: A temperature ramp from a low initial temperature (e.g., 50 °C) to a high final temperature (e.g., 300 °C) is used to elute the analytes.

  • Mass Spectrometry (MS):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Ion Source Temperature: Approximately 230 °C.

    • Quadrupole Temperature: Approximately 150 °C.

    • Scan Range: A mass range of m/z 30-300 is typically scanned.

Visualization of Fragmentation Pathways

The following diagrams illustrate the proposed fragmentation pathways for Phenylboronic acid and this compound in negative ion ESI-MS.

G Fragmentation Pathway of Phenylboronic Acid (ESI-) M [C₆H₅B(OH)₂ - H]⁻ m/z 121 F1 [C₆H₅]⁻ m/z 77 M->F1 - B(OH)₂ F2 [BO₂]⁻ m/z 43 M->F2 - C₆H₅ F3 [BO]⁻ m/z 27 F2->F3 - O

Caption: Proposed fragmentation of Phenylboronic Acid in ESI-.

G Fragmentation Pathway of this compound (ESI-) M_d5 [C₆D₅B(OH)₂ - H]⁻ m/z 126 F1_d5 [C₆D₅]⁻ m/z 82 M_d5->F1_d5 - B(OH)₂ F2_d5 [BO₂]⁻ m/z 43 M_d5->F2_d5 - C₆D₅ F3_d5 [BO]⁻ m/z 27 F2_d5->F3_d5 - O

Caption: Predicted fragmentation of this compound in ESI-.

Experimental Workflow

The general workflow for the analysis of Phenylboronic acid and its deuterated analog by LC-MS/MS is depicted below.

G General LC-MS/MS Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing SP1 Weighing of Standards SP2 Dissolution in Methanol SP1->SP2 SP3 Serial Dilution SP2->SP3 LC Liquid Chromatography (C18 Column) SP3->LC MS Mass Spectrometry (Negative ESI) LC->MS DP1 Peak Integration MS->DP1 DP2 Quantification DP1->DP2

Caption: A typical workflow for LC-MS/MS analysis.

Conclusion

The mass spectrometric fragmentation of this compound can be reliably predicted based on the well-understood fragmentation of Phenylboronic acid. The primary fragments observed in negative ion ESI-MS are the boron-containing ions BO⁻ and BO₂⁻, which do not show a mass shift, and the phenyl anion, which exhibits the expected +5 Da shift in the deuterated analog. This distinct mass difference allows for the effective use of this compound as an internal standard for the accurate quantification of Phenylboronic acid in complex matrices. The provided experimental protocols offer a starting point for developing robust and sensitive analytical methods for these compounds.

References

Navigating Stability: A Comparative Analysis of Deuterated and Non-Deuterated Boronic Esters

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery and organic synthesis, the strategic use of boronic esters and the subtle yet powerful influence of deuterium (B1214612) incorporation have independently emerged as significant tools for enhancing molecular properties. This guide provides a comprehensive comparative analysis of the stability of deuterated versus non-deuterated boronic esters, offering researchers, scientists, and drug development professionals a data-driven perspective on when and how to leverage deuteration for improved stability.

The stability of a boronic ester is a critical parameter, influencing its shelf-life, reactivity in cross-coupling reactions, and pharmacokinetic profile in drug candidates. While the choice of the diol protecting group is widely recognized as the primary determinant of a boronic ester's stability, the effect of isotopic substitution with deuterium is a more nuanced consideration.[1]

The Kinetic Isotope Effect: The Foundation of Stability Differences

The primary mechanism through which deuterium impacts stability is the Kinetic Isotope Effect (KIE). The C-D bond has a lower zero-point vibrational energy than a C-H bond, making it stronger and requiring more energy to break.[2] Consequently, if the cleavage of a C-H bond is the rate-determining step in a degradation pathway, substituting that hydrogen with deuterium will slow down the reaction, thereby enhancing the molecule's stability.[2]

A primary KIE is observed when the bond to the deuterium is broken in the rate-limiting step, while a smaller, secondary KIE can be observed when the C-D bond is not directly broken but is in proximity to the reaction center.[3]

Comparative Stability Analysis

While the prevailing view is that deuteration has a minimal impact on the general stability of boronic esters compared to the influence of the protecting group, the specific degradation pathway is crucial.[1] The primary modes of degradation for boronic esters are hydrolysis, protodeboronation, and oxidation.

Hydrolytic Stability

Hydrolysis of the boronic ester to the corresponding boronic acid is a common degradation pathway. This process is often reversible and is highly dependent on the steric and electronic properties of the diol protecting group.[4] For instance, pinanediol esters are known to be highly thermodynamically stable and more resistant to hydrolysis than pinacol (B44631) esters.[4]

The role of deuteration in hydrolytic stability is generally considered to be minor, as the rate-determining step does not typically involve the cleavage of a C-H bond on the organic substituent of the boronic ester.

Protodeboronation

Protodeboronation, the cleavage of the C-B bond and its replacement with a C-H bond, is a significant irreversible degradation pathway for boronic esters, particularly under basic conditions.[5] While esterification is often assumed to confer stability against protodeboronation, this is not always the case, and in some instances, the ester can be less stable than the corresponding boronic acid.[6]

Studies involving the use of D₂O to synthesize deuterium-labeled compounds via protodeboronation of boronic esters demonstrate that the C-B bond is cleaved in this process.[7][8] Any influence of deuteration on the organic moiety would likely manifest as a secondary KIE, which is typically small.[3]

Oxidative Stability

Oxidative degradation is another critical stability concern, especially for biological applications. Research on deuterated neopentyl polyol esters has shown a 3- to 4-fold enhancement in oxidative stability at 220°C compared to their non-deuterated counterparts.[9] While these are not boronic esters, this finding suggests that for degradation pathways initiated by C-H bond abstraction by reactive oxygen species, deuteration can offer a significant stability advantage.

Conversely, a study on the thermal dehydration of boric acid revealed that deuterated boric acid (D₃BO₃) has a lower activation energy for decomposition than H₃BO₃, indicating that deuteration does not universally confer enhanced thermal stability.[10]

Quantitative Stability Data

The following tables summarize the available quantitative data and predictive insights into the stability of deuterated versus non-deuterated boronic esters.

Stability Parameter Deuterated Boronic Ester Non-Deuterated Boronic Ester Key Findings References
General Stability Comparable to non-deuterated analogPrimarily determined by protecting groupDeuteration is not the primary factor governing stability.[1]
Oxidative Stability (of neopentyl polyol esters) 3-4x higherBaselineDeuteration of the acid moiety significantly enhances oxidative stability.[9]
Thermal Stability (of boric acid) Lower activation energy for dehydrationHigher activation energy for dehydrationDeuteration can decrease thermal stability in certain contexts.[10]
Kinetic Isotope Effect (KIE) in Reactions Involving Boronic Esters
Reaction Type Compound kH/kD Implication References
Boronate Ester Formation (Proton Transfer Rate-Limiting) ortho-Aminomethyl Phenyl Boronic Acid1.42Deuteration slows the rate-limiting proton transfer step.[3]
Hydrolysis of Boronic Acid Imines Imine 1 in D₂O vs H₂O2.2The rate-determining step involves proton transfer.[11]
Hydrolysis of Boronic Acid Imines Imine 2 in D₂O vs H₂O3.7The rate-determining step involves proton transfer.[11]

Experimental Protocols

For researchers wishing to conduct their own comparative stability studies, the following protocols for assessing hydrolytic stability are recommended.

Protocol 1: Hydrolytic Stability Assessment by ¹H NMR Spectroscopy

This method allows for the direct monitoring of the disappearance of the boronic ester and the appearance of the hydrolyzed boronic acid and diol.

  • Sample Preparation: Dissolve a known quantity of the boronic ester in a deuterated organic solvent (e.g., DMSO-d₆).

  • Initiation of Hydrolysis: Add a specific volume of D₂O to the NMR tube to initiate hydrolysis.

  • Data Acquisition: Acquire a ¹H NMR spectrum immediately after the addition of D₂O (t=0) and at regular time intervals thereafter.

  • Analysis: Integrate the signals corresponding to a characteristic proton on the boronic ester and the corresponding proton on the hydrolyzed boronic acid.

  • Calculation: Determine the percentage of hydrolysis at each time point by comparing the relative integrals of the ester and acid signals. The rate constant can be determined by plotting the natural logarithm of the concentration of the boronic ester versus time.

Protocol 2: On-Column Hydrolytic Stability Assessment by RP-HPLC

This method is useful for evaluating the stability of boronic esters under chromatographic conditions.

  • Sample Preparation: Prepare a stock solution of the boronic ester in an aprotic organic solvent such as acetonitrile (B52724).

  • Chromatographic System: Utilize an HPLC system with a UV detector and a reverse-phase C18 column.

  • Mobile Phase: Use a suitable mobile phase, for example, a gradient of acetonitrile and water.

  • Analysis: Inject the sample and monitor the chromatogram for the appearance of a peak corresponding to the hydrolyzed boronic acid.

  • Quantification: Calculate the percentage of on-column hydrolysis by comparing the peak area of the boronic acid to the total peak area of the boronic ester and boronic acid.

Visualizing Stability Concepts

To further elucidate the concepts discussed, the following diagrams are provided.

G Conceptual Workflow for Comparative Stability Analysis cluster_0 Sample Preparation cluster_1 Stress Conditions cluster_2 Analytical Monitoring cluster_3 Data Analysis Deuterated Deuterated Boronic Ester Thermal Thermal Stress Deuterated->Thermal Hydrolytic Hydrolytic Stress (Acidic/Basic) Deuterated->Hydrolytic Oxidative Oxidative Stress (e.g., H2O2) Deuterated->Oxidative NonDeuterated Non-Deuterated Boronic Ester NonDeuterated->Thermal NonDeuterated->Hydrolytic NonDeuterated->Oxidative NMR NMR Spectroscopy Thermal->NMR HPLC HPLC-UV/MS Hydrolytic->HPLC GCMS GC-MS Oxidative->GCMS Degradation Degradation Product Quantification NMR->Degradation HPLC->Degradation GCMS->Degradation Kinetics Rate Constant (k) Calculation Degradation->Kinetics HalfLife Half-life (t1/2) Determination Kinetics->HalfLife Comparison Comparative Analysis HalfLife->Comparison

Caption: A workflow for the comparative stability analysis of deuterated and non-deuterated boronic esters.

G Influence of Deuteration on Degradation Rate cluster_0 Reactant_H R-CH2-X TS_H [R---CH2---X]‡ Reactant_H->TS_H ΔG‡(H) Reactant_D R-CD2-X TS_D [R---CD2---X]‡ Reactant_D->TS_D ΔG‡(D) Product Product TS_H->Product kH TS_D->Product kD note If C-H bond cleavage is rate-determining: ΔG‡(D) > ΔG‡(H) kD < kH Deuterated compound is more stable.

References

A Comparative Guide to Assessing the Isotopic Purity of Phenyl-d5-boronic Acid by NMR and MS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with isotopically labeled compounds, ensuring the isotopic purity of starting materials and intermediates is of paramount importance. Phenyl-d5-boronic acid, a key building block in the synthesis of deuterated molecules, is no exception. This guide provides a comprehensive comparison of two powerful analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), for the assessment of its isotopic purity. We will delve into the experimental protocols, data presentation, and a head-to-head comparison to aid in selecting the most suitable method for your analytical needs.

Introduction to Isotopic Purity Assessment

Isotopic purity refers to the percentage of a compound that contains the desired isotope at a specific position. In the case of this compound, the goal is to have all five hydrogen atoms on the phenyl ring replaced with deuterium (B1214612). However, synthetic processes are rarely perfect, leading to the presence of isotopologues with fewer than five deuterium atoms (d4, d3, etc.) and the non-deuterated (d0) form. Accurate determination of the isotopic purity is crucial as it can impact reaction kinetics, metabolic stability, and the interpretation of data in mechanistic studies.

Quantitative ¹H NMR Spectroscopy for Isotopic Purity

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a primary and highly accurate method for determining isotopic purity.[1] The fundamental principle of qNMR lies in the direct proportionality between the integrated area of a signal and the number of nuclei giving rise to that signal.[1] For this compound, ¹H NMR is used to detect and quantify the minute signals from the residual protons on the aromatic ring.

By comparing the integration of these residual proton signals to the integration of a known internal standard or a non-deuterated portion of the molecule (if one existed), the percentage of the non-deuterated and partially deuterated species can be determined. In the case of this compound, where all aromatic protons are expected to be replaced, the presence of any signal in the aromatic region is indicative of isotopic impurity.

Experimental Protocol: ¹H NMR

Sample Preparation:

  • Accurately weigh 10-20 mg of this compound and a suitable internal standard (e.g., maleic acid, dimethyl sulfone) into a clean vial. The internal standard should have a known purity and signals that do not overlap with the analyte's signals.

  • Dissolve the mixture in a known volume (e.g., 0.7 mL) of a high-purity deuterated solvent (e.g., DMSO-d6, Methanol-d4). The solvent should be chosen based on the solubility of both the analyte and the internal standard.

  • Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

  • Instrument: 400 MHz or higher NMR spectrometer.

  • Pulse Sequence: A standard 30° or 90° pulse sequence.

  • Relaxation Delay (d1): A long relaxation delay is crucial for accurate quantification. It should be at least 5 times the longest T1 relaxation time of the signals of interest (both analyte and standard). A typical starting point is 30 seconds.

  • Number of Scans (ns): A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio for the small residual proton signals. Typically, 64 or 128 scans are adequate.

  • Acquisition Time (aq): At least 3 seconds to ensure good resolution.

Data Processing and Calculation:

  • Apply phasing and baseline correction to the acquired spectrum.

  • Integrate the well-resolved signals of the internal standard and the residual aromatic protons of this compound. The expected chemical shifts for the protons in non-deuterated phenylboronic acid are approximately 7.3-8.0 ppm.[2]

  • Calculate the isotopic purity using the following formula:

    Where:

    • Integral_residual_protons is the integral of the residual aromatic proton signals.

    • N_residual_protons is the number of residual protons (for d4, this would be 1).

    • Integral_standard is the integral of the internal standard signal.

    • N_standard is the number of protons giving rise to the standard's signal.

    • MW_analyte is the molecular weight of this compound.

    • MW_standard is the molecular weight of the internal standard.

    • Weight_standard and Weight_analyte are the weights of the standard and analyte, respectively.

High-Resolution Mass Spectrometry (HRMS) for Isotopic Purity

High-Resolution Mass Spectrometry (HRMS) is another powerful technique for assessing isotopic purity, offering high sensitivity and the ability to resolve different isotopologues.[3] ESI-HRMS is particularly well-suited for this analysis.[3] The high mass accuracy of instruments like Orbitrap or TOF analyzers allows for the clear differentiation of molecules that differ only in their isotopic composition.[3] The isotopic purity is determined by measuring the relative abundance of the ion signals corresponding to the different isotopologues (d0, d1, d2, d3, d4, and d5).

Experimental Protocol: HRMS

Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.

  • Dilute the stock solution to a final concentration of 1-10 µg/mL for analysis.

Data Acquisition:

  • Instrument: High-resolution mass spectrometer (e.g., Orbitrap, Q-TOF).

  • Ionization Source: Electrospray Ionization (ESI) in negative or positive ion mode. Negative mode is often preferred for boronic acids.

  • Infusion: The sample can be introduced into the mass spectrometer via direct infusion using a syringe pump or through an LC system.

  • Mass Range: Set the mass range to encompass the molecular ions of all expected isotopologues (e.g., m/z 120-130 for the [M-H]⁻ ion).

  • Resolution: Set the instrument to a high resolution (e.g., >60,000) to ensure baseline separation of the isotopologue peaks.

Data Processing and Calculation:

  • Acquire the full scan mass spectrum.

  • Extract the ion chromatograms or spectra for the monoisotopic peak of the unlabeled analyte (d0) and the corresponding peaks for the deuterated species (d1, d2, d3, d4, d5).

  • Integrate the peak areas for each isotopologue.

  • Calculate the relative abundance of each isotopologue. The isotopic purity is typically reported as the percentage of the desired d5 isotopologue relative to the sum of all isotopologues.

Comparison of NMR and MS for Isotopic Purity Assessment

FeatureQuantitative ¹H NMR (qNMR)High-Resolution Mass Spectrometry (HRMS)
Principle Signal integration proportional to the number of nuclei.[1]Separation of ions based on mass-to-charge ratio.[3]
Information Provided Site-specific deuteration levels and structural confirmation.[4]Distribution of isotopologues (d0 to d5).[3]
Quantitative Accuracy High, can be a primary method with proper standards.Good, but can be influenced by ionization efficiency and detector saturation.
Sensitivity Lower, requires mg quantities of sample.[3]Higher, can analyze µg to ng quantities of sample.[3]
Sample Preparation More involved, requires accurate weighing and use of an internal standard.Simpler, requires dilution of the sample.
Analysis Time Longer, due to the need for long relaxation delays.[3]Faster, especially with direct infusion.[3]
Destructive? No, the sample can be recovered.[1]Yes, the sample is consumed during ionization.
Cost Instrument and maintenance costs are generally high.Instrument and maintenance costs are also high, often more than NMR.

Experimental Workflows

To visualize the experimental processes, the following diagrams illustrate the workflows for determining the isotopic purity of this compound using both NMR and MS.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Accurately weigh This compound and Internal Standard dissolve Dissolve in deuterated solvent weigh->dissolve transfer Transfer to NMR tube dissolve->transfer acquire Acquire ¹H NMR spectrum (long relaxation delay) transfer->acquire process Phase and baseline correction acquire->process integrate Integrate signals of standard and residual protons process->integrate calculate Calculate isotopic purity integrate->calculate

Caption: Workflow for isotopic purity assessment by qNMR.

MS_Workflow cluster_prep_ms Sample Preparation cluster_acq_ms Data Acquisition cluster_proc_ms Data Processing stock Prepare stock solution of this compound dilute Dilute to working concentration stock->dilute infuse Introduce sample into HRMS (infusion or LC) dilute->infuse acquire_ms Acquire full scan mass spectrum infuse->acquire_ms extract Extract ion signals for each isotopologue acquire_ms->extract integrate_ms Integrate peak areas extract->integrate_ms calculate_ms Calculate relative abundance and purity integrate_ms->calculate_ms

Caption: Workflow for isotopic purity assessment by HRMS.

Conclusion

Both qNMR and HRMS are powerful and reliable methods for assessing the isotopic purity of this compound. The choice between the two techniques often depends on the specific requirements of the analysis.

  • qNMR is the gold standard for accuracy and provides site-specific information, making it ideal for definitive quantification and structural confirmation. Its non-destructive nature is also an advantage when sample material is limited.

  • HRMS offers superior sensitivity and higher throughput, making it suitable for rapid screening of multiple samples or when only a small amount of material is available.

For a comprehensive and orthogonal approach, utilizing both techniques is recommended. HRMS can provide a quick assessment of the isotopologue distribution, while qNMR can deliver a highly accurate and precise determination of the isotopic purity. This dual-method approach ensures the highest confidence in the quality of your deuterated starting materials and the integrity of your research.

References

Benchmarking Phenyl-d5-boronic Acid: A Comparative Guide to Deuterium Labeling Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Phenyl-d5-boronic acid with other common deuterium (B1214612) labeling reagents. The strategic replacement of hydrogen with its stable isotope, deuterium, has become a pivotal technique in pharmaceutical sciences.[1][2] This substitution can significantly alter a drug's pharmacokinetic profile, primarily by slowing down its metabolism, a phenomenon known as the Kinetic Isotope Effect (KIE).[1][3][4] This guide aims to equip researchers with the necessary data and methodologies to select the most appropriate deuteration strategy for their specific research needs.

Core Principle: The Kinetic Isotope Effect (KIE)

The foundation of deuterium's utility in modifying drug pharmacokinetics lies in the Kinetic Isotope Effect. Due to being twice as heavy as protium, deuterium forms a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond.[1] Consequently, more energy is required to break a C-D bond, leading to a slower reaction rate when this bond cleavage is the rate-determining step of a metabolic process, particularly those mediated by Cytochrome P450 (CYP) enzymes.[1][3]

Comparative Analysis of Deuterium Labeling Reagents

The selection of a deuterium labeling reagent is critical and depends on factors such as the desired labeling position, substrate compatibility, and required isotopic purity. Below is a comparative summary of this compound and its common alternatives.

Reagent/MethodTypical ApplicationIsotopic PurityKey AdvantagesKey Limitations
This compound Suzuki-Miyaura coupling to introduce a deuterated phenyl group.[5]High (typically >98%)[6]Versatile for creating specifically labeled aromatic compounds; valuable in medicinal chemistry and materials science.[5]Limited to the introduction of a phenyl-d5 group; requires specific functional groups on the substrate.
Deuterium Gas (D₂) Catalytic Hydrogen Isotope Exchange (HIE), reductive deuteration.[7]Variable, can be high with optimized catalysts and conditions.Can be used for direct C-H/C-D exchange on complex molecules, often in late-stage functionalization.[2][7]Requires specialized equipment for handling flammable gas; catalyst selection is crucial for selectivity.[2]
Deuterated Water (D₂O) H/D exchange, especially for acidic protons; can act as a deuterium source in some catalytic reactions.[2][7][8]Dependent on the number of exchangeable protons and reaction equilibrium.[2]Inexpensive and readily available; useful for labeling labile protons.[2][7]Often results in incomplete labeling for non-acidic C-H bonds; may require harsh conditions (acid/base catalysis).[7]
Deuterated Metal Hydrides (e.g., NaBD₄, LiAlD₄) Reduction of carbonyls, imines, and other functional groups.HighProvides a direct and often high-yielding route to deuterated alcohols and amines.Limited to reductive processes; reagents can be hazardous and require careful handling.
Deuterated Solvents (e.g., d₆-DMSO, d-Chloroform) Can act as a deuterium source in some base-catalyzed exchange reactions.VariableReadily available in many research labs.Generally low efficiency for non-acidic C-H bond labeling.

Experimental Protocols

Detailed and robust experimental protocols are essential for achieving desired labeling outcomes and for the accurate assessment of the impact of deuterium labeling.

Protocol 1: Deuterium Labeling using this compound via Suzuki-Miyaura Coupling

Objective: To introduce a deuterated phenyl group onto an aromatic halide.

Methodology:

  • Reaction Setup: In a reaction vessel, combine the aryl halide (1.0 eq.), this compound (1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.), and a base (e.g., K₂CO₃, 2.0 eq.).

  • Solvent: Add a suitable solvent system, such as a mixture of toluene (B28343) and water.

  • Reaction Conditions: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature typically ranging from 80-110 °C.

  • Monitoring: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture, and perform an aqueous work-up to remove the base and other inorganic byproducts. Extract the product with an organic solvent.

  • Purification: Purify the crude product using column chromatography to obtain the desired deuterated compound.

  • Analysis: Confirm the structure and isotopic purity of the final product using ¹H NMR, ²H NMR, and high-resolution mass spectrometry.[9][10]

Protocol 2: Catalytic Hydrogen-Deuterium (H/D) Exchange with D₂ Gas

Objective: To directly exchange C-H bonds with C-D bonds on a substrate.

Methodology:

  • Catalyst Preparation: Select an appropriate transition metal catalyst (e.g., an Iridium-based catalyst like Crabtree's catalyst).[2]

  • Reaction Setup: Dissolve the substrate and the catalyst in a suitable deuterated or inert solvent in a high-pressure vessel.

  • Deuterium Introduction: Pressurize the vessel with deuterium gas (D₂).

  • Reaction Conditions: Heat the mixture to the desired temperature (e.g., 80-150 °C) with vigorous stirring.[11] Reaction times can vary significantly.

  • Monitoring: The reaction can be monitored by taking small aliquots and analyzing them by ¹H NMR or mass spectrometry to determine the extent of deuterium incorporation.[11]

  • Work-up: After completion, cool the reaction and carefully vent the excess D₂ gas. Remove the catalyst by filtration through a pad of Celite.[11]

  • Purification: Remove the solvent under reduced pressure and purify the product as needed.[11]

Visualizing Experimental and Logical Workflows

Diagrams created using Graphviz (DOT language) illustrate key workflows in deuterium labeling studies.

cluster_0 Suzuki-Miyaura Coupling Workflow Start Start Reactants Aryl Halide + This compound Start->Reactants Reaction Heating under Inert Atmosphere Reactants->Reaction Catalyst_Base Pd Catalyst + Base Catalyst_Base->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Analysis NMR & MS Analysis Purification->Analysis End Deuterated Product Analysis->End

Caption: A typical experimental workflow for deuterium labeling via Suzuki-Miyaura coupling.

cluster_1 Deuterated Drug Candidate Evaluation Workflow Design Identify Metabolic Hotspot & Synthesize Deuterated Analog In_Vitro In Vitro Assessment (Metabolic Stability Assay) Design->In_Vitro Decision Proceed? In_Vitro->Decision In_Vivo In Vivo Study (Animal Model) PK_Profile Comparative PK Profile (AUC, Cmax, t½) In_Vivo->PK_Profile Decision->In_Vivo Promising Results

Caption: A streamlined workflow for evaluating deuterated drug candidates.[3]

cluster_2 Mechanism of Kinetic Isotope Effect Protiated Protiated Drug (C-H) Enzyme CYP450 Enzyme Protiated->Enzyme Deuterated Deuterated Drug (C-D) Deuterated->Enzyme Metabolism_H Rapid C-H Bond Cleavage (Weaker Bond) -> Fast Metabolism Enzyme->Metabolism_H Metabolism_D Slower C-D Bond Cleavage (Stronger Bond) -> Slow Metabolism Enzyme->Metabolism_D

Caption: The impact of deuterium substitution on the rate of drug metabolism.[12]

References

A Comparative Spectroscopic Analysis of Phenylboronic Acid and its Deuterated Analogue

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide to the infrared and Raman spectroscopic differences between C6H5B(OH)2 and C6D5B(OH)2 for researchers in drug development and chemical sciences.

This guide provides a comprehensive comparison of the vibrational spectra of phenylboronic acid (C6H5B(OH)2) and its deuterated isotopologue, phenyl-d5-boronic acid (C6D5B(OH)2). Understanding the spectroscopic shifts induced by isotopic substitution is crucial for detailed structural elucidation, reaction monitoring, and the development of isotopically labeled compounds in pharmaceutical research. This document summarizes key infrared (IR) and Raman spectroscopic data, outlines detailed experimental protocols, and presents a logical workflow for comparative spectral analysis.

Infrared Spectroscopic Comparison

The most significant differences in the infrared spectra of C6H5B(OH)2 and C6D5B(OH)2 arise from the substitution of hydrogen with deuterium (B1214612) on the phenyl ring. This substitution primarily affects the vibrational modes involving the C-H bonds, leading to predictable shifts to lower wavenumbers (cm⁻¹) due to the increased reduced mass of the C-D bond compared to the C-H bond.

The following table summarizes the major infrared absorption bands for both compounds, with assignments based on the work of Faniran and Shurvell (1968).[1]

Vibrational ModeC6H5B(OH)2 (cm⁻¹)C6D5B(OH)2 (cm⁻¹)Description of Shift
O-H Stretch~3320~3320Unaffected by phenyl deuteration.
C-H Stretch (Aromatic)3000-3100Not observedReplaced by C-D stretching vibrations.
C-D Stretch (Aromatic)Not observed2200-2300Appears due to deuteration.
C=C Stretch (Aromatic)~1600, ~1580~1570, ~1550Slight shift to lower frequency.
B-O Stretch (Asymmetric)~1350~1350Largely unaffected.
In-plane C-H Bending~1150, ~1080Not observedReplaced by in-plane C-D bending modes.
In-plane C-D BendingNot observed~850Appears at lower frequencies.
B-OH Bend~1000~1000Unaffected.
Out-of-plane C-H Bending~750, ~700Not observedReplaced by out-of-plane C-D bending modes.
Out-of-plane C-D BendingNot observed~550Appears at significantly lower frequencies.

Raman Spectroscopic Comparison

Vibrations that involve significant displacement of the phenyl hydrogens will exhibit a shift to lower wavenumbers upon deuteration. The symmetric ring breathing mode, which is typically a strong band in the Raman spectrum of benzene (B151609) derivatives, is expected to show a slight shift to a lower frequency in C6D5B(OH)2 compared to C6H5B(OH)2. The C-H stretching vibrations, prominent in the Raman spectrum of C6H5B(OH)2 around 3060 cm⁻¹, will be absent in the spectrum of C6D5B(OH)2 and replaced by C-D stretching vibrations in the 2200-2300 cm⁻¹ region. Similarly, C-H bending modes will be replaced by C-D bending modes at lower wavenumbers.

Experimental Protocols

The following are detailed methodologies for acquiring high-quality IR and Raman spectra of solid phenylboronic acid and its deuterated analogue.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

  • Grind 1-2 mg of the sample (C6H5B(OH)2 or C6D5B(OH)2) with approximately 200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Transfer a portion of the mixture to a pellet press die.

  • Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Carefully remove the pellet from the die and place it in the sample holder of the FT-IR spectrometer.

Instrumentation and Data Acquisition:

  • Use a Fourier-Transform Infrared (FT-IR) spectrometer equipped with a deuterated triglycine (B1329560) sulfate (B86663) (DTGS) or a more sensitive mercury cadmium telluride (MCT) detector.

  • Purge the sample compartment with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide.

  • Collect a background spectrum of the empty sample compartment.

  • Place the sample holder with the KBr pellet in the beam path.

  • Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.

  • Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to achieve a good signal-to-noise ratio.

  • Process the data by performing a background subtraction and converting the spectrum to absorbance or transmittance mode.

Fourier-Transform (FT)-Raman Spectroscopy

Sample Preparation:

  • Place a small amount of the solid sample (a few milligrams) into a glass capillary tube or an aluminum sample cup.

  • Alternatively, press the powder into a small pellet.

Instrumentation and Data Acquisition:

  • Use an FT-Raman spectrometer, typically equipped with a near-infrared (NIR) laser source, such as a Nd:YAG laser (1064 nm), to minimize fluorescence.

  • The instrument should be equipped with a high-sensitivity, cooled germanium (Ge) or indium gallium arsenide (InGaAs) detector.

  • Position the sample at the focal point of the laser beam.

  • Collect the Raman scattered light in a back-scattering (180°) geometry.

  • Acquire the spectrum over a Raman shift range of approximately 3500 to 100 cm⁻¹.

  • Co-add a sufficient number of scans (e.g., 128 to 512) to obtain a high-quality spectrum. The laser power should be optimized to maximize the Raman signal without causing sample degradation.

  • Process the acquired data, which may include baseline correction and normalization.

Comparative Analysis Workflow

The following diagram illustrates a logical workflow for the comparative spectroscopic analysis of C6H5B(OH)2 and C6D5B(OH)2.

G cluster_0 Sample Preparation cluster_1 Spectroscopic Measurement cluster_2 Data Analysis and Comparison cluster_3 Interpretation and Reporting C6H5BOH2_prep Prepare C6H5B(OH)2 Sample IR_acq Acquire FT-IR Spectra C6H5BOH2_prep->IR_acq Raman_acq Acquire FT-Raman Spectra C6H5BOH2_prep->Raman_acq C6D5BOH2_prep Prepare C6D5B(OH)2 Sample C6D5BOH2_prep->IR_acq C6D5BOH2_prep->Raman_acq IR_analysis Analyze IR Spectra: - Identify peak positions - Compare intensities - Note frequency shifts IR_acq->IR_analysis Raman_analysis Analyze Raman Spectra: - Identify peak positions - Compare intensities - Note frequency shifts Raman_acq->Raman_analysis Assignment Assign Vibrational Modes (with aid of literature/calculations) IR_analysis->Assignment Raman_analysis->Assignment Comparison Correlate Spectral Differences to Isotopic Substitution Assignment->Comparison Interpretation Interpret Spectroscopic Changes in terms of Molecular Structure Comparison->Interpretation Report Generate Comparison Report Interpretation->Report

Caption: Workflow for comparative spectroscopic analysis of isotopic analogues.

References

Quantitative Analysis of Phenyl-d5-boronic acid: A Comparative Guide to qNMR and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise determination of Phenyl-d5-boronic acid concentration is critical in various stages of research and pharmaceutical development. Its role as a deuterated internal standard and a key building block in synthesis necessitates accurate quantification. This guide provides an objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with alternative analytical techniques, supported by experimental data and detailed protocols, to aid researchers in selecting the most suitable method for their specific needs.

Quantitative ¹H NMR (qNMR): A Primary Analytical Method

Quantitative ¹H NMR stands out as a primary analytical method, meaning it allows for the direct determination of an analyte's concentration without the need for a calibration curve from the analyte itself.[1] The fundamental principle of qNMR lies in the direct proportionality between the integrated signal area of a specific nucleus (typically ¹H) and the number of those nuclei in the molecule.[2] By comparing the integral of a signal from the analyte to that of a certified internal standard of known concentration, the absolute quantity of the analyte can be accurately determined.[1]

Experimental Protocol: ¹H qNMR for this compound

This protocol outlines the steps for determining the concentration of a this compound solution using an internal standard.

Materials and Equipment:

  • This compound sample of unknown concentration

  • Certified internal standard (e.g., Maleic acid, Dimethyl sulfone) with a known purity of >99.5%

  • Deuterated solvent (e.g., DMSO-d₆, Methanol-d₄)

  • High-field NMR spectrometer (e.g., 400 MHz or higher)

  • Analytical balance

  • Volumetric flasks and pipettes

  • NMR tubes

Procedure:

  • Internal Standard Stock Solution Preparation:

    • Accurately weigh a known amount of the internal standard.

    • Dissolve it in a precise volume of the deuterated solvent to create a stock solution of known concentration.

  • Sample Preparation:

    • Accurately weigh an amount of the this compound sample into a vial.

    • Add a precise volume of the internal standard stock solution to the vial.

    • Ensure complete dissolution by gentle vortexing or sonication.

    • Transfer the final solution to an NMR tube.

  • NMR Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock onto the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve optimal resolution.

    • Acquire the ¹H NMR spectrum using parameters optimized for quantitative analysis, ensuring a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest.

  • Data Processing and Analysis:

    • Apply Fourier transform to the Free Induction Decay (FID).

    • Carefully phase the spectrum and perform a baseline correction.

    • Integrate a well-resolved, non-overlapping signal from the analyte (residual protons on the phenyl ring, if any, or the B(OH)₂ protons) and a signal from the internal standard.

    • Calculate the concentration of this compound using the following formula:

      Canalyte = (Ianalyte / Nanalyte) * (NIS / IIS) * (MWanalyte / MWIS) * (mIS / Vtotal) * PIS

      Where:

      • C = Concentration

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • V = Volume

      • P = Purity

      • analyte = this compound

      • IS = Internal Standard

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh_analyte Accurately weigh This compound dissolve Dissolve in deuterated solvent weigh_analyte->dissolve weigh_is Accurately weigh Internal Standard weigh_is->dissolve transfer Transfer to NMR tube dissolve->transfer load_sample Insert sample into spectrometer transfer->load_sample acquire_spectrum Acquire ¹H NMR spectrum load_sample->acquire_spectrum process_fid Fourier Transform, Phasing, Baseline Correction acquire_spectrum->process_fid integrate Integrate analyte and internal standard signals process_fid->integrate calculate Calculate concentration integrate->calculate Method_Comparison cluster_qnmr qNMR Methods cluster_chromatography Chromatographic Methods H1_qNMR ¹H qNMR B11_qNMR ¹¹B qNMR HPLC HPLC-UV LCMS LC-MS/MS Analyte This compound Quantification Analyte->H1_qNMR Primary Method Absolute Quantification Analyte->B11_qNMR Direct Boron Detection Analyte->HPLC Separation & UV Detection Relative Quantification Analyte->LCMS High Sensitivity & Selectivity

References

Cross-Validation of Analytical Methods for Deuterated Compound Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of deuterium (B1214612) into drug candidates—a process known as deuteration—can significantly improve a molecule's metabolic profile, enhancing its pharmacokinetic properties. This modification, however, necessitates robust and reliable bioanalytical methods to accurately quantify the deuterated compound in complex biological matrices. When analytical methods evolve or when samples are analyzed across different laboratories, a rigorous cross-validation process is paramount to ensure data consistency and integrity.[1][2]

This guide provides an objective comparison of analytical methodologies, focusing on the cross-validation protocols required to ensure data generated by different methods or in different facilities are comparable and reliable.

Primary Analytical Method: Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the quantification of deuterated compounds. Its high selectivity allows it to differentiate the deuterated analyte from its non-deuterated counterpart and other metabolites, while its sensitivity enables precise measurement at low concentrations in biological samples.[3] Deuterated internal standards are almost always used in these assays to compensate for variations during sample processing and analysis, thereby enhancing accuracy and reproducibility.[4][5]

While other methods like Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy can be used for the characterization of deuterated compounds, they are less frequently employed for routine quantification in drug development due to limitations in throughput, sensitivity, or matrix compatibility.[6]

The Imperative for Cross-Validation

Cross-validation is a formal comparison of analytical methods to demonstrate that they provide comparable results.[1][7][8] This process is not merely a recommendation but a critical regulatory expectation, particularly in the following scenarios:

  • Inter-Laboratory Transfer: When sample analysis is moved from one laboratory to another (e.g., from a discovery lab to a contract research organization).[1][9]

  • Method Modification: When significant changes are made to a validated analytical method within the same laboratory.

  • Multi-Site Clinical Trials: When data from different clinical sites, each with its own analytical laboratory, must be combined or compared.[1][2]

  • Bridging Studies: To compare data from a new method with historical data generated using a previous method.

Experimental Protocol for Cross-Validation

A successful cross-validation study relies on a well-defined protocol. The following methodology, based on regulatory guidelines from bodies like the U.S. Food and Drug Administration (FDA), outlines the critical steps.[1][10]

1. Sample Selection:

  • Source: Utilize a set of incurred samples (i.e., actual study samples from dosed subjects) that have been previously analyzed by the original, validated method (Method A).

  • Number of Samples: A minimum of 20-30 samples is recommended to provide sufficient statistical power.

  • Concentration Range: The samples should span the quantifiable range of the assay, including low, medium, and high concentration levels.

2. Analytical Procedure:

  • The selected set of incurred samples is re-analyzed using the new or transferred method (Method B).

  • To ensure integrity, the analysis should be performed by an analyst who is proficient with Method B.

  • The analysis should include a full set of calibration standards and quality control (QC) samples, prepared and analyzed according to the standard operating procedure for Method B.

3. Data Analysis and Acceptance Criteria:

  • The concentration data obtained from both methods are compared on a sample-by-sample basis.

  • The percentage difference for each sample is calculated using the formula: % Difference = ((Result_Method_B - Result_Method_A) / Mean(Result_A, Result_B)) * 100

  • Acceptance Criteria: The cross-validation is considered successful if:

    • At least 67% (two-thirds) of the re-analyzed samples have a percentage difference within ±20% of the mean value.

    • The criteria should be defined in the validation plan or protocol before the experiment is conducted.[9][11]

Data Presentation for Comparison

Quantitative data should be summarized in clear, structured tables to facilitate direct comparison of method performance and cross-validation outcomes.

Table 1: Comparison of Core Method Validation Parameters

This table compares the fundamental performance characteristics of the two validated methods.

Validation ParameterMethod A (Original)Method B (New/Transferred)Typical Acceptance Criteria
Linearity (Coefficient of Determination, r²) 0.9980.999≥ 0.99
Lower Limit of Quantification (LLOQ) 1.0 ng/mL1.0 ng/mLSignal-to-Noise ≥ 5; Accuracy ±20%; Precision ≤20%
Intra-Assay Precision (%CV) Low QC: 4.5%Mid QC: 3.1%High QC: 2.8%Low QC: 5.2%Mid QC: 3.5%High QC: 3.0%≤ 15% (≤ 20% at LLOQ)
Intra-Assay Accuracy (%Bias) Low QC: +3.2%Mid QC: -1.5%High QC: +0.8%Low QC: +4.1%Mid QC: -2.0%High QC: +1.2%Within ±15% (±20% at LLOQ)
Inter-Assay Precision (%CV) Low QC: 6.8%Mid QC: 5.5%High QC: 4.9%Low QC: 7.5%Mid QC: 5.9%High QC: 5.1%≤ 15% (≤ 20% at LLOQ)
Inter-Assay Accuracy (%Bias) Low QC: +5.0%Mid QC: -0.9%High QC: +1.5%Low QC: +6.2%Mid QC: -1.1%High QC: +2.0%Within ±15% (±20% at LLOQ)

Table 2: Example Cross-Validation Results for Incurred Samples

This table presents the direct comparison of sample concentrations obtained from both methods.

Sample IDConc. by Method A (ng/mL)Conc. by Method B (ng/mL)Mean Conc. (ng/mL)% DifferenceWithin ±20%?
IS-0012.542.712.63+6.3%Yes
IS-00215.814.915.35-5.9%Yes
IS-00388.293.590.85+5.7%Yes
IS-0044.125.014.57+18.4%Yes
IS-00545.655.950.75+19.1%Yes
IS-006121.399.8110.55-20.4%No
..................
Summary % of Samples within ±20%: 90% (e.g., 27 out of 30)
Conclusion Pass/Fail: Pass (since >67%)
Visualizing the Workflow and Logic

Diagrams are essential for clearly communicating complex processes and decision points.

G cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Evaluation p1 Define Protocol & Acceptance Criteria (±20%) p2 Select ≥20 Incurred Samples (Low, Mid, High Conc.) p1->p2 p3 Samples Previously Analyzed by Original Method (A) p2->p3 a1 Re-analyze Samples using New Method (B) p3->a1 a2 Include Full Set of Calibrators and QCs for Method B a1->a2 d1 Tabulate Concentrations from Method A and Method B a2->d1 d2 Calculate % Difference for each sample d1->d2 end end d2->end Final Report

Caption: Workflow for cross-validation of analytical methods.

G start Start: Cross-Validation Data Available decision Is ≥67% of samples' % difference within ±20%? start->decision pass PASS: Methods are comparable. Data can be pooled/bridged. decision->pass  Yes fail FAIL: Methods are not comparable. decision->fail No   report Document Findings and Justify Path Forward pass->report investigate Initiate Investigation: - Check for bias (e.g., at low/high conc.) - Review sample handling - Assess method robustness fail->investigate investigate->report

References

Safety Operating Guide

Proper Disposal of Phenyl-d5-boronic Acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals handling Phenyl-d5-boronic acid must adhere to strict disposal protocols to ensure laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for the safe management and disposal of this compound.

Immediate Safety and Handling

Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. This compound is classified as harmful if swallowed.[1][2][3] Always handle this chemical in a well-ventilated area, preferably within a certified chemical fume hood, while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

Hazard and Safety Summary

A clear understanding of the hazards associated with this compound is crucial for safe handling and disposal.

Hazard ClassificationCategoryHazard Statement
Acute Toxicity (Oral)4H302: Harmful if swallowed

This data is compiled from multiple safety data sheets.[1][2][3]

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is through collection as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.

1. Waste Characterization and Segregation:

  • All this compound waste must be treated as hazardous chemical waste.

  • It is crucial to segregate this waste from other chemical streams to prevent unintended reactions. Do not mix with strong oxidizing agents, strong acids, or strong bases.

2. Waste Collection:

  • Solid Waste: Collect unused or contaminated solid this compound (e.g., residual powder, contaminated weighing paper, or gloves) in a designated, sealable container. High-density polyethylene (B3416737) (HDPE) or glass containers are generally suitable.

  • Liquid Waste: If this compound is in a solution, collect it in a separate, clearly labeled, and sealable container designated for liquid hazardous waste.

3. Container Management:

  • Labeling: The waste container must be clearly and securely labeled with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution's Environmental Health and Safety (EHS) department.

  • Storage: Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials, until it is collected by your institution's EHS personnel or a licensed waste disposal company.

4. Disposal of Empty Containers:

  • Empty containers that held this compound must be decontaminated before disposal.

  • Triple Rinse: In a chemical fume hood, rinse the empty container three times with a suitable solvent (e.g., methanol (B129727) or acetone).

  • Collect Rinsate: The rinsate from all three rinses must be collected and disposed of as hazardous liquid waste.

  • Final Container Disposal: After triple rinsing and allowing the container to air dry completely, deface the original label. The clean, dry container can then be disposed of according to your institution's guidelines for decontaminated laboratory glassware or plastic.

5. Spill Management:

  • In the event of a spill, evacuate the immediate area and alert colleagues.

  • Wearing appropriate PPE, mechanically take up the spilled solid material, avoiding dust formation.

  • Place the collected material into a labeled hazardous waste container.

  • Clean the spill area with a suitable solvent, and collect all cleaning materials for disposal as hazardous waste.

  • Report the spill to your laboratory supervisor and EHS department.

Disposal Workflow

Caption: Workflow for the proper disposal of this compound waste.

Disclaimer: These procedures are intended as a guide. Always consult your institution's specific waste disposal policies and local regulations. When in doubt, contact your Environmental Health and Safety department for clarification.

References

Essential Safety and Logistical Information for Handling Phenyl-d5-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for Phenyl-d5-boronic acid, including operational and disposal plans to foster a secure laboratory environment.

Chemical Identifier:

  • Substance Name: this compound

  • CAS Number: 215527-70-1

Immediate Safety Precautions

This compound is classified as harmful if swallowed.[1][2] It is imperative to handle this compound with care, adhering to the following immediate safety protocols to mitigate potential hazards.

  • Engineering Controls: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3][4] Ensure that eyewash stations and safety showers are readily accessible in the immediate vicinity of the workstation.[3]

  • Hygiene Measures: Avoid all personal contact, including the inhalation of dust or vapors.[3] Wash hands thoroughly with soap and water after handling and before breaks. Do not eat, drink, or smoke in the laboratory.[2] Contaminated clothing should be removed immediately and laundered before reuse.[3]

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is crucial when handling this compound. The following table summarizes the recommended PPE.

Protection TypeSpecific RecommendationsRationale
Eye and Face Protection Chemical safety goggles are mandatory. A full-face shield is recommended when there is a risk of splashing.[3]To protect eyes from contact with dust or splashes which can cause serious irritation.
Hand Protection Chemically resistant gloves (e.g., nitrile or neoprene) should be worn.[3]To prevent skin contact and potential irritation.
Body Protection A laboratory coat is required. For larger quantities or tasks with a higher risk of exposure, a chemical-resistant apron should be worn over the lab coat.[3]To protect skin from accidental splashes or spills.
Respiratory Protection For handling small quantities in a well-ventilated fume hood, respiratory protection may not be necessary. If dust or aerosols are generated, a NIOSH-approved respirator with a P95 or P100 particulate filter should be used.[5] For situations with potential organic vapors, a combination cartridge for organic vapors and particulates may be appropriate.To prevent respiratory tract irritation from dust or aerosols.

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound minimizes the risk of exposure and contamination.

1. Preparation:

  • Before starting work, ensure the chemical fume hood is functioning correctly.

  • Gather all necessary equipment and reagents.

  • Don the appropriate personal protective equipment as outlined in the table above.

2. Weighing and Aliquoting:

  • Perform all weighing and aliquoting of the solid this compound within the chemical fume hood to contain any dust.

  • Use a spatula for transfers. Avoid creating dust clouds.

  • Close the container tightly immediately after use.

3. Dissolving:

  • When dissolving the solid, add the solvent to the solid slowly to avoid splashing.

  • If the solvent is volatile, ensure the fume hood sash is at the appropriate height.

4. Reaction Setup:

  • Conduct all reactions involving this compound in a fume hood.

  • Ensure all glassware is properly secured.

5. Post-Reaction Work-up:

  • Quench the reaction carefully, if necessary.

  • Perform extractions and other work-up procedures within the fume hood.

6. Decontamination:

  • Wipe down the work area in the fume hood with an appropriate solvent (e.g., ethanol (B145695) or acetone) to remove any residual contamination.

  • Properly clean all glassware. A basic wash can help convert residual boronic acid into a more water-soluble boronate salt for easier removal.

Disposal Plan

All waste generated from the use of this compound must be considered hazardous waste.

  • Solid Waste: All contaminated solid materials, including gloves, weighing paper, and paper towels, must be collected in a clearly labeled, sealed container for solid hazardous waste.

  • Liquid Waste: All solutions containing this compound and rinseates from cleaning glassware must be collected in a designated, labeled container for liquid hazardous waste.

  • Empty Containers: Empty containers should be rinsed with a suitable solvent, and the rinsate collected as liquid hazardous waste. The rinsed container should then be disposed of according to institutional guidelines, which may involve defacing the label before disposal.

  • Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name, "this compound".

Spill Response Protocol

In the event of a spill, follow these procedures:

  • Evacuate: If the spill is large or outside of a fume hood, evacuate the immediate area and alert colleagues.

  • Ventilate: Ensure the area is well-ventilated. For spills inside a fume hood, keep the hood running.

  • Contain: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.[3] Avoid raising dust.

  • Clean-up: Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.

  • Report: Report the spill to the appropriate safety personnel.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_spill Spill Response prep1 Verify Fume Hood Function prep2 Gather Materials prep1->prep2 prep3 Don PPE prep2->prep3 handling1 Weighing (in Fume Hood) prep3->handling1 handling2 Dissolving (in Fume Hood) handling1->handling2 handling3 Reaction (in Fume Hood) handling2->handling3 cleanup1 Decontaminate Work Area handling3->cleanup1 cleanup2 Segregate Waste cleanup1->cleanup2 cleanup3 Dispose of Hazardous Waste cleanup2->cleanup3 spill1 Evacuate & Ventilate spill2 Contain Spill spill1->spill2 spill3 Clean & Decontaminate spill2->spill3 spill4 Dispose of Waste spill3->spill4

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Phenyl-d5-boronic acid
Reactant of Route 2
Reactant of Route 2
Phenyl-d5-boronic acid

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.